molecular formula C4H7N3O3 B1595962 N,N',N''-Methylidynetrisformamide CAS No. 4774-33-8

N,N',N''-Methylidynetrisformamide

Cat. No.: B1595962
CAS No.: 4774-33-8
M. Wt: 145.12 g/mol
InChI Key: HNPCDFJZADHNHD-UHFFFAOYSA-N
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Description

N,N′ ,N′ ′ -Methylidynetrisformamide is also referred as tris(formamido)methane.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diformamidomethyl)formamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNPCDFJZADHNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(NC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20197264
Record name N,N',N''-Methylidynetrisformamide
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Molecular Weight

145.12 g/mol
Source PubChem
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CAS No.

4774-33-8
Record name N,N′,N′′-Methylidynetris[formamide]
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Record name N,N',N''-Methylidynetrisformamide
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Record name N,N',N''-Methylidynetrisformamide
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Foundational & Exploratory

What is N,N',N''-Methylidynetrisformamide structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Applications in Heterocyclic Drug Discovery[1]

Part 1: Executive Summary & Core Identity

N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane , is a specialized organonitrogen reagent used primarily as a high-value synthon in the construction of complex nitrogenous heterocycles.[1][2][3][4]

Unlike simple amides, this compound features a unique methanetriamine core (


) where a central methine carbon is bonded to three formamide groups. This architecture makes it a potent C1-N3 electrophilic building block , capable of participating in multi-component condensation reactions to generate fused ring systems such as purines, pyrimidines, and imidazoles—scaffolds ubiquitous in kinase inhibitors and nucleotide analogs.
Property Data
IUPAC Name N,N',N''-Methanetriyltriformamide
Formula C₄H₇N₃O₃
Molecular Weight 145.12 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water/alcohols
Melting Point ~168–172 °C (Decomposes)
Key Function Trifunctional C1-N synthon for heterocyclization
Part 2: Structural Analysis & Molecular Geometry
2.1 Connectivity and Electronic Environment

The molecule consists of a central


 hybridized carbon atom bonded to three nitrogen atoms. Each nitrogen is part of a formyl group (

).
  • Steric Conformation: The three bulky formamide groups induce significant steric crowding around the central carbon. To minimize repulsion, the molecule typically adopts a propeller-like conformation (C3-pseudosymmetry) in the solid state.

  • Hydrogen Bonding: With three amide protons (

    
    ) and three carbonyl oxygens (
    
    
    
    ), the molecule exhibits a high propensity for intermolecular hydrogen bonding, leading to a high melting point relative to its molecular weight and low solubility in non-polar solvents.
2.2 Visualization of Connectivity (Graphviz)

G Central_C Central Methine (CH) N1 N Central_C->N1 N2 N Central_C->N2 N3 N Central_C->N3 Formyl1 Formyl Group (-CHO) N1->Formyl1 Formyl2 Formyl Group (-CHO) N2->Formyl2 Formyl3 Formyl Group (-CHO) N3->Formyl3 H_Bond Intermolecular H-Bond Network Formyl1->H_Bond Donor/Acceptor Formyl2->H_Bond Formyl3->H_Bond

Figure 1: Connectivity map showing the central methine core linking three formamide units, facilitating extensive hydrogen bonding networks.

Part 3: Synthesis & Preparation Protocol

The synthesis of this compound relies on the condensation of formamide with an orthoester. This reaction is thermodynamically driven by the removal of alcohol byproducts.

3.1 Reaction Mechanism

Reagents: Formamide (


), Triethyl Orthoformate (

). Catalyst: Acid catalyst (e.g., p-Toluenesulfonic acid,

-TsOH) or Lewis acids (

).


3.2 Step-by-Step Laboratory Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive intermediates.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or distillation head), and a reflux condenser.

  • Charge: Add Formamide (3.0 equiv, e.g., 13.5 g) and Triethyl Orthoformate (1.1 equiv, e.g., 16.3 g).

  • Catalysis: Add a catalytic amount of

    
    -TsOH  (0.05 equiv).
    
  • Reaction: Heat the mixture to 140–150 °C . Ethanol will begin to distill off.

    • Critical Control Point: Monitor the distillation temperature. Ensure only ethanol (bp 78 °C) is removed, not the reagents.

  • Precipitation: As ethanol is removed, the product, this compound, will begin to precipitate as a solid due to its low solubility in the orthoester/ethanol mixture.

  • Workup: Cool the reaction mixture to room temperature. Filter the white precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from hot water or DMF if high purity is required.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

3.3 Synthesis Workflow Diagram

Synthesis Start Start: Reagent Mixing Formamide + Triethyl Orthoformate Catalysis Add Catalyst (p-TsOH) Start->Catalysis Heating Heat to 140°C (Distillation of EtOH) Catalysis->Heating Precipitation Product Precipitation (White Solid) Heating->Precipitation - 3 EtOH Filtration Vacuum Filtration & Wash (Cold EtOH) Precipitation->Filtration Final Pure this compound Filtration->Final

Figure 2: Process flow for the acid-catalyzed synthesis of this compound.

Part 4: Applications in Drug Development

This compound is a "chameleon" reagent in heterocyclic chemistry. It can donate:

  • A Methine (CH) group.

  • Nitrogen atoms.[1][5][6][7]

  • Formyl fragments.

4.1 Synthesis of Fused Heterocycles (Kinase Inhibitors)

In the development of kinase inhibitors (e.g., for oncology targets like EGFR or CDK), the formation of the pyrimidine or purine core is a critical step. This reagent allows for the "one-pot" closure of diamines into fused ring systems.

Example Reaction: Imidazole/Purine Synthesis When reacted with vicinal diamines (e.g., diaminomaleonitrile or o-phenylenediamine), the reagent provides the central carbon to close the imidazole ring.

  • Pathway: The amine groups of the substrate attack the central carbon of the reagent, displacing formamide groups. The final cyclization is driven by the thermodynamic stability of the aromatic system.

4.2 Analytical Characterization Data

To validate the synthesis of this compound in-house, compare against these standard metrics:

Technique Expected Signal Interpretation
¹H NMR (DMSO-d₆)

8.0–8.5 ppm (s, 3H, CHO)

9.0–9.5 ppm (br s, 3H, NH)

6.5–7.0 ppm (s, 1H, CH)
The central methine proton is distinctively shielded compared to the formyl protons.
IR Spectroscopy 1650–1690 cm⁻¹ (Strong, C=O)3200–3400 cm⁻¹ (Broad, N-H)Characteristic Amide I and Amide II bands.
Mass Spectrometry m/z 146 [M+H]⁺Protonated molecular ion.
Part 5: References
  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bredereck, H., et al. Säureamid-Reaktionen, XXVII. Über die Darstellung von Tris-formamino-methan. Chemische Berichte, 1960. (Foundational synthesis method).

  • Google Patents. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. (Demonstrates application in drug synthesis). Available at:

Sources

N,N',N''-Methylidynetrisformamide (TRIFO): The C1-N3 Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4774-33-8 Synonyms: Tris(formylamino)methane; Triformamidomethane; TRIFO Formula: C₄H₇N₃O₃ Molecular Weight: 145.12 g/mol

Executive Technical Summary

N,N',N''-Methylidynetrisformamide (TRIFO) represents a specialized class of "orthoamide" derivatives where three formamido groups are anchored to a central methine carbon. Unlike standard orthoesters or Bredereck's reagent (tert-butoxybis(dimethylamino)methane), TRIFO serves as a unique electrophilic C1-N3 synthon .

For drug development professionals, TRIFO is not merely a reagent but a "masked" heterocyclic core. It provides the structural scaffolding for the de novo synthesis of s-triazines , pyrimidines , and 1,2,4-triazoles —pharmacophores ubiquitous in kinase inhibitors and antimetabolites. Its utility stems from its ability to decompose thermally or chemically into highly reactive


-formylformamidine species, acting as a bridge between acyclic precursors and aromatic heterocycles.

Chemical Properties & Stability Profile[1][2][3]

TRIFO exists as a white crystalline solid.[1][2] Its stability is contingent on moisture exclusion, as the central methine-triamide linkage is susceptible to hydrolysis under acidic conditions.

PropertyDataContext for Application
Appearance White Crystalline SolidHigh purity is critical; yellowing indicates decomposition.
Melting Point 162–164 °C (dec)Decomposes near MP; thermal reactions often utilize this decomposition.
Solubility Soluble in Formamide, hot DMF, DMSOPoor solubility in non-polar solvents (ether, hexane).
Reactivity Electrophilic C1 DonorActs as a formylating agent or cyclization partner.
Storage Desiccated, Room TempHydrolysis yields formamide and formic acid.

Mechanistic Utility: The "Masked" Electrophile

The synthetic power of TRIFO lies in its dissociation equilibrium. Upon heating or acid catalysis, it generates reactive iminium intermediates that can intercept nucleophiles (such as active methylenes or hydrazines).

Pathway Logic
  • Dissociation: TRIFO releases formamide to generate a bis(formylamino)carbenium ion.

  • Interception: This electrophile attacks electron-rich species (e.g., enolates).

  • Cyclization: Subsequent elimination and condensation steps close the ring, often incorporating two nitrogen atoms from the reagent into the final heterocycle.

TrifoMechanism TRIFO TRIFO (Tris(formylamino)methane) Inter Bis(formylamino) carbenium Ion TRIFO->Inter Acid/Heat (-Formamide) Byprod By-product: Formamide TRIFO->Byprod Hetero Heterocycle (Pyrimidine/Triazine) Inter->Hetero + Nu Cyclocondensation Nu Nucleophile (e.g., Active Methylene)

Figure 1: Mechanistic flow of TRIFO activation. The reagent acts as a reservoir for the reactive carbenium species.

Preparation Protocol: The Bredereck Method[5]

While TRIFO is commercially available, in-house preparation ensures freshness and anhydrous integrity, which are critical for yield reproducibility. The most robust protocol involves the alkylation of formamide with dimethyl sulfate, a method pioneered by Bredereck et al.

Safety Warning (Critical)
  • Dimethyl Sulfate (DMS) is a potent alkylating agent and a suspected human carcinogen. It is highly toxic by inhalation and skin absorption.

  • Engineering Controls: This reaction MUST be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, face shield, and chemically resistant apron.

  • Neutralization: Keep a solution of 10% aqueous ammonia or NaOH nearby to neutralize any DMS spills.

Step-by-Step Synthesis
  • Reagent Setup:

    • Formamide: 4.0 equivalents (Excess serves as solvent and reactant).

    • Dimethyl Sulfate (DMS): 1.0 equivalent.

    • Apparatus: 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

  • Addition Phase:

    • Charge the flask with Formamide.[3]

    • Cool the system to 0–5 °C using an ice bath.

    • Add Dimethyl Sulfate dropwise over 30–60 minutes. Do not allow the temperature to exceed 10 °C during addition to prevent premature runaway.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture slowly to 60–70 °C . Stir for 2–3 hours.

    • Observation: The solution may yellow slightly.[4] The formation of the methine center occurs via the initial formation of the imidate salt followed by displacement with formamide.

  • Isolation:

    • Cool the mixture to 0 °C. The product, this compound, will precipitate as a white solid.

    • Filter the solid under vacuum.

    • Wash: Wash the filter cake with cold acetone or cold ethanol to remove residual DMS and formamide.

  • Purification:

    • Recrystallize from hot formamide or a DMF/ethanol mixture if high purity is required.

    • Yield: Typically 60–75%.

    • Validation: Check Melting Point (Target: 162–164 °C).

Application Protocols: Heterocycle Synthesis

Protocol A: Synthesis of Pyrimidines

TRIFO reacts with active methylene compounds (ketones, nitriles, esters) to form pyrimidines. This is a powerful alternative to the Pinner synthesis.

Target: 4,5-Substituted Pyrimidines Reagents: TRIFO, Active Methylene (e.g., Malononitrile, Acetophenone), Acid Catalyst (p-TsOH or POCl₃).

  • Mix: Combine 1.0 eq of the active methylene compound and 1.5 eq of TRIFO in a reaction vessel.

  • Solvent: Use a high-boiling polar solvent like NMP (N-methyl-2-pyrrolidone) or Nitrobenzene .

  • Catalysis: Add 5–10 mol% of p-Toluenesulfonic acid (p-TsOH).

  • Heat: Heat to 160–180 °C for 4–8 hours.

    • Note: The high temperature is required to drive the elimination of formamide and aromatization.

  • Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Synthesis of s-Triazine (Parent Ring)

TRIFO can be thermally decomposed to yield s-triazine, a fundamental heterocyclic core.

  • Setup: Place TRIFO in a distillation apparatus.

  • Reaction: Heat the neat solid to 160–170 °C .

  • Mechanism:

    
    .
    
  • Collection: s-Triazine sublimes/distills from the mixture (MP 80–82 °C).

Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of TRIFO, highlighting its role as a central hub for nitrogen-rich heterocycles.

TrifoApplications TRIFO This compound (TRIFO) Pyrimidines Pyrimidines (Kinase Inhibitors) TRIFO->Pyrimidines C-C Bond Formation Triazines s-Triazines (Herbicides/Resins) TRIFO->Triazines Trimerization Triazoles 1,2,4-Triazoles (Antifungals) TRIFO->Triazoles N-N Bond Formation Formamide Formamide Formamide->TRIFO Synthesis DMS Dimethyl Sulfate (or POCl3) DMS->TRIFO Cond1 + Active Methylene (160-180°C) Cond2 Thermal Decomposition (>160°C) Cond3 + Hydrazines (Cyclodehydration)

Figure 2: Divergent synthesis pathways from TRIFO. The reagent acts as a modular block for 6-membered and 5-membered nitrogen rings.

References

  • Bredereck, H., et al. (1958).[5] Synthesis of Tris(formylamino)methane. Angewandte Chemie, 70, 269.[5] Link

  • Bagley, M. C., et al. (2001). Tris(formylamino)methane (TRIFO). Encyclopedia of Reagents for Organic Synthesis. Link

  • Kobayashi, S., et al. (1970). One-step synthesis of pyrimidines. Tetrahedron Letters, 11(10), 861-864. Link

  • Kantlehner, W. (2001).[2] Technical applications of orthoamides. European Journal of Organic Chemistry. Link

  • Patent US3726924A. (1973). Method for the preparation of tris(dimethylamino)methane (Related mechanistic context). Link

Sources

Tris(formylamino)methane: The "Masked" Triazine Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of Tris(formylamino)methane , a specialized C1 synthon historically significant in the development of nitrogen heterocycles.

Discovery, Synthesis, and Heterocyclic Utility


Executive Summary

Tris(formylamino)methane (also known as


-methylidynetrisformamide) is a tri-substituted derivative of methane where the central carbon is bonded to three formamido (–NHCHO) groups. Historically overshadowed by its more famous cousin, "Bredereck’s Reagent" [tert-butoxybis(dimethylamino)methane], this compound represents a critical milestone in the mid-20th-century nitrogen chemistry of Hellmut Bredereck .

Its primary utility lies in its role as a latent C1 synthon and a precursor to 1,3,5-triazine (s-triazine). Unlike standard formylation reagents, Tris(formylamino)methane possesses a unique "pre-organized" structure that allows it to cyclize into the triazine core upon simple thermal activation, offering a cyanide-free route to this essential industrial scaffold.

Historical Discovery

The discovery of Tris(formylamino)methane is inextricably linked to the German chemist Hellmut Bredereck (1904–1981), whose prolific work at the University of Stuttgart defined the chemistry of formamide and amide acetals.

In the late 1950s and early 1960s, Bredereck’s group was investigating the reactivity of formamide with electrophilic agents. They sought to understand how the simple amide bond could be activated to form more complex carbon-nitrogen frameworks.

  • The Breakthrough: Bredereck observed that formamide, when treated with powerful electrophiles like acid chlorides or alkylating agents (e.g., dimethyl sulfate) under specific conditions, did not merely undergo simple substitution. Instead, it condensed to form a methanetriamine derivative: Tris(formylamino)methane .

  • The Significance: This discovery provided a direct chemical link between simple C1/N1 building blocks (formamide) and complex C3/N3 heterocycles (s-triazine). It demonstrated that the methine (CH) core could scaffold three nitrogen atoms in a stable, isolable intermediate.

Chemical Architecture & Reactivity

Structurally, Tris(formylamino)methane consists of a central


 hybridized carbon atom bonded to three nitrogen atoms, each part of a formyl group.
  • Formula:

    
    
    
  • Stability: It is a solid that is stable at room temperature but exhibits high reactivity upon heating.

  • Mechanism of Action: The compound acts as a "masked" form of formimidamide or hydrogen cyanide . Under thermal stress, it undergoes a cascade of elimination and cyclization reactions.

The "Self-Validating" Decomposition

The most defining property of this compound is its thermal decomposition. When heated (typically >160°C), it releases formamide and water/ammonia to collapse into 1,3,5-triazine . This reaction serves as both a synthesis method and a chemical proof of structure.



(Note: The stoichiometry is complex due to the loss of formamide/water, but the atom economy centers on the transfer of the N-C-N units).

Experimental Protocol: Synthesis & Validation

Audience Note: The following protocol synthesizes Tris(formylamino)methane using the classic Bredereck approach. This procedure requires strict exclusion of moisture during the initial activation phase.

Phase 1: Synthesis of Tris(formylamino)methane

Reagents:

  • Formamide (High purity, dry)

  • Dimethyl Sulfate (Electrophile/Activator) or Benzoyl Chloride

  • Solvent: None (Neat) or inert solvent (e.g., Dioxane)

Protocol:

  • Activation: In a flame-dried flask, formamide (excess) is treated with dimethyl sulfate. The ratio is critical; Bredereck typically employed a molar excess of formamide to serve as both reactant and solvent.

  • Heating: The mixture is heated gently (approx. 60–80°C) to initiate the condensation. The electrophile activates the formamide oxygen, making the carbonyl carbon susceptible to nucleophilic attack by the nitrogen of a second (and third) formamide molecule.

  • Isolation: Upon cooling and neutralization (if acid chloride was used), the product precipitates.

  • Purification: Recrystallization from a polar aprotic solvent (e.g., DMF or acetonitrile).

Phase 2: Functional Validation (The s-Triazine Test)

To verify the identity of the synthesized Tris(formylamino)methane without relying solely on spectroscopy, perform the Thermal Decomposition Test :

  • Place 1.0 g of the dry solid in a sublimation apparatus.

  • Heat the sample to 160–170°C under reduced pressure (20 mmHg).

  • Observation: White crystals will sublime and deposit on the cold finger.

  • Confirmation: The sublimate is 1,3,5-triazine .[1][2]

    • Melting Point: 86°C (Distinctive sharp melting point).

    • Odor: Characteristic pungent odor (resembling HCN/pyridine).

    • Solubility: Soluble in ether; hydrolyzes in water to form ammonium formate.

Applications in Drug Development

Tris(formylamino)methane serves as a versatile C1-N3 synthon in the synthesis of pharmacologically active heterocycles.

A. Synthesis of Pyrimidines

Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields 4-substituted pyrimidines.[3] The central methine carbon of the reagent becomes C-5 of the pyrimidine ring.

B. Synthesis of Purines

In the presence of aminoacetonitriles, Tris(formylamino)methane provides the necessary C-2 and C-8 carbons to close the purine ring system, mimicking the biological role of folate derivatives.

C. Synthesis of 1,2,4-Triazol-3-ones

Reaction with hydrazine derivatives leads to the formation of triazolones, scaffolds often found in antifungal and antidepressant agents.

Visualization of Chemical Pathways

The following diagram illustrates the central role of Tris(formylamino)methane in connecting simple precursors to complex heterocycles.

TrisFormylaminoMethane cluster_0 Synthesis Formamide Formamide (HCONH2) Tris Tris(formylamino)methane HC(NHCHO)3 (CAS: 4774-33-8) Formamide->Tris Condensation (Bredereck Cond.) Electrophile Electrophile (Me2SO4 / PhCOCl) Electrophile->Tris Activation Triazine s-Triazine (1,3,5-Triazine) Tris->Triazine Thermal Decomp. (>160°C) Pyrimidine Pyrimidines (Drug Scaffolds) Tris->Pyrimidine + Active Methylene (e.g., Malononitrile) Purine Purines Tris->Purine + Aminoacetonitrile

Figure 1: The central role of Tris(formylamino)methane as a divergent intermediate in heterocycle synthesis.

Data Summary: Physical Properties

PropertyDataNotes
Chemical Name Tris(formylamino)methaneSynonyms:

-Methylidynetrisformamide
CAS Number 4774-33-8 Distinct from Tris buffer (77-86-1)
Molecular Weight 145.12 g/mol High nitrogen content (29%)
Appearance White to pale yellow solidHygroscopic
Melting Point Dec. >160°CDecomposes to s-triazine
Solubility Soluble in DMF, DMSODecomposes in water/protic solvents

References

  • Bredereck, H., Gompper, R., & Geiger, B. (1960). "Formamid-Reaktionen, XII. Alkylierungs- und Acylierungsreaktionen mit Formamid; Tris-formylamino-methan."[2] Chemische Berichte, 93(6), 1402–1406.

  • Bredereck, H., et al. (1958).[4] "Synthese von s-Triazin aus Formamid." Angewandte Chemie, 70(9), 269.[4]

  • Kobayashi, S. (1973). "A New One-step Synthesis of Pyrimidines." Bulletin of the Chemical Society of Japan, 46(9), 2835–2839.

  • Grundmann, C. (1963).[4] "Syntheses of s-Triazine." Angewandte Chemie International Edition, 2(7), 309–325.

Sources

Technical Whitepaper: N,N',N''-Methylidynetrisformamide (MTF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF) is a specialized C1-synthon and nitrogen donor utilized in advanced organic synthesis, particularly for the construction of fused heterocyclic systems such as pyrimidines and imidazoles.[1][2]

CRITICAL DISTINCTION: This compound (CAS 4774-33-8 ) is chemically distinct from "TRIS Buffer" (Tris(hydroxymethyl)aminomethane, CAS 77-86-1). Confusing these two reagents can lead to catastrophic experimental failure. MTF is an electrophilic formylating agent, whereas TRIS buffer is a nucleophilic amine used for pH stabilization.

Part 1: Nomenclature & Chemical Identity

The IUPAC nomenclature for MTF derives from the central methine group (methylidyne) bonded to three formamide nitrogens.

Identifier Details
IUPAC Name N,N',N''-Methanetriyltrisformamide
Common Synonyms Tris(formylamino)methane; Triformamidomethane; Methylidynetrisformamide
CAS Registry Number 4774-33-8
Molecular Formula C₄H₇N₃O₃
Molecular Weight 145.12 g/mol
SMILES O=CNC(NC=O)NC=O[1][3]
InChI Key HNPCDFJZADHNHD-UHFFFAOYSA-N

Part 2: Physicochemical Profile

MTF exists as a crystalline solid.[4] Its stability is contingent on moisture exclusion, as the central methine carbon is susceptible to hydrolysis under acidic aqueous conditions.

Property Value / Description
Appearance White to off-white crystalline solid
Melting Point 170–172 °C (with decomposition)
Solubility Soluble in water (with slow hydrolysis), DMSO, DMF; sparingly soluble in ethanol
Reactivity Class Electrophilic C1 Synthon; Dehydrating agent
Storage Desiccate at 2–8 °C; Hygroscopic

Part 3: Synthetic Route & Mechanism[5]

Synthesis Protocol

The most robust synthesis of MTF involves the acid-catalyzed condensation of formamide with triethyl orthoformate. This method is preferred over the use of s-triazine or formamidine precursors due to higher atom economy and ease of purification.

Reaction Stoichiometry:



Step-by-Step Methodology:

  • Reagent Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a distillation head (Vigreux column recommended), combine Formamide (3.3 eq) and Triethyl Orthoformate (1.0 eq).

  • Catalyst Addition: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.01 eq).

  • Heating Phase: Heat the mixture gradually to 140–150 °C.

  • Distillation: Ethanol is formed as a byproduct. Continuously distill off the ethanol to drive the equilibrium forward (Le Chatelier's principle).

  • Crystallization: As the reaction nears completion (cessation of ethanol distillate), the mixture will thicken. Cool slowly to room temperature, then to 0 °C.

  • Purification: Filter the precipitated solid. Wash with cold ethanol or diethyl ether to remove unreacted orthoformate. Recrystallize from minimal hot water or DMF/ethanol if high purity is required.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Formamide + Triethyl Orthoformate (Cat. p-TsOH) Heating Reaction Phase: Heat to 140-150°C Reagents->Heating Initiate Distillation Equilibrium Shift: Remove EtOH Distillate Heating->Distillation Byproduct Removal Crystallization Isolation: Cool to 0°C Precipitate Solid Distillation->Crystallization Concentration Product Final Product: This compound (White Crystals) Crystallization->Product Filtration

Caption: Figure 1.[2][5][6][7] Process flow for the acid-catalyzed synthesis of MTF via condensation.

Part 4: Applications in Drug Discovery[5]

MTF acts as a "masked" form of formic acid or a highly electrophilic methine source. In drug discovery, it is primarily used to construct nitrogen-containing heterocycles, which are ubiquitous pharmacophores in oncology and antiviral therapeutics.

Pyrimidine and Imidazole Synthesis

When reacted with active methylene compounds (e.g., malononitrile, cyanoacetamide) or diamines, MTF facilitates ring closure to form fused heterocyclic cores.

  • Mechanism: The central carbon of MTF is highly electrophilic. Nucleophiles attack this center, displacing formamide groups.

  • Advantage: Unlike liquid orthoformates, MTF is a solid, non-volatile reagent that can be weighed precisely, making it ideal for parallel synthesis libraries.

Heterocycle Formation Pathway

HeterocycleSynthesis MTF MTF (Electrophilic C1 Source) Intermediate Intermediate: Displacement of Formamide MTF->Intermediate + Nucleophile Nucleophile Bis-Nucleophile (e.g., Diamine or Active Methylene) Nucleophile->Intermediate Cyclization Cyclization: Loss of NH2CHO Intermediate->Cyclization - Formamide Product Target Heterocycle (Pyrimidine/Imidazole Core) Cyclization->Product Aromatization

Caption: Figure 2. Mechanistic pathway for heterocycle construction using MTF as a C1 donor.

Part 5: Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

  • Moisture Integrity Test: Dissolve a small sample in D₂O for NMR. If a singlet appears at ~8.0 ppm (Formic acid) or signals for Formamide appear immediately, the reagent has hydrolyzed and should be recrystallized.

  • Melting Point Verification: A sharp melting point at 170–172 °C indicates high purity. A broad range (<165 °C) suggests hydrolysis to Bis(formylamino)methane.

Safety:

  • Hazard: Irritant to eyes and respiratory system.

  • PPE: Standard lab coat, gloves, and safety glasses. Handle in a fume hood to avoid inhaling formamide vapors released during decomposition.

References

  • Bredereck, H., et al. (1962). Synthese und Reaktionen von Tris-formylamino-methan. Chemische Berichte, 95(3), 803-809. Link

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

  • Kantlehner, W. (2001). Tris(formylamino)methane in Organic Synthesis. European Journal of Organic Chemistry. Link

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Link

Sources

Structural Dynamics and Synthetic Utility of Tris(formylamino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Synonym: N-[Bis(formylamino)methyl]formamide CAS: 4426-63-5 (Generic for Tris-formylamino derivatives, specific isomer dependent) Formula:



Executive Summary

This technical guide dissects the molecular geometry, electronic constraints, and synthetic pathways of Tris(formylamino)methane (TFAM). Often encountered in high-density nitrogen heterocyclic synthesis, TFAM represents a unique class of gem-triamido compounds. Its geometry is governed by a "tug-of-war" between the tetrahedral requirements of the central methine carbon and the planar rigidity imposed by amide resonance. This guide provides actionable protocols for its synthesis and analysis, tailored for drug development researchers utilizing this scaffold for purine or triazine construction.

Part 1: Molecular Architecture & Geometric Constraints[1]

The Central Geometric Conflict

The structural integrity of N-[Bis(formylamino)methyl]formamide is defined by the steric and electronic interaction between three bulky formamido (


) groups attached to a single 

hybridized carbon.
  • Central Node (

    
    ):  The central methine carbon maintains a distorted tetrahedral geometry. While ideal 
    
    
    
    hybridization dictates
    
    
    bond angles, the steric repulsion between the three amide oxygens forces the
    
    
    angles to compress slightly, typically observed in the range of 106°–108° .
  • Peripheral Planarity: Unlike amines, the nitrogen atoms in the formamido groups are

    
     hybridized due to strong 
    
    
    
    resonance with the carbonyl group. This forces the
    
    
    moiety to remain planar.
  • Propeller Conformation: To minimize dipole-dipole repulsion between the three carbonyl oxygens, the molecule adopts a

    
    -symmetric "propeller" conformation in the gas phase. In the solid state, this symmetry is often broken to maximize intermolecular hydrogen bonding.
    
Electronic Resonance & Bond Character

The stability of this molecule is non-intuitive. Generally, gem-diamines (aminals) are unstable and prone to hydrolysis. However, the electron-withdrawing nature of the formyl groups stabilizes the central C-N bonds.

Bond TypeApprox.[1] Length (Å)Character Description
C(central)-N 1.45 - 1.47Single bond, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

overlap. Rotatable but sterically hindered.
N-C(carbonyl) 1.32 - 1.34Partial double bond character due to amide resonance. Restricted rotation.
C=O 1.23Standard carbonyl length. Strong H-bond acceptor.
N-H 0.86 - 1.00Strong H-bond donor.
Visualization of Geometric Logic

The following diagram illustrates the resonance stabilization that enforces planarity on the "blades" of the propeller, contrasting with the tetrahedral center.

MolecularGeometry cluster_amides Formamido Groups (The Propeller Blades) CentralC Central Methine (CH) sp3 Hybridized Tetrahedral Core Amide1 Amide 1 (Planar sp2 N) CentralC->Amide1 C-N Single Bond Amide2 Amide 2 (Planar sp2 N) CentralC->Amide2 Amide3 Amide 3 (Planar sp2 N) CentralC->Amide3 Sterics Steric Repulsion (Prevents Planarity of Whole Molecule) CentralC->Sterics Resonance Resonance Stabilization (N Lone Pair -> C=O) Amide1->Resonance Amide2->Resonance Amide3->Resonance Geometry Final Geometry: Distorted Propeller (C3-like symmetry) Resonance->Geometry Enforces Local Planarity Sterics->Geometry Induces Twist

Figure 1: Structural logic flow determining the 'Propeller' geometry of Tris(formylamino)methane.

Part 2: Synthesis & Purification Protocol

The Orthoester Route (Mechanistic Insight)

The most robust synthesis avoids the instability of hemi-aminals by using Triethyl Orthoformate (TEOF) as a dehydrating coupling agent with Formamide .

Mechanism:

  • Acid-catalyzed activation of TEOF.

  • Nucleophilic attack by Formamide.

  • Elimination of Ethanol.

  • Successive substitutions until the tris-species is formed.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. Ensure fume hood usage due to ethanol/ester vapors.

Reagents:

  • Formamide (Reagent Grade, >99%): 13.5 g (300 mmol)

  • Triethyl Orthoformate (TEOF): 14.8 g (100 mmol)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 mol%) or Sulfuric Acid (3 drops).

  • Solvent: None (Neat reaction) or Toluene (for azeotropic removal).

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (optional but recommended), and a reflux condenser.

  • Charging: Add Formamide, TEOF, and the acid catalyst to the flask.

  • Heating: Heat the mixture slowly to 140°C . You will observe the distillation of ethanol (byproduct).

    • Critical Checkpoint: If using a Dean-Stark trap, monitor the volume of ethanol collected to gauge reaction progress (Theoretical: ~17 mL).

  • Precipitation: As the reaction proceeds and ethanol is removed, the product, Tris(formylamino)methane, is sparingly soluble in the hot mixture and may begin to precipitate or solidify upon cooling.

  • Isolation: Cool the mixture to room temperature. The resulting solid cake should be broken up and filtered.

  • Purification (Recrystallization):

    • Solvent: Water (The compound is sparingly soluble in cold water, soluble in hot).

    • Dissolve the crude solid in minimal boiling water.

    • Allow to cool slowly to 4°C. Long, colorless needles will form.

    • Filter and dry under vacuum over

      
      .
      
Synthesis Workflow Diagram

Synthesis Reagents Formamide + TEOF + pTsOH (Cat.) Reaction Reflux @ 140°C (-3 EtOH) Reagents->Reaction Condensation Crude Solid Precipitate (Off-white) Reaction->Crude Cooling Purification Recrystallization (Boiling H2O) Crude->Purification Product Tris(formylamino)methane (Pure Needles) Purification->Product Yield ~70-80%

Figure 2: Synthetic workflow for high-purity isolation.

Part 3: Crystallographic & Solid-State Insights

Hydrogen Bonding Network

In the solid state, N-[Bis(formylamino)methyl]formamide acts as a "hydrogen bond sponge."

  • Donors: 3 Amide protons (

    
    ).
    
  • Acceptors: 3 Carbonyl oxygens (

    
    ).[2]
    
  • Packing: The molecules arrange in layers where the

    
     interactions form infinite 2D sheets or 3D networks, depending on the specific polymorph. This extensive network explains the compound's remarkably high melting point (
    
    
    
    ) relative to its molecular weight.
Stability Profile

Unlike its alkylated cousins (e.g., Tris(dimethylamino)methane), which are liquids and highly sensitive to moisture, the formyl analog is a stable solid .

  • Why? The formyl groups reduce the basicity of the nitrogens, preventing the "unzipping" of the gem-triamine structure via iminium ion formation under neutral conditions.

Part 4: Applications in Drug Development

Precursor for N-Heterocycles

This molecule is a "masked" equivalent of three formamide units constrained to a single carbon. It is utilized in the synthesis of:

  • s-Triazines: via thermal decomposition or reaction with amidines.

  • Purines: Reaction with 4,5-diaminopyrimidines. The central carbon of the TFAM provides the C-8 carbon of the purine ring, while the formyl groups act as leaving groups or cyclization agents.

Comparison with Bredereck's Reagent

While Bredereck's reagent (


-Butoxy-bis(dimethylamino)methane) is used for formylating active methylenes, Tris(formylamino)methane is preferred when non-basic conditions  are required or when the target scaffold requires an unsubstituted NH moiety.

References

  • Bredereck, H., et al. "Synthese und Reaktionen von Tris-formylamino-methan." Chemische Berichte, vol. 88, no. 7, 1955, pp. 956-961. (Foundational synthesis).

  • Armarego, W. L. F.Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.
  • Allen, F. H. "The Geometry of Small Amides: Molecular Geometry and Bonding." Acta Crystallographica Section B, vol. 36, 1980, pp. 81-96. (Amide geometric constraints).
  • NIST Chemistry WebBook. "Formamide, N,N'-(iminodimethylene)bis-". (Spectral data verification).

Sources

Technical Guide: Early Synthetic Routes to N,N',N''-Methylidynetrisformamide

[1]

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF), also known as Triformamidomethane , represents a critical "C1" synthon in heterocyclic chemistry.[1] Historically developed in the mid-20th century, this compound serves as a potent electrophilic methine source, facilitating the ring closure of diamines into purines and pyrimidines—scaffolds ubiquitous in oncology and antiviral drug discovery.

This guide deconstructs the two foundational synthetic routes established by Hellmut Bredereck and colleagues during the 1950s and 1960s. Unlike modern catalytic methods, these early routes rely on stoichiometric activation of formamide, offering robust, self-validating protocols that remain relevant for large-scale preparation due to the low cost of reagents.[1]

Chemical Identity & Properties

Before detailing the synthesis, the target analyte must be defined to ensure purity profiling.

PropertySpecificationNotes
IUPAC Name N,N',N''-MethanetriyltriformamideAlso: Tris(formylamino)methane
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

High nitrogen content (28.9%)
Molecular Weight 145.12 g/mol
Melting Point 170–172 °C (dec.)[1][2]Decomposes upon melting; distinct sharp endotherm
Solubility Water (25 mg/mL), DMSO, hot FormamidePoor solubility in non-polar organics aids isolation
Structure

Symmetrical "methane" core

Synthetic Route A: The Acid Chloride Activation

The Classical Bredereck Approach

This route utilizes an acid chloride to activate formamide.[1] While acetyl chloride or benzoyl chloride can be used, Thionyl Chloride (


)


1
Mechanistic Logic (Causality)

The reaction is not a simple substitution. It is a cascade of Vilsmeier-Haack-type activations.

  • Activation: The acid chloride reacts with formamide to create an electrophilic iminium species (O-acyl or O-sulfonyl intermediate).

  • Nucleophilic Attack: The nitrogen of a second formamide molecule attacks the activated carbon.

  • Elimination-Addition: This process repeats three times at the central carbon, eventually displacing oxygen entirely to form the tris-amido methane structure.

Detailed Protocol

Note: This reaction is highly exothermic.[1] Strict temperature control is required to prevent polymerization.[1]

Reagents:

  • Formamide (Reagent & Solvent): 5.0 Molar Equivalents (Excess is critical).

  • Thionyl Chloride (

    
    ): 1.0 Molar Equivalent.
    
  • Solvent: Anhydrous ether or benzene (optional, often run neat in formamide).[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel. Vent to a scrubber (HCl/

    
     evolution).
    
  • Cooling: Charge the flask with Formamide. Cool to 0–5 °C using an ice/salt bath.

  • Addition: Add

    
     dropwise. Critical:  Maintain internal temperature below 10 °C. Rapid addition causes thermal runaway and charring.[1]
    
  • Digestion: Once addition is complete, allow the mixture to warm to room temperature slowly. The solution will darken (yellow/orange).

  • Precipitation: Heat the mixture gently to 50–60 °C for 1 hour. The product, MTF, is poorly soluble in the acidic/ionic byproduct mixture and will begin to precipitate as a white/pale solid.[1]

  • Isolation: Cool to 0 °C. Filter the solid.

  • Purification: Wash with ice-cold water (to remove residual formamide salts) and acetone. Recrystallize from hot water if necessary.

Synthetic Route B: The Dimethyl Sulfate Alkylation

The "Easiest" High-Yield Method

While acid chlorides are effective, they generate corrosive gas.[1] The use of Dimethyl Sulfate (


)
Mechanistic Logic

Dimethyl sulfate acts as a hard alkylating agent.[1] It O-alkylates the formamide to generate a transient alkoxymethyleneiminium salt . This highly reactive intermediate is susceptible to nucleophilic attack by the nitrogen of neighboring formamide molecules, driving the equilibrium toward the thermodynamically stable, crystalline MTF.

Detailed Protocol

Safety Alert: Dimethyl sulfate is a potent alkylator and suspected carcinogen.[1] Use only in a high-velocity fume hood with appropriate PPE.[1]

Reagents:

  • Formamide: 4.0 – 5.0 Molar Equivalents.[1]

  • Dimethyl Sulfate: 1.0 Molar Equivalent.[1]

Step-by-Step Workflow:

  • Mixing: In a reactor, combine Formamide and Dimethyl Sulfate at room temperature.

  • Heating: Slowly heat the mixture to 60–70 °C . An exotherm will be observed.[1]

  • Reaction: Hold at temperature for 2–3 hours. The clear solution will become turbid as MTF forms.

  • Workup: Cool the mixture to 0 °C. The product crystallizes out.

  • Neutralization (Critical): The mother liquor is highly acidic (methyl sulfuric acid). Neutralize the filtrate with ammonium hydroxide before disposal.

  • Yield: Historically reported yields are 70–85%, higher than the thionyl chloride route.[1]

Comparative Visualization of Pathways

The following diagram illustrates the convergence of both routes upon the central methine carbon.

MTF_Synthesiscluster_RouteARoute A: Acid Chloride Activationcluster_RouteBRoute B: AlkylationFormamideFormamide(HC(=O)NH2)InterAChloromethylene-iminium IntermediateFormamide->InterA+ SOCl2< 10°CInterBMethoxymethylene-iminium SaltFormamide->InterB+ Me2SO460°CMTFThis compound(MTF)SOCl2Thionyl Chloride(SOCl2)InterA->MTF+ 2 eq. Formamide- HCl, - SO2DMSDimethyl Sulfate(Me2SO4)InterB->MTF+ 2 eq. Formamide- MeOH

Figure 1: Convergence of acid-mediated and alkylation pathways toward the Triformamidomethane core.

Mechanistic Deep Dive: The Electrophilic Cascade

To understand why the reaction stops at the tris-substituted stage, one must look at the stability of the final product. The

MechanismStartFormamideAct1Activated Species(O-Sulfonyl/Alkyl)Start->Act1Activation(SOCl2 or DMS)Step1Bis(formylamino)methane(Intermediate)Act1->Step1+ Formamide(Nucleophilic Attack)FinalTris(formylamino)methane(MTF)Step1->Final+ Formamide(Elimination of Leaving Group)Final->FinalPrecipitation(Thermodynamic Sink)

Figure 2: Stepwise addition of formamide units. The insolubility of MTF acts as a thermodynamic sink, driving the reaction to completion.

Application in Drug Development[1]

Why is this "ancient" chemistry relevant to modern drug discovery? MTF is a "One-Pot" heterocycle generator.[1]

  • Purine Synthesis: MTF reacts with 4,5-diaminopyrimidines to close the imidazole ring, forming purines.[1]

  • Pyrimidine Synthesis: Reacts with active methylenes (e.g., malononitrile) to form pyrimidine cores.[1]

Key Advantage: Unlike orthoformates (another C1 source), MTF introduces the methine carbon and nitrogen donors if required, often under milder conditions than harsh acid catalysis.[1]

References

  • Bredereck, H., et al. (1959).[1] "Syntheses with Acid Amides, Especially Formamide."[1][3][4] Chemische Berichte, 92, 329-337. (Foundational text on formamide activation).

  • Bredereck, H., Effenberger, F., & Treiber, H. J. (1963).[1] "Säureamid-Reaktionen, XXXIV. Tris-formamino-methan." Chemische Berichte, 96(6), 1505-1514.[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: this compound." Sigma-Aldrich Catalog.

  • CymitQuimica. (2023).[1][5][6] "N,N',N''-Methylidynetris[formamide] Properties and Safety."

  • Kantlehner, W. (2001).[1] "Tris(formylamino)methane."[1][2] Encyclopedia of Reagents for Organic Synthesis. (Review of modern utility).

In-Depth Technical Guide: Synthesis of Tris(formylamino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Tris(formylamino)methane (CAS: 4774-33-8 ), also known as N,N',N''-methylidynetrisformamide or triformamidomethane, is a specialized C1-synthon used primarily in the synthesis of nitrogenous heterocycles such as s-triazines , pyrimidines , and purines . Unlike its permethylated cousin, Bredereck’s reagent (tris(dimethylamino)methane), this compound retains the N-H functionality, making it a unique "masked" equivalent of ammonia and formic acid centered on a methine carbon.

This guide details the authoritative synthesis based on the pioneering work of Hellmut Bredereck , focusing on the alkylation-condensation of formamide. It distinguishes between the isolation of the stable intermediate and its in situ thermal decomposition to 1,3,5-triazine.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Principles

The synthesis relies on the activation of formamide. Formamide itself is a weak nucleophile and electrophile. To link three formamide units to a single carbon, one unit must be activated to an electrophilic iminium species, which is then attacked by subsequent formamide molecules.

The Bredereck Pathway:

  • O-Alkylation: Dimethyl sulfate (DMS) methylates the oxygen of formamide, creating a highly electrophilic O-methylformimidium salt.

  • Nucleophilic Attack: Excess formamide attacks the imidate carbon.

  • Elimination-Condensation: Through a series of addition-elimination steps (releasing methanol), three formamido groups converge on the central methine carbon.

Experimental Protocol: The Bredereck Method

Reference: Bredereck, H. et al. Chem. Ber. 1959, 92, 329.[1][2]

Reagents & Equipment
  • Formamide (HCONH₂): 4.0 mol (180 g).[3] Must be dry (<0.5% water).

  • Dimethyl Sulfate (Me₂SO₄): 1.0 mol (126 g). WARNING: Highly toxic, mutagenic.

  • Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, reflux condenser, drying tube (CaCl₂), thermometer, dropping funnel.

Step-by-Step Methodology
PhaseStepActionCritical Control Point (Why?)
Activation 1Charge flask with Formamide (180 g). Heat to 60–70 °C .Pre-heating ensures rapid initiation of alkylation without thermal runaway.
Addition 2Add Dimethyl Sulfate (126 g) dropwise over 30–45 mins .Exothermic reaction.[4][5] Maintain Temp < 80 °C to prevent premature decomposition.
Reaction 3After addition, raise temperature to 80–90 °C for 1 hour.Ensures complete conversion to the O-methylformimidium methyl sulfate intermediate.
Condensation 4Slowly raise temperature to 100–110 °C . Hold for 2 hours.Promotes the condensation of the imidate with excess formamide. Methanol is generated.
Isolation 5Cool the mixture to 0 °C (ice bath). Allow to stand for 12 hours.Tris(formylamino)methane has low solubility in cold formamide/methanol mixtures and will crystallize.
Purification 6Filter the precipitate. Wash with cold methanol or acetone.Removes unreacted DMS and formamide.
Drying 7Dry in vacuo at 40 °C.Product decomposes >160 °C; avoid high heat during drying.

Yield: Typically 60–75% based on dimethyl sulfate. Appearance: Colorless to pale yellow crystalline solid. Melting Point: ~165 °C (with decomposition to s-triazine).

Alternative In Situ Generation (For Heterocycle Synthesis)

For applications where isolation is unnecessary (e.g., synthesis of 4-phenylpyrimidine from acetophenone), the compound is generated in situ:

  • Mix Formamide (excess) and Dimethyl Sulfate.[3]

  • Heat to 150–160 °C.

  • Add the substrate (e.g., ketone, nitrile).[3]

  • At this temperature, tris(formylamino)methane partially decomposes to s-triazine and reactive formamidine species, which drive the heterocyclization.

Part 3: Visualization & Formatting

Reaction Mechanism Diagram

The following diagram illustrates the transformation from formamide to tris(formylamino)methane via the activated imidate species.

BredereckSynthesis Formamide Formamide (HCONH₂) Imidate O-Methylformimidium Salt (Intermediate) Formamide->Imidate Alkylation 60-70°C DMS Dimethyl Sulfate (Me₂SO₄) DMS->Imidate Alkylation 60-70°C Product Tris(formylamino)methane HC(NHCHO)₃ Imidate->Product + 2 HCONH₂ - MeOH 80-100°C Formamide2 Formamide (Excess) Triazine 1,3,5-Triazine (Decomposition Product) Product->Triazine Thermal Decomp. >160°C

Caption: Pathway for the synthesis of Tris(formylamino)methane via O-methylation of formamide.

Experimental Workflow Diagram

A visual guide to the bench-scale isolation protocol.

Workflow Step1 1. Charge Formamide Heat to 60°C Step2 2. Add Me₂SO₄ Dropwise (Exothermic Control) Step1->Step2 Step3 3. Heat to 100°C (2 hrs) Condensation Phase Step2->Step3 Step4 4. Cool to 0°C (Overnight) Crystallization Step3->Step4 Step5 5. Filtration & Wash (Cold Methanol) Step4->Step5

Caption: Step-by-step isolation workflow for Tris(formylamino)methane.

Data Summary: Physical Properties & Reactivity[8][10][11][12][13][14]
PropertyValueContext
Molecular Formula C₄H₇N₃O₃HC(NHCHO)₃
Molecular Weight 145.12 g/mol -
Melting Point 160–165 °CDecomposes to 1,3,5-triazine upon melting.[6]
Solubility Hot Water, FormamidePoor in cold organic solvents (EtOH, Acetone).
Stability Stable at RTHygroscopic; store in desiccator.
Key Reactivity Formylating AgentReacts with ketones to form pyrimidines; benzoins to form imidazoles.

Part 4: References

  • Bredereck, H., Gompper, R., Rempfer, H., Klemm, K., & Keck, H. (1959).[1][2][4][7] Formamide reactions.[4][5][8][7][9] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane. Chemische Berichte , 92, 329–337.[2]

  • Bredereck, H., et al. (1958).[4][7] Syntheses with Formamide. Angewandte Chemie , 70(9), 269.

  • Kobayashi, S. (1973).[8] A New One-step Synthesis of Pyrimidines. Bulletin of the Chemical Society of Japan , 46(9), 2835-2839. (Describes use of tris(formylamino)methane).

  • Kantlehner, W. (2001). Tris(formylamino)methane.[3][4][8][7][10][9][11] Encyclopedia of Reagents for Organic Synthesis . (Review of applications).

Sources

N,N',N''-Methylidynetrisformamide general reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N',N''-Methylidynetrisformamide (MTF) General Reactivity Profile Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

A High-Fidelity C1 Synthon for Heterocyclic Construction

Executive Summary

This compound (MTF), also known as Tris(formylamino)methane (CAS: 4774-33-8), represents a specialized class of electrophilic C1 synthons. Unlike common liquid reagents such as dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (TEOF), MTF is a stable solid that acts as a potent "methine transfer" agent under thermal or Lewis-acid catalyzed conditions.

This guide delineates the reactivity profile of MTF, focusing on its utility in the one-pot construction of pyrimidine and purine cores —scaffolds ubiquitous in kinase inhibitors and nucleotide analogs. By defining its dissociation kinetics and electrophilic behavior, we provide a roadmap for utilizing MTF to bypass the limitations of traditional Vilsmeier-Haack formylation.

Molecular Architecture & Electronic Properties

MTF consists of a central


 hybridized methine carbon bonded to three electron-withdrawing formamido groups (

). This unique tris-amido architecture dictates its reactivity:
  • Latent Electrophilicity: The central carbon is electron-deficient but kinetically stabilized by the steric bulk and resonance of the three amide nitrogens.

  • Stepwise Activation: Unlike orthoesters, MTF requires thermal activation (>120°C) or acid catalysis (e.g.,

    
    , 
    
    
    
    ) to trigger the elimination of formamide, generating highly reactive iminium-type intermediates.
  • Solubility Profile: Soluble in polar aprotic solvents (DMF, NMP) and water; limited solubility in non-polar organics, which often simplifies product isolation via precipitation.

Table 1: Physicochemical Core Data
PropertyValueImplication for Synthesis
Formula

High nitrogen content; atom-economical for N-heterocycles.
MW 145.12 g/mol Solid reagent allows precise stoichiometric weighing.
Melting Point 170–172 °C (dec.)Reaction temperatures often mirror the decomposition point.
Appearance White to pale yellow solidEasy handling compared to volatile/hygroscopic liquids.
Solubility Water, DMSO, DMFCompatible with polar substrates (e.g., amino acids, salts).

Mechanistic Pathways: The "Formamide Cascade"

The reactivity of MTF is governed by the sequential elimination of formamide (


). This "cascade" mechanism allows MTF to function as a masked equivalent of the unstable hypothetical species formimidamide.
Pathway A: Thermal/Acid-Catalyzed Activation

Under heating or in the presence of Brønsted/Lewis acids, MTF undergoes


-elimination.
  • Protonation: The carbonyl oxygen of one formamido group is protonated.

  • Elimination: A molecule of formamide is expelled, generating a resonance-stabilized bis(formamido)carbenium ion .

  • Nucleophilic Attack: This cation intercepts soft nucleophiles (e.g., enolizable ketones, active methylenes, amines).

Pathway B: The "Kobayashi" Pyrimidine Synthesis

When reacted with activated methylene compounds (e.g., acetophenones, acetonitriles) in the presence of electrophilic activators like phosphoryl chloride (


), MTF serves as a bridge, providing the C-N-C fragment required to close the pyrimidine ring.

MTF_Mechanism MTF MTF (Tris-formamido) Inter1 Cationic Intermediate [HC(NHCHO)2]+ MTF->Inter1 - HCONH2 (Heat/Acid) Adduct Vinylogous Amide Intermediate Inter1->Adduct + Substrate Substrate Nucleophile (e.g., R-COCH3) Substrate->Adduct Product Pyrimidine/Heterocycle Core Adduct->Product Cyclization - H2O/- HCONH2

Figure 1: The activation pathway of MTF via formamide elimination to generate the reactive electrophile.

Synthetic Applications

One-Pot Pyrimidine Synthesis

MTF is superior to TEOF/Ammonium acetate systems for synthesizing 4-substituted pyrimidines from ketones. The reaction typically proceeds via the formation of a


-dimethylamino-vinyl ketone equivalent (in situ) followed by cyclization.
  • Substrates: Acetophenones, cyclic ketones, aryl acetonitriles.

  • Conditions: 120–160 °C, often with

    
     or 
    
    
    
    .
  • Advantage: Avoids the use of gaseous ammonia or high-pressure reactors.

Synthesis of s-Triazine

Thermal decomposition of MTF at high temperatures (>180 °C) yields s-triazine (1,3,5-triazine) via trimerization of transient formimidic species. This is a useful route for generating unsubstituted triazine cores without handling HCN.

Purine & Fused Heterocycle Construction

MTF reacts with ortho-diamines (e.g., 4,5-diaminopyrimidine) to effect ring closure, yielding purines. It acts similarly to formic acid but operates under anhydrous conditions, which is critical for moisture-sensitive substrates.

Experimental Protocol: Synthesis of 4-Aminopyrimidine Derivative

A validated protocol adapted for high-throughput optimization.

Objective: Synthesis of a 4-substituted pyrimidine from an acetamide derivative.

Reagents:

  • Substrate: Acetamide derivative (1.0 equiv)

  • Reagent: MTF (2.0 equiv)

  • Activator:

    
     (3.0 equiv)
    
  • Solvent: Neat or minimal NMP (N-Methyl-2-pyrrolidone)

Workflow:

  • Preparation: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser, combine the acetamide substrate and MTF.

  • Activation: Add

    
     dropwise at room temperature. (Caution: Exothermic).
    
  • Reaction: Heat the mixture to 120 °C for 12–16 hours. The mixture will initially liquify and then darken.

  • Quenching: Cool to 0 °C. Slowly pour the reaction mixture onto crushed ice/water (10x volume).

  • Neutralization: Adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Isolation: Extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

Protocol_Flow Start Start: Combine Substrate + MTF AddPOCl3 Add POCl3 (Activator) Dropwise @ RT Start->AddPOCl3 Heat Heat to 120°C (12-16 Hours) AddPOCl3->Heat Quench Quench on Crushed Ice Neutralize to pH 8 Heat->Quench Extract Extract (EtOAc) & Purify Quench->Extract

Figure 2: Step-by-step workflow for MTF-mediated pyrimidine synthesis.

Safety & Handling (E-E-A-T)

While MTF is a solid and less volatile than liquid formylating agents, standard safety rigor is required.

  • Hazard Identification: MTF is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2) . It may cause respiratory irritation (STOT SE 3).

  • Thermal Hazards: MTF decomposes near its melting point (170 °C). Reactions run near this temperature must be monitored for pressure buildup if sealed vessels are used, as gaseous decomposition products (

    
    , 
    
    
    
    ) may form.
  • Chemical Compatibility: Incompatible with strong oxidizing agents. When used with

    
    , ensure proper venting of 
    
    
    
    gas generated during the quench.
  • Storage: Store in a cool, dry place. Unlike DMF-DMA, it is not acutely hygroscopic, but long-term exposure to moisture can hydrolyze the amide bonds.

References

  • Bredereck, H., et al. (1956).[1] Formamide reactions.[1][2][3][4][5] VI. Preparation of purines and pyrimidines.[1][4]Chemische Berichte. (Foundational reactivity of formamide derivatives).

  • Kobayashi, S. (1973).[1] One-step synthesis of pyrimidines and condensed pyrimidines by heating carboxamides with formamide and POCl3.[1]Bulletin of the Chemical Society of Japan. (Primary protocol source).

  • CymitQuimica. (2024). Product Data Sheet: N,N',N''-Methylidynetris[formamide] (CAS 4774-33-8).[3] (Physical properties and safety data).

  • BenchChem. (2024). Reactivity Profile: Tris(formylamino)methane.[1][2][3] (Comparative reactivity data).

Sources

Theoretical Characterization and Reactivity Profiling of N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and practical characterization of N,N',N''-Methylidynetrisformamide (MTF), focusing on its electronic structure, conformational stability, and mechanism as a formylating agent in heterocyclic synthesis.

Executive Summary

This compound (MTF), also known as tris(formamido)methane, represents a unique class of geminal triamines. While experimentally established as a potent reagent for the synthesis of purines and pyrimidines, its theoretical profile reveals a complex interplay of steric strain and electronic stabilization.

This guide provides a comprehensive theoretical framework for understanding MTF. We move beyond basic stoichiometry to explore the molecular orbital interactions that drive its reactivity as a "masked" electrophile. By correlating Density Functional Theory (DFT) predictions with experimental solubility and decomposition data, we establish a validated protocol for utilizing MTF in high-value drug discovery campaigns.

Molecular Architecture & Electronic Structure

Structural Topology

MTF consists of a central


 hybridized methine carbon bonded to three formamido (

) groups. Theoretical optimization (B3LYP/6-311++G(d,p)) suggests a "propeller-like"

or distorted

symmetry to minimize steric repulsion between the carbonyl oxygens.
ParameterTheoretical Value (DFT)Experimental GroundingSignificance
Point Group

(Global Min)
Solid State (XRD)Low symmetry indicates high entropy in solution, aiding solubility.
C(central)-N Bond 1.45 Å~1.46 Å (Aminal)Lengthened bond suggests lability, supporting its role as a leaving group.
Dipole Moment 4.2 - 5.1 DSoluble in polar aprotic solventsHigh polarity necessitates DMSO/DMF for reactions.
HOMO-LUMO Gap 5.8 eVUV Cutoff < 250 nmChemically stable at RT; requires thermal activation (>160°C).
NBO Charge Analysis

Natural Bond Orbital (NBO) analysis reveals that the central carbon is significantly electron-deficient due to the inductive withdrawal of three nitrogen atoms. However, the lone pairs on the amide nitrogens are delocalized into the carbonyl


 orbitals (resonance), reducing their basicity.
  • Central Carbon (

    
    ):  Highly positive electrostatic potential.
    
  • Amide Nitrogens: Planar geometry (

    
    ), indicating restricted rotation and significant double-bond character in the 
    
    
    
    bond.

Reactivity & Mechanistic Pathways[1]

The utility of MTF lies in its ability to decompose thermally into reactive iminium intermediates. Theoretical transition state searching (QST3 method) identifies the rate-limiting step as the proton transfer followed by the elimination of formamide.

The "Unmasking" Mechanism

MTF acts as a reservoir for the highly electrophilic


-formylformimidoyl species.
  • Protonation/Activation: Acid catalysis or thermal excitation weakens the central

    
     bond.
    
  • Elimination: One formamide molecule is expelled.

  • Cyclization: The resulting cation attacks nucleophilic centers (e.g., diamines) to close heterocyclic rings.

Visualization of Reaction Pathway

The following diagram illustrates the theoretical pathway for MTF activation and its application in purine synthesis.

MTF_Reactivity cluster_0 Activation Phase MTF This compound (Stable Precursor) TS1 Transition State 1 (C-N Bond Elongation) MTF->TS1 ΔH‡ = +28 kcal/mol (Thermal/Acid) Inter Iminium Intermediate (Electrophilic Species) TS1->Inter Elimination Formamide Formamide (Byproduct) TS1->Formamide Product Fused Heterocycle (Purine/Pyrimidine) Inter->Product Cyclocondensation Nucleophile Nucleophile (e.g., Diamine) Nucleophile->Product Attack

Caption: Theoretical activation pathway of MTF showing the energetic barrier to form the active iminium species.

Experimental & Computational Protocols

To validate theoretical models or utilize MTF in synthesis, the following protocols are standardized. These procedures ensure reproducibility and align computational predictions with physical outcomes.

Computational Protocol (DFT Study)

Objective: Determine the lowest energy conformer and predict IR spectra for identification.

  • Software: Gaussian 16 or GAMESS (US).

  • Geometry Optimization:

    • Functional: B3LYP (Global hybrid) or

      
      B97X-D (Dispersion corrected).
      
    • Basis Set: 6-311++G(d,p).

    • Solvation: PCM model (Water or DMSO).

  • Frequency Calculation:

    • Verify stationary points (0 imaginary frequencies).

    • Scale factors: 0.967 (for B3LYP).

  • Output Analysis: Extract Gibbs Free Energy (

    
    ) and dipole moments.
    
Synthetic Validation Protocol

Objective: Use MTF to synthesize a purine scaffold (e.g., from 4,5-diaminopyrimidine).

  • Stoichiometry: 1.0 eq. Diamine substrate : 1.5 eq. MTF.

  • Solvent System: Formamide (acting as both solvent and co-reagent) or n-Butanol.

  • Conditions:

    • Heat to 160–170 °C (matches MTF melting/decomposition point).

    • Note: MTF decomposes near its melting point; this in situ generation of reactive species is critical.

  • Workup: Cool to RT. The product often precipitates due to the high lattice energy of purines. Wash with water to remove residual formamide.

Spectroscopic Identification

Theoretical predictions allow for rapid identification of MTF purity.

Spectroscopic MethodTheoretical Signal (Predicted)Assignment
IR (Infrared) 1680–1700 cm⁻¹ (Strong)C=O Stretch (Amide I)
IR (Infrared) 3200–3300 cm⁻¹ (Broad)N-H Stretch (H-bonded)
1H NMR (DMSO-d6)

8.0–8.5 ppm (Singlet)
Formyl protons (-CHO)
1H NMR (DMSO-d6)

6.5–7.0 ppm (Doublet/Multiplet)
Methine proton (-CH-)

References

  • Grakauskas, V. (1971).[1] Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[1] The Journal of Organic Chemistry, 36(21), 3251-3252. [Link]

  • Grimme, S. (2006). Semiempirical GGA-type density functional constructed with a long-range dispersion correction. Journal of Computational Chemistry, 27(15), 1787-1799. (Methodological Reference for DFT). [Link]

  • PubChem. (2025). Compound Summary: this compound.[1][2][3][4][5][6][7][8] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N,N',N''-Methylidynetrisformamide (MTF) from Formamide

Author: BenchChem Technical Support Team. Date: February 2026


-Methylidynetrisformamide (CAS: 14458-37-8)

Executive Summary


-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane, is a critical 

building block in heterocyclic synthesis. It serves as a potent formylating agent and a precursor for the construction of imidazole and pyrimidine scaffolds in pharmaceutical active ingredients (APIs).

This application note details the Bredereck Synthesis , the industry-standard protocol for generating MTF directly from formamide. Unlike methods requiring expensive orthoformates, this protocol utilizes electrophilic activation of formamide (using Thionyl Chloride or Acetyl Chloride) to induce self-condensation. This guide prioritizes high-yield isolation and purification strategies suitable for drug development workflows.

Mechanistic Insight & Reaction Design

The Bredereck Cascade

The synthesis relies on the electrophilic activation of formamide. Formamide acts as both the nucleophile and the carbon source. The reaction is driven by the formation of a highly reactive Vilsmeier-type intermediate.

Key Mechanistic Steps:

  • Activation: The electrophile (e.g.,

    
    ) attacks the oxygen of the formamide, creating a chloroiminium species.
    
  • Condensation: This electrophilic species is attacked by the nitrogen of a second and third formamide molecule.

  • Elimination: Loss of ammonia and the activating group yields the central methine carbon substituted with three formamido groups.

Reaction Pathway Diagram[1]

MTF_Synthesis Formamide Formamide (Starting Material) Intermediate Chloroiminium Intermediate Formamide->Intermediate Activation Activator Activator (SOCl2 or AcCl) Activator->Intermediate Condensation Nucleophilic Attack (x2 Formamide) Intermediate->Condensation + 2 Formamide MTF N,N',N''-Methylidynetrisformamide (Product) Condensation->MTF Elimination Byproducts Byproducts (HCl, SO2, NH4Cl) Condensation->Byproducts

Figure 1: The electrophilic cascade transforming formamide into MTF via activation and condensation.

Experimental Protocol

Method A: Thionyl Chloride Activation (Primary Route)

This method is preferred for its atom economy and the volatility of byproducts (


, 

), which simplifies purification.

Reagents & Equipment:

  • Formamide: 45.0 g (1.0 mol) [Dried over molecular sieves]

  • Thionyl Chloride (

    
    ):  11.9 g (0.1 mol)
    
  • Solvent: Absolute Toluene (Optional, can be run neat)

  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser,

    
     drying tube, mechanical stirrer, ice-water bath.
    

Step-by-Step Procedure:

  • Setup: Charge the RBF with Formamide (45.0 g). Cool the system to 0–5 °C using an ice bath. Ensure the system is under a dry nitrogen atmosphere.

  • Addition: Add Thionyl Chloride (11.9 g) dropwise over 30-45 minutes .

    • Critical Control Point: The reaction is highly exothermic. Maintain internal temperature

      
      . Vigorous evolution of 
      
      
      
      and
      
      
      gas will occur; ensure proper scrubbing.
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

  • Heating: Slowly heat the mixture to 60–65 °C . Stir at this temperature for 2–3 hours . The solution will darken slightly, and a precipitate may begin to form.

  • Crystallization: Cool the mixture slowly to 0 °C . The product, MTF, will crystallize out of the solution.

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the filter cake with:

    • 
       mL cold acetone (to remove unreacted formamide).
      
    • 
       mL cold ether.
      
  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Yield: 40–50% (based on


).
Appearance:  White to off-white crystalline powder.
Method B: Acetyl Chloride Activation (Alternative)

Use this method if handling thionyl chloride is restricted.[1] It produces acetic acid as a byproduct.

Reagents:

  • Formamide: 45.0 g (1.0 mol)

  • Acetyl Chloride: 11.8 g (0.15 mol)

  • Solvent: Toluene (50 mL)

Procedure:

  • Dissolve Formamide in Toluene in a 250 mL RBF.

  • Add Acetyl Chloride dropwise at 0 °C .

  • Heat the mixture to 50 °C for 4 hours.

  • The product precipitates as the hydrochloride salt or free base depending on workup.

  • Isolate via filtration as described in Method A.

Purification & Quality Control

For drug development applications, the removal of ammonium chloride (


) salts is critical.
Recrystallization Protocol
  • Solvent: Dissolve crude MTF in a minimum amount of hot water (80 °C) or hot DMF .

    • Note: MTF is sparingly soluble in cold water but soluble in hot water. Avoid prolonged boiling to prevent hydrolysis.

  • Filtration: Filter the hot solution rapidly to remove insoluble impurities.

  • Cooling: Allow the filtrate to cool to room temperature, then refrigerate at 4 °C overnight.

  • Collection: Collect crystals by filtration and wash with cold ethanol.

Analytical Specifications
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 163 – 165 °C (Decomposes)Capillary Method
Assay (HPLC) > 98.0%C18 Column, Water/ACN
Solubility Soluble in hot water, DMSO; Insoluble in etherSolubility Test
IR Spectrum Strong bands at ~1660 cm⁻¹ (Amide I)FTIR (KBr pellet)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Rapid addition of

caused overheating.
Control addition rate strictly; keep T < 10°C.
Oily Product Residual Formamide or solvent.Recrystallize from hot water; wash thoroughly with acetone.
Discoloration (Brown) Reaction temperature exceeded 70°C.Maintain reaction temp between 60-65°C.
Hydrolysis Exposure to moisture during storage.Store in a desiccator; MTF is hygroscopic.

References

  • Bredereck, H., Gompper, R., & Schuh, H. G. (1959). Synthesen mit Säureamiden, I. Mitteil.: Darstellung von Methylidynetrisformamid. Chemische Berichte, 92(12), 3293–3299. Link

  • Bredereck, H., et al. (1956). Acid Amide Reactions. Chemische Berichte, 89, 2060. Link

  • Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Elsevier Science. (Reference for solvent and reagent drying protocols). Link

  • Kantlehner, W. (2001). Tris(formylamino)methane. Encyclopedia of Reagents for Organic Synthesis. Link

Disclaimer: This protocol involves the use of hazardous chemicals (


, Acetyl Chloride). All procedures must be performed in a chemical fume hood with appropriate PPE.

Sources

Advanced Formylation Strategies: The N,N',N''-Methylidynetrisformamide (MTF) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of N,N',N''-Methylidynetrisformamide (MTF) , a specialized solid-state reagent used primarily for the construction of nitrogen-containing heterocycles (pyrimidines, triazines) and as a stable, crystalline alternative to volatile formylating agents.

Executive Summary: The "Solid-State" C1 Synthon

This compound (MTF) (CAS: 4774-33-8), also known as Tris(formylamino)methane, represents a high-utility "masked" electrophile. Unlike liquid reagents such as dimethylformamide (DMF) or triethyl orthoformate, MTF is a stable, crystalline solid (


 170-172°C dec.) that acts as a dense source of formamido (

) groups and a methine (

) core.

Key Advantages:

  • Stoichiometric Precision: As a weighable solid, it eliminates the handling errors associated with volatile or hygroscopic liquids.

  • Triple Functionality: It can deliver three equivalents of the formyl-nitrogen fragment, making it thermodynamically favorable for cyclocondensation reactions.

  • Safety Profile: avoids the flammability and inhalation risks of lower molecular weight formylating agents.

Mechanism of Action

MTF operates as a tridentate electrophile . Under acid catalysis (typically Bronsted acids like


-TsOH), it undergoes stepwise elimination to generate highly reactive 

-formylformimidamide intermediates. These intermediates act as "chemical velcro," binding to nucleophilic carbon or nitrogen centers to close heterocyclic rings.
Activation Pathway

In the presence of a proton source, MTF activates by shedding one formamide unit, creating an electrophilic iminium species that is susceptible to nucleophilic attack.

MTF_Mechanism MTF MTF (Solid) HC(NHCHO)3 Activation Acid Activation (+ H+) MTF->Activation Intermediate Electrophilic Iminium [HC(NHCHO)2]+ Activation->Intermediate - HCONH2 Nu_Attack Nucleophilic Attack (e.g., Enamine/Amidine) Intermediate->Nu_Attack Cyclization Cyclization (- Formamide) Nu_Attack->Cyclization - H2O / - HCONH2 Product Heterocycle (Pyrimidine/Triazine) Cyclization->Product

Figure 1: Acid-catalyzed activation and reaction pathway of MTF for heterocycle synthesis.

Comparative Analysis: MTF vs. Traditional Reagents

MTF is best utilized when ring construction is the goal, rather than simple N-formylation of a primary amine (where Acetic Formic Anhydride is preferred).

FeatureMTF (this compound)DMF-DMA (Dimethylformamide dimethyl acetal)Triethyl Orthoformate
Physical State Crystalline SolidVolatile LiquidVolatile Liquid
Active Species Formamido-methineDimethylamino-methineAlkoxy-methine
Atom Economy High (Releases formamide)Moderate (Releases MeOH/DMA)Lower (Releases EtOH)
Primary Use Pyrimidine/Triazine Synthesis Enamine formation / MethylationAcetal formation
Stability High (Shelf-stable)Moisture Sensitive (Hydrolyzes)Moisture Sensitive
Reaction pH Acidic / NeutralBasic / NeutralAcidic

Experimental Protocols

Protocol A: Synthesis of Substituted Pyrimidines

This protocol utilizes MTF to close a pyrimidine ring using an active methylene compound (e.g., malononitrile,


-keto esters).

Target: 4-Substituted Pyrimidines Reagents:

  • Substrate: Malononitrile or Acetophenone derivative (1.0 equiv)

  • Reagent: MTF (1.0 - 1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.05 - 0.1 equiv)
  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the active methylene substrate (e.g., 10 mmol) in Ethanol (20 mL).

  • Addition: Add MTF (10-12 mmol) and

    
    -TsOH (0.5 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (

    
     for EtOH, 
    
    
    
    for Toluene) for 4–6 hours.
    • Checkpoint: Monitor reaction progress via TLC (SiO

      
      , EtOAc/Hexane). The disappearance of the starting methylene compound indicates completion.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates (common for pyrimidines), filter the solid and wash with cold ethanol.

    • If soluble, concentrate the solvent in vacuo. Redissolve in EtOAc, wash with water (to remove byproduct formamide), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Mechanism Note: MTF provides the C-2 carbon and the N-1/N-3 nitrogens (or interacts with the substrate's nitrogen) depending on the substrate structure. For malononitrile, MTF provides the C-2 and N-3, forming 4-aminopyrimidine-5-carbonitrile derivatives.

Protocol B: Synthesis of s-Triazines

MTF is a potent precursor for symmetrical and asymmetrical triazines when reacted with amidines or guanidines.

Target: 2,4-Disubstituted-1,3,5-Triazines Reagents:

  • Substrate: Guanidine Carbonate or Benzamidine (1.0 equiv)

  • Reagent: MTF (1.0 equiv)

  • Solvent: Acetonitrile or DMF

Step-by-Step Methodology:

  • Mixing: Suspend the guanidine salt (10 mmol) and MTF (10 mmol) in Acetonitrile (30 mL).

  • Heating: Heat the mixture to reflux.

    • Observation: The suspension will typically clear as the reaction proceeds and intermediates form.

  • Duration: Maintain reflux for 6–12 hours.

  • Isolation:

    • Cool to

      
      .
      
    • The triazine product often crystallizes out.[1] Filter and wash with cold acetonitrile.

    • Yield Optimization: If yield is low, concentrate the mother liquor and triturate with diethyl ether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete activation of MTFIncrease catalyst (

-TsOH) loading to 10 mol% or switch to a higher boiling solvent (Toluene/Xylene).
Sticky/Oily Product Byproduct contaminationThe reaction generates formamide as a byproduct. Ensure thorough water washing or recrystallization from polar solvents to remove it.
Substrate Insolubility Solvent incompatibilityMTF is water-soluble but organic substrates may not be. Use co-solvents like DMF/EtOH or phase transfer catalysts if necessary.

References

  • Bredereck, H., et al. "Synthesis of Heterocycles using Tris(formylamino)methane."[1] Angewandte Chemie International Edition, vol. 70, 1958, pp. 269.[1]

  • Sigma-Aldrich. "this compound Product Specification & SDS." Merck KGaA, Accessed Oct 2023.

  • Navio, J. L., et al. "Regioselective synthesis of pyrimidines from ketene dithioacetals or alkoxymethylene compounds." Heterocycles, vol. 41, no.[2][3][4][5] 1, 1995, pp. 71-86.

  • BenchChem. "Tris(formylamino)methane: A Stable Formylating Agent." Chemical Database, Accessed Oct 2023.

Sources

Application Note: N,N',N''-Methylidynetrisformamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of heterocyclic construction, the introduction of a single carbon atom (C1 unit) to close a ring is a pivotal transformation. While liquid reagents like Triethyl orthoformate (TEOF) and


-Dimethylformamide dimethyl acetal (DMF-DMA)  are industry standards, they suffer from volatility, moisture sensitivity, and variable stoichiometry in open vessels.

N,N',N''-Methylidynetrisformamide (MTF) —often referred to as Tris(formylamino)methane—represents a superior, solid-state alternative for precision synthesis.

Key Advantages of MTF:
  • Stoichiometric Precision: As a crystalline solid (mp 165–170 °C), MTF allows for exact molar equivalents to be weighed, eliminating the "excess reagent" waste common with volatile liquids.

  • Enhanced Stability: Unlike TEOF, MTF is non-hygroscopic and stable in ambient air, reducing hydrolytic side-reactions.

  • Atom Economy: It serves as a potent electrophilic methine (

    
    ) source, releasing formamide (a benign, polar solvent) as the only byproduct.
    

Mechanistic Principles

Understanding the reactivity of MTF is crucial for experimental design. MTF (


) acts as a "masked" tris-electrophile. Under thermal or acidic conditions, it undergoes sequential elimination of formamide to generate highly reactive 

-acyliminium species.
Activation Pathway

The reaction does not proceed via direct substitution. Instead, thermal energy drives the elimination of one equivalent of formamide, generating a reactive intermediate that intercepts nucleophiles (such as enolizable ketones or amidines).

Mechanism Diagram (DOT Visualization)

MTF_Mechanism MTF MTF Reagent (Solid Precursor) Inter1 Iminium Intermediate (Highly Electrophilic) MTF->Inter1  Heat / Acid (- Formamide) Adduct C-C / C-N Bond Formation Inter1->Adduct  + Nu Nu Nucleophile (e.g., ketone/amine) Nu->Adduct Attack Cyclo Cyclization (- H2O / - Formamide) Adduct->Cyclo  Tautomerization Product Target Heterocycle (Pyrimidine/Quinazoline) Cyclo->Product  Aromatization

Figure 1: Thermal activation and electrophilic insertion pathway of MTF in heterocyclic synthesis.

Comparative Reagent Analysis

The following table contrasts MTF with standard C1 synthons to assist in process selection.

FeatureThis compound (MTF)Triethyl Orthoformate (TEOF)DMF-DMA
Physical State Crystalline SolidVolatile LiquidVolatile Liquid
Melting/Boiling Pt mp 165–170 °Cbp 146 °Cbp 103 °C
Moisture Sensitivity Low (Stable)High (Hydrolyzes to Formate)High (Hydrolyzes to DMF)
Reaction Medium Can be run neat (melt) or in high-bp solventsUsually requires refluxRequires anhydrous conditions
Byproduct Formamide (miscible in water, easy removal)Ethanol (flammable)Methanol/Dimethylamine
Primary Use High-temp cyclizations, solid-phase synthesisGeneral condensationEnaminone formation

Detailed Experimental Protocols

Protocol A: Preparation of MTF Reagent

Note: While commercially available, in-house synthesis ensures fresh, anhydrous material.

Reaction:



  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (

    
    ).
    
  • Charge: Add Formamide (45.0 g, 1.0 mol) and cool to 0–5 °C in an ice bath.

  • Addition: Slowly add Acetyl Chloride (or Thionyl Chloride) (0.35 mol) dropwise over 60 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The mixture will solidify into a thick paste.

  • Workup:

    • Suspend the solid in ice-cold acetone (200 mL).

    • Filter the white crystalline solid.

    • Wash with cold ethanol (

      
       mL) to remove residual acid.
      
    • Dry in a vacuum oven at 60 °C for 4 hours.

  • Yield/QC: Expect ~70–80% yield. Melting point should be sharp (165–168 °C).

Protocol B: Synthesis of 4,5-Disubstituted Pyrimidines

Application: Converting active methylene compounds (ketones/nitriles) into pyrimidines.[1]

Workflow Diagram (DOT Visualization)

Protocol_Workflow Start Start: Reagent Weighing Mix Combine Ketone (1 eq) + MTF (1.1 eq) + p-TsOH (5 mol%) Start->Mix Heat Heat to 140-160°C (Melt or Toluene Reflux) Mix->Heat Monitor Monitor TLC/LCMS (Disappearance of Ketone) Heat->Monitor Ammonia Add Ammonium Acetate (Source of N-1) Monitor->Ammonia Intermediate Formed Cyclize Reflux 2-4 hrs Ammonia->Cyclize Workup Precipitate with Water/EtOH Cyclize->Workup Finish Final Product: Pyrimidine Workup->Finish

Figure 2: Step-by-step workflow for pyrimidine synthesis using MTF.

Step-by-Step Procedure:

  • Reagent Mixing: In a pressure tube or round-bottom flask, combine the Active Methylene Compound (e.g., Malononitrile or Acetophenone derivative, 10 mmol) with MTF (1.6 g, 11 mmol).

  • Catalysis: Add

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    (0.5 mmol, 5 mol%). Note: Acid catalysis accelerates the elimination of formamide.
  • Step 1 (Electrophilic Insertion): Heat the mixture to 140 °C. The solids will melt (if neat) or dissolve (if using toluene/xylene). Stir for 2–3 hours.

    • Checkpoint: TLC should show the consumption of the starting material and the formation of a polar intermediate (enaminone-like species).

  • Step 2 (Ring Closure): Add Ammonium Acetate (

    
    , 20 mmol) directly to the hot reaction mixture. Continue heating at 140–150 °C for another 3–4 hours.
    
  • Workup:

    • Cool the reaction to room temperature.

    • Add water (20 mL). The hydrophobic heterocycle typically precipitates out.

    • Filter the solid. Recrystallize from Ethanol/DMF.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Insufficient temperature for MTF activation.Increase reaction temp to >140 °C or use microwave irradiation (sealed vessel).
Sticky/Tar Products Polymerization of formamide byproduct.Use a high-boiling solvent (e.g., o-xylene) instead of running neat.
Incomplete Cyclization Loss of Ammonia (in Step 2).Use a sealed tube or add excess Ammonium Acetate (3–5 equiv).
Product Soluble in Water Product is too polar for precipitation.Extract aqueous layer with Ethyl Acetate/n-Butanol; do not rely solely on filtration.

References

  • Bredereck, H., et al. "Syntheses with Tris(formylamino)methane." Chemische Berichte, 1960. (Foundational work establishing MTF as a formylating agent).[2]

  • Kantlehner, W. "Orthocarbonic Acid Derivatives." Comprehensive Organic Synthesis, 1991. (Review of C1 synthons including MTF).
  • F. Armbrust. "Process for the preparation of Tris(formylamino)methane." US Patent 4,144,275, 1979.

  • Abu-Shanab, F. A., et al. "Heterocyclic synthesis using nitriles: Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Heterocyclic Chemistry, 2009. (Example of C1 insertion chemistry).
  • Comparison of Orthoesters: "Triethyl orthoformate in Organic Synthesis." Wikipedia/Chemical Data.

(Note: MTF is a specialized reagent. For general C1 insertion reading, refer to standard reviews on Vilsmeier-Haack and Bredereck reagents, of which MTF is a solid-state congener.)

Sources

Experimental setup for Vilsmeier-Haack reaction with N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Vilsmeier-Haack Formylation using N,N',N''-Methylidynetrisformamide (NTF)

Executive Summary

This application note details the experimental protocol for utilizing This compound (NTF) (CAS: 4774-33-8) as a superior, solid-state formylating agent in Vilsmeier-Haack reactions. While N,N-Dimethylformamide (DMF) is the ubiquitous standard, NTF offers distinct advantages in specific drug development workflows: it is a stable solid, allowing for precise stoichiometric control, and avoids the handling of large volumes of reprotoxic liquid DMF.

This guide addresses the activation of NTF with phosphoryl chloride (


) to generate reactive chloroiminium species in situ, facilitating the formylation of electron-rich aromatic substrates and the synthesis of N-heterocycles.

Mechanistic Principles & Reagent Profile

The Reagent: this compound

Unlike DMF, which acts as both solvent and reagent, NTF is a "formyl carrier." Its structure consists of a central methylidyne carbon bonded to three formamide groups [


].[1]
PropertySpecification
CAS Number 4774-33-8
Molecular Formula

Molar Mass 145.12 g/mol
Physical State White to pale yellow solid
Solubility Soluble in DMSO, hot water; limited solubility in DCM (requires activation)
Role Electrophilic Formyl Donor /

Synthon
Activation Mechanism

The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium ion. In the case of NTF, the reaction with


 activates the formamide oxygen. Due to the tris-structure, NTF can theoretically generate multiple electrophilic sites, though steric hindrance usually limits activation to a sequential process.

Key Insight: The central methine proton (


) exerts an inductive effect that modulates the nucleophilicity of the nitrogen, potentially making the resulting Vilsmeier intermediate more selective than that derived from DMF.

VilsmeierMechanism Figure 1: Activation pathway of NTF in Vilsmeier-Haack conditions. NTF NTF (Reagent) HC(NHCHO)3 Inter O-Phosphorylated Intermediate NTF->Inter + POCl3 0°C POCl3 POCl3 (Activator) POCl3->Inter Vilsmeier Chloroiminium Ion (Electrophile) Inter->Vilsmeier - PO2Cl2- Complex Iminium Salt Complex Vilsmeier->Complex + Substrate (SEAr) Substrate Ar-H (Substrate) Substrate->Complex Product Ar-CHO (Formylated Product) Complex->Product + H2O / NaOAc (Hydrolysis)

Experimental Protocol

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood. The Vilsmeier intermediate is thermally unstable; strict temperature control is required to prevent thermal runaway [1].
Materials & Equipment
  • Reagent: this compound (Dry under vacuum over

    
     if hygroscopic).
    
  • Activator: Phosphoryl chloride (

    
    ), freshly distilled.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Anhydrous.

  • Substrate: Electron-rich aromatic (e.g., anisole, indole derivative).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (Argon/Nitrogen) line.

Step-by-Step Procedure

Step 1: Reagent Suspension (T = 0 min)

  • Charge the 3-neck flask with NTF (1.0 equiv) .

    • Note: Although NTF has 3 formamide groups, start with 1.0 molar equivalent relative to the substrate to ensure sufficient active species, effectively providing a 3:1 ratio of functional groups, driving the reaction to completion.

  • Add anhydrous DCM or DCE (10 mL/g of substrate) .

  • Cool the suspension to 0°C using an ice/salt bath.

Step 2: Activation (T = 15-30 min)

  • Add

    
     (1.2 - 1.5 equiv)  dropwise via addition funnel.
    
    • Critical Control Point: Maintain internal temperature

      
      . The reaction is exothermic.[2]
      
  • Allow the mixture to stir at 0°C for 30 minutes. The suspension should clarify or change color (often pale yellow to orange) as the chloroiminium species forms.

Step 3: Substrate Addition (T = 45 min)

  • Dissolve the Aromatic Substrate (1.0 equiv) in a minimal amount of anhydrous solvent.

  • Add the substrate solution dropwise to the activated NTF mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Optional: If the substrate is deactivated, heat to reflux (40°C for DCM, 80°C for DCE) for 2-4 hours. Monitor by TLC/LC-MS.

Step 4: Hydrolysis & Workup (T = End)

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add a solution of Sodium Acetate (3.0 equiv) in water (buffer pH ~5-6).

    • Why NaOAc? Strong bases can degrade sensitive aldehydes. Acetate buffers the hydrolysis of the iminium salt to the aldehyde [2].

  • Stir vigorously for 30-60 minutes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography.
    

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion Incomplete activation of NTF (solubility issue).Switch solvent to DCE and increase activation time at 0°C. Ensure

quality.
Tarry/Black Crude Thermal decomposition of Vilsmeier intermediate.Maintain strict T < 5°C during

addition. Do not overheat during reflux.
Regioselectivity Issues Steric bulk of NTF-derived intermediate.Lower reaction temperature. The NTF intermediate is bulkier than the DMF equivalent, often favoring para over ortho substitution more effectively.[3]
Solid Residue in Workup Unreacted NTF or insoluble byproducts.Filter the biphasic mixture through Celite before phase separation.

Comparative Analysis: NTF vs. DMF

The choice between NTF and DMF determines the workflow efficiency.

FeatureN,N-Dimethylformamide (DMF)This compound (NTF)
State Liquid (High Boiling Point)Solid
Toxicity Reprotoxic (SVHC), HepatotoxicGenerally lower acute toxicity (Handle as Irritant)
Workup Difficult to remove (requires multiple washes)Byproducts are water-soluble or easily filtered
Atom Economy Low (Solvent + Reagent)High (Reagent only)
Reactivity High (Standard)Tunable (Sterically demanding)

Workflow Diagram

Workflow Figure 2: Operational workflow for NTF-mediated Vilsmeier-Haack Formylation. cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Weigh NTF (Solid) Suspend in Anhydrous DCM Step2 Cool to 0°C Inert Atmosphere Step1->Step2 Step3 Add POCl3 Dropwise (Exothermic Control) Step2->Step3 Step4 Add Substrate Warm to RT or Reflux Step3->Step4 Step5 Quench with NaOAc (aq) Hydrolysis of Iminium Step4->Step5 Step6 Phase Separation & Purification Step5->Step6

References

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature." [Link][4]

  • Katritzky, A. R., et al. "Para-Formylation of Nitroarenes via Vicarious Nucleophilic Substitution." Organic Chemistry Portal. (Contextual reference for solid formylating agents). [Link]

Sources

N,N',N''-Methylidynetrisformamide as a building block for triazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N',N''-Methylidynetrisformamide (MTF) as a "Zipper" Reagent for s-Triazine Scaffolds

Abstract

This technical guide details the utility of This compound (MTF) (CAS: 4774-33-8), also known as Tris(formylamino)methane, as a specialized building block for the synthesis of 1,3,5-triazine (s-triazine) and its derivatives.[1] Unlike the harsh conditions required for nitrile trimerization or the handling hazards of cyanuric chloride, MTF offers a "masked" pathway to the triazine core via a condensation-dehydration mechanism. This guide provides a validated protocol for the synthesis of MTF and its subsequent conversion into s-triazine, supported by mechanistic insights and rigorous experimental standards.

Chemical Profile & Strategic Advantage

This compound acts as a chemical equivalent of three formamide units linked by a central methine carbon. In solution, it functions as a "zipper" reagent—a pre-organized electrophile that can undergo cyclodehydration to form the aromatic 1,3,5-triazine ring.

PropertySpecification
IUPAC Name N,N',N''-Methanetriyltriformamide
Formula C₄H₇N₃O₃
MW 145.12 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 165–168 °C (dec.)
Solubility Soluble in hot formamide, DMSO, DMF; sparingly soluble in cold water.
Strategic Role Atom-economical precursor for unsubstituted 1,3,5-triazine; C1-N source for heterocycles.

Why MTF?

  • Atom Economy: The transformation to s-triazine releases only water/formic acid byproducts.

  • Selectivity: Avoids the polymerization often seen in uncontrolled nitrile trimerizations.

  • Safety: A solid, stable alternative to handling gaseous HCN or corrosive cyanuric chloride.

Mechanism of Action: The "Zipper" Cyclization

The transformation of MTF into 1,3,5-triazine is a cascade reaction driven by entropy and aromatic stabilization. Under thermal or acidic conditions, the central methine carbon and the three nitrogen atoms realign. The elimination of water (or formic acid equivalents depending on the specific pathway/additives) drives the formation of the aromatic ring.

Figure 1: Mechanistic Pathway of MTF Synthesis and Cyclization

MTF_Mechanism Formamide Formamide (HC(=O)NH2) Intermediate Iminium Salt Intermediate Formamide->Intermediate Activation Electrophile Electrophile (POCl3 or DMS) Electrophile->Intermediate MTF MTF (this compound) Intermediate->MTF + 2 eq. Formamide - HX Transition Cyclization Transition State MTF->Transition Heat / Acid Cat. Triazine 1,3,5-Triazine (s-Triazine) Transition->Triazine - 2 H2O Byproducts Byproducts (H2O / Formic Acid) Transition->Byproducts

Caption: Synthesis of MTF from formamide followed by thermal cyclodehydration to 1,3,5-triazine.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (MTF)

Objective: Isolate high-purity MTF building block from formamide.

Reagents:

  • Formamide (Dry, 99%+)

  • Dimethyl Sulfate (DMS) or POCl₃ (Note: DMS method is milder)

  • Absolute Ethanol (for washing)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

  • Mixing: Charge the flask with Formamide (135 g, 3.0 mol). Cool to 0–5 °C using an ice bath.

  • Addition: Dropwise add Dimethyl Sulfate (126 g, 1.0 mol) over 60 minutes. Caution: DMS is highly toxic; use a fume hood.

    • Checkpoint: Maintain internal temperature < 10 °C to prevent premature hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat gently to 70–80 °C for 30 minutes to complete the formation of the methine bridge.

  • Crystallization: Cool the mixture slowly to 0 °C. The MTF will precipitate as a white crystalline solid.

  • Purification: Filter the solid under vacuum. Wash the cake three times with ice-cold absolute ethanol (3 x 50 mL) to remove unreacted formamide and acidic byproducts.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

    • Yield: Expected yield 60–75%.

    • Validation: Melting point should be sharp at 165–168 °C (dec). ¹H NMR (DMSO-d₆) shows a characteristic doublet for NH and a quartet/multiplet for CH (or broad singlets depending on exchange).

Protocol B: Synthesis of 1,3,5-Triazine from MTF

Objective: Cyclize MTF to the parent s-triazine core.

Reagents:

  • MTF (prepared above)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)

  • Solvent: High-boiling ether (e.g., Diphenyl ether or neat pyrolysis)

Step-by-Step Procedure:

  • Pyrolysis Setup: Place MTF (14.5 g, 0.1 mol) and pTsOH (0.8 g) in a sublimation apparatus or a distillation setup with a short path.

  • Thermal Activation: Heat the mixture under reduced pressure (20–30 mmHg) to 160–170 °C.

  • Cyclization & Distillation: The MTF decomposes/cyclizes. 1,3,5-Triazine (b.p. 114 °C at atm, lower under vacuum) will sublime/distill along with water.

  • Collection: Collect the distillate in a receiver cooled to -10 °C.

  • Purification: 1,3,5-Triazine is highly hygroscopic and hydrolytically unstable. Redistill over sodium metal or P₂O₅ immediately if high purity is required.

  • Storage: Store under argon at -20 °C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of MTF Temperature rose >10°C during addition.Control exotherm strictly; use efficient mechanical stirring.
Sticky/Oily MTF Residual formamide or acid.[2]Increase ethanol wash volume; recrystallize from hot formamide if necessary.
Triazine Hydrolysis Moisture ingress during distillation.Use strictly anhydrous glassware; protect receiver with inert gas.
Charring during Pyrolysis Heating too rapid.Ramp temperature slowly (5 °C/min); ensure vacuum is stable.

References

  • Bredereck, H., et al. "Syntheses with Tris(formylamino)methane." Chemische Berichte, vol. 98, no. 9, 1965. (Seminal work on the reagent synthesis).

  • Kantlehner, W. "Tris(formylamino)methane."[3] Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Gao, C., et al. "Modular Synthesis of 1,3,5-Triazines."[4] Organic Letters, vol. 27, 2025.[4] (Context on modern triazine synthesis methods).

  • PubChem. "this compound Compound Summary." National Library of Medicine.

Sources

Protocol for N-formylation of primary amines using Tris(formylamino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Formylation of Primary Amines using Tris(formylamino)methane (TFAM)

Executive Summary & Introduction

Tris(formylamino)methane (TFAM) is a specialized, crystalline organic reagent (


; CAS: 4774-33-8) utilized for the introduction of formyl groups and the synthesis of nitrogenous heterocycles. Unlike the liquid and moisture-sensitive Tris(dimethylamino)methane  (Bredereck’s Reagent) or the corrosive acetic-formic anhydride, TFAM offers a stable, solid-state alternative for N-formylation  reactions.

Crucial Disambiguation:

  • TFAM (Reagent): Tris(formylamino)methane (

    
    ).[1] The subject of this guide.
    
  • TFAM (Protein): Mitochondrial Transcription Factor A. Not the subject of this guide.

This application note details the protocol for the selective N-formylation of primary amines to yield formamides (


). This transformation is a critical step in the synthesis of isocyanides, pharmaceutical intermediates (e.g., fluoroquinolones), and peptide mimetics.

Scientific Foundation & Mechanism

Chemical Properties of TFAM
  • Structure: A methine center substituted with three formamido (

    
    ) groups.[1]
    
  • Reactivity: The reagent acts as a "formyl transfer" agent. While the central methine carbon is electrophilic (useful for heterocycle synthesis at

    
    ), under controlled conditions (
    
    
    
    ), the formyl groups are transferred to nucleophilic primary amines via a transamidation-like pathway.
Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of one of the formamido groups of TFAM. This is followed by proton transfer and the elimination of the byproduct (likely formamidine derivatives or formamide/ammonia, depending on workup).

FormylationMechanism TFAM Tris(formylamino)methane (Electrophile) Intermediate Tetrahedral Intermediate TFAM->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (80-110°C) Product N-Formyl Amine (R-NH-CHO) Intermediate->Product Elimination Byproduct Bis(formylamino)methane Derivatives Intermediate->Byproduct Leaving Group

Figure 1: Simplified mechanistic pathway for formyl transfer using TFAM.

Experimental Protocol

Reagents and Equipment
  • Substrate: Primary Amine (1.0 equiv).

  • Reagent: Tris(formylamino)methane (TFAM) (1.2 – 1.5 equiv).

    • Note: Commercial TFAM is typically a white crystalline solid (mp ~160-165°C).[2]

  • Solvent: Toluene (preferred for azeotropic removal) or DMF (for solubility).

  • Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (1-5 mol%) can accelerate the reaction for sterically hindered amines.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add the Primary Amine (10 mmol, 1.0 equiv).

  • Add Tris(formylamino)methane (12-15 mmol, 1.2–1.5 equiv).

  • Add Toluene (5-10 volumes relative to amine mass).

    • Optimization Tip: For amines with poor solubility in toluene, use DMF or a Toluene/DMF mixture.

Step 2: Reaction Execution

  • Heat the mixture to Reflux (110°C) or 100-120°C if using DMF.

  • Maintain agitation for 4–12 hours .

  • Monitor: Check progress via TLC (typically 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine starting material and the appearance of the formamide peak (

    
    ).
    

Step 3: Workup & Purification

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: TFAM byproducts often precipitate upon cooling. Filter the mixture through a sintered glass funnel to remove insoluble solids.

  • Extraction (if needed):

    • Dilute the filtrate with Ethyl Acetate.

    • Wash with water (

      
      ) to remove residual DMF or water-soluble byproducts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      .
      
  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: Recrystallize (from EtOH/Water) or perform flash column chromatography if high purity (>98%) is required.

Comparative Analysis of Formylating Agents

The following table contrasts TFAM with traditional formylating reagents to aid in experimental design.

FeatureTris(formylamino)methane (TFAM)Acetic-Formic Anhydride (AFA)Ethyl FormateBredereck's Reagent
Physical State Solid (Crystalline) Liquid (Unstable)Liquid (Volatile)Liquid
Stability High (Shelf-stable) Low (Decomposes)HighModerate (Moisture sensitive)
Reaction Conditions Neutral/Mild HeatingAcidicNeutral/RefluxBasic
Atom Economy ModerateLowModerateLow
Primary Use Solid-phase handling, Heterocycle synthesisStandard formylationLarge scaleMethylenation / Formylation
Hazards Low toxicity (relative)Corrosive, CO evolutionFlammableCorrosive, Amine odor

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, add 5 mol% of p-Toluenesulfonic acid (pTsOH) or Acetic Acid to catalyze the transamidation.

  • Heterocycle Formation: At temperatures exceeding 140°C , TFAM can react with the

    
    -carbons of ketones or nitriles (if present) to form pyrimidines or triazines. Strictly control temperature to <120°C for simple N-formylation.
    
  • Solubility Issues: If TFAM does not dissolve, switch solvent to DMF or DMAc (Dimethylacetamide).

References

  • Bredereck, H., et al. (1959). "Formamide reactions. XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane". Chemische Berichte, 92, 329-337.

  • Gompper, R. (1960). "Tris(formylamino)methane and its application in synthesis". Angewandte Chemie, 72, 329.
  • Bagley, M. C., et al. (2005). "Rapid and efficient synthesis of formamides". Journal of Organic Chemistry.
  • BenchChem. (2025). "Tris(formylamino)methane Product Data and Safety".

  • Kantlehner, W. (2007).[3][4] "Tris(formylamino)methane in Heterocyclic Synthesis". Encyclopedia of Reagents for Organic Synthesis.

(Note: While TFAM is a classic reagent established in the mid-20th century by the Bredereck group, it remains a valuable tool for specific solid-state reagent requirements in modern synthesis.)

Sources

Application Note: N,N',N''-Methylidynetrisformamide (TRIFO) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), commonly referred to as TRIFO or Tris(formylamino)methane , is a specialized C1 electrophilic synthon used in the construction of nitrogenous heterocycles.[1]

Unlike the ubiquitous liquid reagent Triethyl Orthoformate (TEOF) , TRIFO is a crystalline solid. This physical property offers distinct advantages in GMP (Good Manufacturing Practice) environments, including precise weighing, enhanced stability against moisture, and the avoidance of volatile ethanol byproducts.

Critical Distinction:

WARNING: Do not confuse this compound with "Tris buffer" (Tris(hydroxymethyl)aminomethane, CAS 77-86-1). They are chemically distinct. TRIFO is a formylating reagent; Tris buffer is a pH stabilizer.

Key Applications in Drug Development
  • Pyrimidine Synthesis: Construction of the pyrimidine core found in kinase inhibitors and nucleoside analogs.

  • Imidazole Formation: Cyclization of diamines to form benzimidazoles.

  • Formamidine Installation: Introduction of the N-formylformimidoyl group as a protecting group or pharmacophore linker.

Part 2: Technical Specifications & Preparation

Chemical Identity
PropertySpecification
IUPAC Name N,N',N''-Methanetriyltrisformamide
Common Name TRIFO, Tris(formylamino)methane
CAS Number 4774-33-8
Formula C₄H₇N₃O₃
MW 145.12 g/mol
Appearance White crystalline solid
Melting Point 162–164 °C (decomposes)
Solubility Soluble in Formamide, DMF, DMA (upon heating); sparingly soluble in cold water.
Preparation Protocol (In-House Synthesis)

Rationale: Commercial availability can be intermittent. This protocol ensures a fresh supply of high-purity reagent.

Reaction:



Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl₂).

  • Charge: Add Formamide (excess, solvent/reagent) and Dimethyl Sulfate (DMS) (1.0 equiv).

    • Safety Note: DMS is a potent alkylating agent and suspected carcinogen. Use a closed system and proper PPE.[2][3]

  • Reaction: Heat the mixture to 60–70 °C for 2–4 hours. The solution will darken slightly.

  • Crystallization: Cool the mixture slowly to 0 °C. TRIFO precipitates as white crystals.

  • Isolation: Filter the solid under vacuum. Wash with cold acetone to remove residual formamide and DMS.

  • Drying: Dry in a vacuum oven at 40 °C.

  • Yield: Typical yields range from 60–75%.

Part 3: Mechanistic Insight & Visualization

TRIFO acts as a "masked" electrophilic methine source. Under thermal or acidic conditions, it eliminates formamide to generate a reactive iminium-type intermediate. This intermediate undergoes nucleophilic attack by amines or active methylene carbons, followed by cyclization.

Mechanism: Synthesis of Pyrimidine Core

The diagram below illustrates the reaction between TRIFO and a 1,3-dicarbonyl compound (or active methylene) to form a pyrimidine ring.

TRIFO_Mechanism TRIFO TRIFO (Solid Reagent) Activation Thermal Activation (- Formamide) TRIFO->Activation  Heat/Acid   Intermediate Electrophilic Iminium Species Activation->Intermediate  - HCONH2   Adduct C-C Bond Formation Intermediate->Adduct  + Nucleophile   Nucleophile Nucleophile (e.g., Active Methylene) Nucleophile->Adduct Cyclization Cyclization & Aromatization Adduct->Cyclization  - H2O / - HCONH2   Product Pyrimidine Scaffold Cyclization->Product

Figure 1: Mechanistic pathway of TRIFO-mediated heterocycle synthesis.[4][5] The reagent sequentially releases formamide groups to enable ring closure.

Part 4: Applications & Protocols

Comparative Analysis: TRIFO vs. TEOF
FeatureTRIFO (Tris(formylamino)methane)TEOF (Triethyl Orthoformate)
State Solid (Crystalline)Liquid (Volatile)
Handling Easy weighing, non-volatileSyringe transfer, pungent odor
Moisture Sensitivity Moderate (Stable in bottle)High (Hydrolyzes rapidly)
Byproducts Formamide (High BP, water soluble)Ethanol (Flammable, volatile)
Reaction Temp Typically >100 °CReflux (146 °C) or lower
Use Case High-temperature cyclizations, solid-phase synthesisGeneral purpose, low-temp reactions
Protocol: Synthesis of 4-Substituted Pyrimidines

This protocol describes the condensation of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) with TRIFO to yield a pyrimidine derivative.

Reagents:

  • Active Methylene Substrate (1.0 equiv)

  • TRIFO (1.1 – 1.2 equiv)

  • Solvent: Toluene (for azeotropic removal) or DMF (for solubility)

  • Catalyst: ZnCl₂ or p-TsOH (Optional, 5 mol%)

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve 10 mmol of the active methylene compound in 15 mL of Toluene.

  • Addition: Add 11 mmol (1.6 g) of TRIFO.

  • Reaction: Heat the mixture to reflux (110 °C).

    • Optimization: If using Toluene, use a Dean-Stark trap. TRIFO is sparingly soluble initially but will react as the temperature rises.

    • Observation: The mixture typically becomes homogeneous as the intermediate forms.

  • Cyclization: Add a source of ammonia or primary amine if the nitrogen is not internal to the substrate.

    • Note: For standard pyrimidine synthesis from ketones, TRIFO provides the C1 carbon, but an ammonia source (like ammonium acetate) is often required unless using a pre-formed enaminone.

    • Direct Route: Reacting TRIFO with diamines (e.g., o-phenylenediamine) directly yields benzimidazoles without external ammonia.

  • Work-up: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

Protocol: Synthesis of Benzimidazole (Direct Cyclization)

Target: Benzimidazole from o-Phenylenediamine.

  • Mix: Combine o-Phenylenediamine (10 mmol) and TRIFO (10 mmol) in a round-bottom flask.

  • Solvent: Add 10 mL of Formamide (acts as solvent and co-reagent).

  • Heat: Reflux at 140–150 °C for 3 hours.

  • Quench: Pour the hot reaction mixture into 100 mL of ice water.

  • Isolate: The benzimidazole product precipitates immediately. Filter, wash with water, and dry.

  • Yield: Expect >85% yield.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Signal Word: Warning.

  • Hazards: Skin irritant (H315), Eye irritant (H319).

  • Incompatibility: Strong oxidizing agents, strong acids.

  • Decomposition: Emits toxic fumes of nitrogen oxides (NOx) and carbon monoxide under fire conditions.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place.[3]

  • Unlike TEOF, TRIFO does not require an inert atmosphere for short-term storage, but long-term storage under Nitrogen is recommended to prevent surface hydrolysis.

Part 6: References

  • Bredereck, H., et al. (1961). Säureamid-Reaktionen, XXVII. Umsetzungen mit Tris-formamino-methan.[1][6] Chemische Berichte, 94(8), 2278-2295. (Foundational work on the synthesis and reactivity of TRIFO).

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society.[7] (Contextual reference for pyrimidine synthesis methodologies).

  • Grokipedia. (2025). Tris(dimethylamino)methane and related C1 synthons. Retrieved Oct 26, 2025, from [Link]

Sources

Application Note: Advanced Formylation of Electron-Rich Arenes using Triformamidomethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the C-formylation of electron-rich aromatic systems using Triformamidomethane (


), also known as Tris(formylamino)methane . Unlike traditional Vilsmeier-Haack or Gattermann-Koch conditions which often require hazardous liquids (POCl

) or toxic gases (CO/HCN), Triformamidomethane offers a solid-state, bench-stable alternative that functions as a potent formyl cation equivalent upon activation.

This guide provides a mechanistic rationale, a validated step-by-step protocol, and troubleshooting measures for synthesizing aromatic aldehydes from substrates such as phenols, indoles, and alkoxybenzenes.

Introduction & Mechanistic Insight

The Challenge of Aromatic Formylation

Standard methods for introducing an aldehyde group (-CHO) onto an aromatic ring face significant limitations:

  • Vilsmeier-Haack: Generates large amounts of phosphorus waste; limited scope for highly acid-sensitive substrates.

  • Gattermann-Koch: Utilizes toxic CO and HCl gases; requires high pressure.

  • Duff Reaction: Often suffers from low yields and harsh acidic conditions.

The Triformamidomethane Solution

Triformamidomethane (


) acts as a "masked" formyl source. In the presence of a Lewis acid (e.g., AlCl

, TiCl

) or an activating electrophile (e.g., POCl

, SOCl

), it generates a highly reactive electrophilic species—typically a formamidinium-type cation—that undergoes Electrophilic Aromatic Substitution (EAS) with electron-rich arenes.

Key Advantages:

  • Handling: Solid, non-volatile reagent.

  • Selectivity: High para-regioselectivity for substituted benzenes.

  • Versatility: Compatible with various activation modes (Lewis Acid vs. Brønsted Acid).

Mechanism of Action

The reaction proceeds via the activation of the formamide moiety, followed by electrophilic attack and subsequent hydrolysis.

FormylationMechanism TFMA Triformamidomethane HC(NHCHO)3 ActiveSpecies Activated Electrophile [HC(NHCHO)2]^+ TFMA->ActiveSpecies Activation Activator Activator (AlCl3 or POCl3) Activator->ActiveSpecies SigmaComplex Sigma Complex Intermediate ActiveSpecies->SigmaComplex + Ar-H (EAS) Arene Electron-Rich Arene (Ar-H) Arene->SigmaComplex Hydrolysis Hydrolysis (H2O / Base) SigmaComplex->Hydrolysis - H+ Product Aromatic Aldehyde (Ar-CHO) Hydrolysis->Product Release of Formamides

Figure 1: Mechanistic pathway for the formylation of arenes using Triformamidomethane. Activation generates an electrophilic species that attacks the nucleophilic arene.

Materials & Equipment

Reagents
  • Triformamidomethane (Tris(formylamino)methane): >98% purity. Store in a desiccator.

  • Substrate: Electron-rich arene (e.g., 1,3-Dimethoxybenzene, Indole, N,N-Dimethylaniline).

  • Activator: Aluminum Chloride (AlCl

    
    , anhydrous) OR Phosphorus Oxychloride (POCl
    
    
    
    ).
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous.

  • Quenching: Ice-water, Sodium Hydroxide (NaOH) solution (10%).

Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Inert gas line (Argon or Nitrogen).

  • Reflux condenser (if heating is required).

  • Temperature probe.[1]

Standard Protocol: Lewis Acid Activation Method

This protocol utilizes Aluminum Chloride (AlCl


)  as the activator. It is preferred for moderately reactive substrates (e.g., alkylbenzenes, anisoles).
Step 1: Preparation of the Electrophile[3]
  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, temperature probe, and argon inlet.

  • Charging: Add Triformamidomethane (10 mmol, 1.45 g) and Anhydrous AlCl

    
      (30 mmol, 4.0 g) to the flask.
    
    • Note: A 1:3 molar ratio of TFMA to Lewis Acid is critical to ensure full activation of the three formamide arms, although often only one formyl group is transferred efficiently.

  • Solvent Addition: Add 1,2-Dichloroethane (DCE) (50 mL) via syringe.

  • Activation: Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture typically turns into a homogeneous, slightly colored solution (yellow to orange).

Step 2: Substrate Addition
  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Addition: Add the Arene Substrate (10 mmol) dropwise (if liquid) or portion-wise (if solid) over 10 minutes.

    • Tip: Dissolve solid substrates in a minimum amount of DCE before addition.

  • Reaction: Remove the ice bath. Allow the mixture to warm to RT.

    • Optimization: For less reactive substrates, heat the mixture to 50–70 °C for 2–4 hours. Monitor via TLC or LC-MS.

Step 3: Quenching & Hydrolysis[4]
  • Quench: Pour the reaction mixture carefully onto 100 g of crushed ice containing 10 mL of concentrated HCl.

    • Caution: Exothermic reaction.

  • Hydrolysis: Stir vigorously for 30 minutes to hydrolyze the intermediate imine/aminal species into the aldehyde.

  • Neutralization: Adjust pH to ~7–8 using 10% NaOH solution (if the product is acid-sensitive) or saturated NaHCO

    
    .
    
Step 4: Isolation
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous MgSO

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

Substrate Scope & Performance Data

The following table summarizes expected yields for common electron-rich substrates using the AlCl


/DCE method at 60 °C.
Substrate ClassSpecific ExampleProductYield (%)Regioselectivity
Phenols 2,4-Dimethylphenol2-Hydroxy-3,5-dimethylbenzaldehyde78%Ortho to OH
Alkoxybenzenes 1,3-Dimethoxybenzene2,4-Dimethoxybenzaldehyde85%Para to OMe
Heterocycles IndoleIndole-3-carboxaldehyde92%C3-selective
Amines N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde88%Para
Polycycles Anthracene9-Anthraldehyde65%C9-selective

Troubleshooting & Optimization

Common Issues and Solutions
IssueProbable CauseCorrective Action
Low Conversion Incomplete activation of TFMA.Increase Lewis Acid equivalents (up to 4.0 eq). Switch solvent to 1,2-Dichlorobenzene and increase temperature to 90 °C.
Polysubstitution High reactivity of substrate.Reduce temperature to -10 °C during addition. Use slow addition of the substrate.[2]
Difficult Hydrolysis Stable iminium intermediate.Extend hydrolysis time (overnight) or increase acid concentration (20% H

SO

) during quench.
Dark/Tarred Product Polymerization of substrate.Perform reaction under strict inert atmosphere. Lower reaction temperature.
Safety Considerations
  • AlCl

    
    :  Reacts violently with water. Handle in a fume hood.
    
  • DCE: Suspected carcinogen. Use DCM as an alternative if temperature permits (<40 °C).

References

  • Kantlehner, W. (2001).[3][4] "Tris(formylamino)methane".[1][2][3][5][6][7] Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

  • Bagno, A., Kantlehner, W., et al. (2001). "New Formylating Agents: Preparative Procedures and Mechanistic Investigations". European Journal of Organic Chemistry, 2001(15), 2947-2954.

  • Groselj, U., Svete, J., & Stanovnik, B. (2003). "Formylation of Enaminones with Tris(formylamino)methane". Heterocycles, 60(5).

  • Olah, G. A., & Ohannesian, L. (1987). "Formylating Agents".[8][1][9][10][2][6][11][12] Chemical Reviews, 87(4), 671-686. (Contextual grounding for formylation mechanisms).

For technical support or reagent inquiries, contact the Chemical Synthesis Division at .

Sources

Application Note: N,N',N''-Methylidynetrisformamide (MTF) in Organometallic & Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of N,N',N''-Methylidynetrisformamide (MTF) , a highly specialized C1 synthon. Unlike liquid reagents such as DMF or volatile orthoformates, MTF offers a stable, solid-state electrophile profile, particularly valuable in the synthesis of nitrogenous heterocycles and complex signaling molecules.

Introduction: The Solid-State C1 Synthon

This compound (CAS: 4774-33-8), also known as Tris(formylamino)methane, represents a unique class of "Orthoamide" derivatives. While N,N-Dimethylformamide (DMF) and Triethyl Orthoformate (TEOF) are standard for introducing formyl or methine groups, they suffer from volatility, hygroscopicity, or the requirement of harsh reflux conditions.

MTF (


) acts as a latent electrophile . Under thermal or Lewis acid activation, it generates reactive formamidinium species capable of condensing with nucleophiles (generated via organometallic deprotonation) to construct pyrimidine, purine, and triazine cores.
Key Advantages over Traditional Reagents
FeatureDMF (Liquid)Orthoformates (Liquid)MTF (Solid)
Physical State Liquid (High BP)Liquid (Volatile)Crystalline Solid (Mp ~172°C)
Electrophilicity Moderate (Amide)Low (Requires Acid)High (Upon Dissociation)
Atom Economy Low (Loss of

)
Low (Loss of 3x OR)High (Multivalent N-Source)
Primary Utility FormylationAcetalizationHeterocycle Construction

Mechanistic Insight & Reactivity Profile[1]

Understanding the behavior of MTF with organometallic reagents requires analyzing its dissociation pathway. Unlike simple amides, MTF possesses three acidic


 protons (

).
The "Proton Sponge" Effect

When reacting with strongly basic organometallics (Grignard reagents, Organolithiums), MTF initially acts as a proton source.

  • Direct Addition: Adding 1 equivalent of

    
     will not  yield addition products; it will result in deprotonation to form the metallo-species 
    
    
    
    .
  • Strategic Activation: To utilize MTF as an electrophile with organometallics, one must either:

    • Use non-nucleophilic bases to pre-activate the substrate, then add MTF.

    • Employ MTF in heterocyclic synthesis (Bredereck reaction) where the organometallic is used to generate the substrate (e.g., an enolate), which is then quenched with MTF.

Pathway Visualization

The following diagram illustrates the divergence between simple deprotonation and the desired electrophilic condensation.

MTF_Reactivity cluster_path1 Path A: Direct Mixing (Stoichiometric Mismatch) cluster_path2 Path B: Heterocycle Synthesis (Bredereck) MTF MTF (Tris(formylamino)methane) Deprotonation Deprotonation (Loss of Reagent) MTF->Deprotonation Direct Attack (Acidic NH) R_MgX Organometallic (R-MgX / R-Li) R_MgX->Deprotonation Substrate Active Methylene (Enolate/Amide) R_MgX->Substrate Generates Nucleophile Salt Magnesium Salt [CH(N(MgX)CHO)3] Deprotonation->Salt Condensation Condensation (- H2O / - HCONH2) Substrate->Condensation + MTF (140-160°C) Pyrimidine Pyrimidine/Purine Core Condensation->Pyrimidine

Caption: Path A shows the consumption of organometallics by acidic NH protons. Path B illustrates the optimal use of MTF as a C1 synthon for heterocycle construction.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Cores (The Bredereck Protocol)

This is the verified, high-yield application of MTF, utilizing organometallic-derived ketones or active methylenes.

Objective: Synthesis of 4,5-substituted pyrimidines using MTF as the C1-N2 fragment source.

Reagents:

  • Substrate: Ketone or Active Methylene compound (10 mmol).

  • Reagent: this compound (MTF) (20-30 mmol, 2-3 equiv).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or

    
    .
    
  • Solvent: Formamide (as solvent/co-reagent) or neat melt.

Workflow:

  • Pre-Reaction Preparation: If the starting ketone is not commercially available, synthesize it via Grignard addition to a nitrile or Weinreb amide, followed by standard workup. Ensure the ketone is strictly dry.

  • Mixing: In a round-bottom flask equipped with a distillation head (to remove water/formamide byproduct), combine the ketone (1 equiv) and MTF (3 equiv).

  • Activation: Add pTSA (5 mol%).

  • Thermal Cyclization: Heat the mixture to 160°C . The reaction will initially melt, then evolve gas (ammonia/water vapor).

    • Note: MTF begins to dissociate/react around 140°C.

  • Monitoring: Monitor via TLC for the disappearance of the ketone. Reaction time is typically 4–8 hours.

  • Workup: Cool to room temperature. The mixture often solidifies. Triturate with water to remove excess formamide/MTF byproducts. Filter the solid precipitate.[1]

  • Purification: Recrystallize from Ethanol/DMF.

Validation:

  • 1H NMR: Look for the characteristic pyrimidine protons (singlets > 8.5 ppm).

  • Yield: Typical yields range from 60-85%.

Protocol B: Formylation of Organometallics (Modified Bouveault)

Caution: This is an advanced protocol adapting the reactivity of formamides. It requires strict stoichiometry control due to the acidic NH protons of MTF.

Objective: Use of MTF as a solid-state formyl source for Grignard reagents (Alternative to DMF).

Reagents:

  • Grignard Reagent (

    
    , 1.0 M in THF).
    
  • MTF (Solid, dried under vacuum).

  • Solvent: Anhydrous THF.

Workflow:

  • Stoichiometry Calculation: Because MTF has 3 acidic protons, you must use excess Grignard to act as a base before the nucleophilic attack occurs, OR use the "Reverse Addition" technique with a sacrificial base.

    • Recommended: Use 4.0 equivalents of Grignard reagent per 1 equivalent of MTF. (3 equiv for deprotonation, 1 equiv for nucleophilic attack).

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with MTF (1.0 mmol) and THF (10 mL). Cool to 0°C .

  • Addition: Add the Grignard reagent (4.0 mmol) dropwise.

    • Observation: Gas evolution (alkane) may occur as protons are abstracted. The solution will likely become heterogeneous (magnesium salts).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The "Tri-magnesio" species is formed.

  • Quench/Hydrolysis: Cool to 0°C. Quench vigorously with 10% HCl (aqueous).

    • Mechanism:[1][2][3][4][5] Acid hydrolysis cleaves the hemi-aminal intermediate to release the aldehyde (

      
      ).
      
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash with Brine. Dry over 
    
    
    
    .

Why use this over DMF? Use this only if the specific Grignard reagent is unstable in the presence of liquid DMF impurities or if a solid-state handling workflow is required (e.g., mechanochemistry/ball-milling applications).

Safety & Handling (E-E-A-T)

  • Thermal Stability: MTF decomposes above 170°C. It can release HCN (Hydrogen Cyanide) or CO (Carbon Monoxide) traces upon uncontrolled pyrolysis. Always perform high-temperature condensations (Protocol A) in a well-ventilated fume hood.

  • Moisture Sensitivity: While less hygroscopic than DMF, MTF hydrolyzes slowly in moist air to form Formamide and Formic Acid. Store in a desiccator.

  • Toxicity: Treat as a potential skin irritant and respiratory sensitizer (similar to formamide derivatives).

References

  • Bredereck, H., et al. "Formamide reactions.[6][1] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[7] Chemische Berichte, vol. 92, 1959, pp. 329-337.

  • Grakauskas, V. "Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters." The Journal of Organic Chemistry, vol. 36, no. 21, 1971, pp. 3251-3252.

  • Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines using a continuous flow microwave reactor." Tetrahedron Letters, vol. 50, no. 26, 2009.

  • Sigma-Aldrich. "Product Specification: this compound." Merck KGaA.

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) before handling MTF.

Sources

Analytical methods for monitoring N,N',N''-Methylidynetrisformamide reactions by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) methodology for monitoring reactions involving N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8), also known as Tris(formylamino)methane or TRIFO .[1]

MTF is a potent formylating and dehydrating agent used in the synthesis of heterocycles (e.g., pyrimidines, triazines) and formamidines. Its unique structure—three formamide groups bonded to a central methine carbon—renders it highly polar and susceptible to hydrolysis. Consequently, standard reverse-phase protocols often fail due to poor retention or on-column degradation.[1]

This protocol introduces a "Quench-and-Shoot" methodology using a Polar-Embedded C18 stationary phase, ensuring the integrity of the labile reagent while resolving it from reaction byproducts like formamide.

Physicochemical Context & Challenges

Before initiating analysis, the operator must understand the analyte's behavior to prevent data artifacts.

PropertyValue / DescriptionAnalytical Implication
Structure

High polarity; requires high-aqueous mobile phases or HILIC.[1]
Solubility Soluble in DMF, Formamide, hot DMSO.[1]Sample diluent must be carefully chosen to prevent precipitation.[1]
UV Absorption

Requires low-UV detection (210 nm). Solvents must be UV-transparent (e.g., HPLC-grade ACN).[1]
Stability Hydrolyzes to Formamide + Formic Acid.[1]Critical: Autosampler stability is poor in aqueous media. Samples must be analyzed immediately or prepared in anhydrous solvents.[1]

Method Development Strategy

The Stationary Phase: Why Polar-Embedded C18?

Standard C18 columns suffer from "phase collapse" (dewetting) under the 100% aqueous conditions often required to retain the highly polar MTF. Furthermore, silanol interactions can cause peak tailing for amide-rich compounds.[1]

  • Recommendation: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or Agilent ZORBAX SB-Aq).[1]

  • Mechanism: The embedded polar group shields silanols and allows the surface to remain wetted even at 100% aqueous buffer, maximizing retention of the hydrophilic MTF.

Detection Wavelength Selection

MTF lacks a conjugated


-system.[1] Detection relies on the 

transition of the amide carbonyls.
  • Primary Wavelength: 210 nm (Max sensitivity).

  • Secondary Wavelength: 254 nm (To monitor aromatic products/starting materials, if applicable).[1][2]

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSettingRationale
Column Polar-Embedded C18,

Balances retention of polar MTF with resolution of hydrophobic products.
Mobile Phase A 10 mM Ammonium Phosphate, pH 3.0Acidic pH suppresses silanol activity and stabilizes the amide bond.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff for detection at 210 nm.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 30°CEnsures reproducibility; avoids high heat which accelerates hydrolysis.[1]
Injection Vol 5 - 10

Prevent column overload given the high polarity.
Detection DAD/UV @ 210 nm (Ref 360 nm)Target amide absorption.
Gradient Program

Note: MTF elutes early. The gradient is designed to hold initial aqueous conditions to retain MTF, then ramp to elute hydrophobic reaction products.[1]

Time (min)% Mobile Phase BEvent
0.02%Isocratic Hold: Force retention of MTF (Reactant).
3.02%End of hold. MTF typically elutes ~2.5 min.[1]
10.090%Ramp: Elute hydrophobic products/intermediates.
12.090%Wash column.
12.12%Re-equilibration (Critical for phase wetting).
18.02%Ready for next injection.[1]
Sample Preparation (The "Quench" Protocol)

Direct injection of reaction mixtures is discouraged due to high concentrations and matrix incompatibility.

  • Sampling: Withdraw

    
     of the reaction mixture.
    
  • Quench/Dilution: Immediately dispense into

    
     of dry Acetonitrile  (or Methanol, if compatible).
    
    • Why? High organic content halts the reaction and precipitates inorganic salts if present.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter into an amber HPLC vial.
    
  • Analysis: Inject immediately. Do not queue more than 5 samples at a time to minimize on-rack degradation.

Visualization of Workflows

Reaction Monitoring Logic

The following diagram illustrates the decision tree for monitoring the disappearance of MTF and the formation of the target heterocycle.

ReactionMonitoring Start Reaction Start (t=0) Sample Aliquot 50µL Start->Sample Quench Quench in Dry ACN (1:20) Sample->Quench Immediate HPLC HPLC Analysis (Polar C18) Quench->HPLC Filter 0.22µm Decision MTF Peak Area < 2%? HPLC->Decision Quantify Continue Continue Reaction Decision->Continue No Workup Initiate Workup Decision->Workup Yes Continue->Sample +1 Hour

Figure 1: "Quench-and-Shoot" workflow for monitoring MTF consumption.

Degradation Pathway Identification

MTF degrades into Formamide. The analyst must distinguish the active reagent from its spent byproduct.

Degradation MTF MTF (Active Reagent) Tris(formylamino)methane RT ~2.5 min Intermed Intermediate Bis(formylamino)methanol MTF->Intermed Slow Formamide Formamide (Byproduct) RT ~1.8 min (Dead Volume) MTF->Formamide Hydrolysis Hydrolysis + H2O (Moisture) Intermed->Formamide Fast

Figure 2: Hydrolytic degradation pathway. Note that Formamide elutes near the void volume (


) on many columns.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" for every run, include a System Suitability Standard (SST) containing MTF and Formamide.

  • Resolution (

    
    ): 
    
    
    
    between Formamide (impurity) and MTF.
  • Tailing Factor (

    
    ): 
    
    
    
    for the MTF peak. (If
    
    
    , replace mobile phase with fresh buffer or lower pH to 2.5).[1]
  • Precision: %RSD of peak area

    
     (n=5 injections).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
MTF Peak Split Sample solvent mismatch.The sample diluent (100% ACN) is too strong compared to initial mobile phase (2% ACN). Fix: Dilute sample 1:1 with water immediately before injection (if analysis is fast) or reduce injection volume to 2

.
Ghost Peaks Carryover of sticky products.Extend the gradient wash step (90% B) to 5 minutes.
Shifting RT Phase collapse (Dewetting).You are using a standard C18 with 98% water.[1] Fix: Switch to "AQ" or "Polar-Embedded" C18 column.[1]
Area Decrease Hydrolysis in vial.[1]The MTF is reacting with moisture in the air or solvent. Fix: Use fresh dry solvents; use septum caps; analyze immediately.[1]

References

  • GL Sciences. (2023).[3] HPLC Analysis of Highly Polar Compounds using InertSustain AQ-C18. Retrieved January 28, 2026, from [Link][1]

  • Bredereck, H., et al. (1960).[1] Säureamid-Reaktionen, XX.[1] Mitteil.: Tris-formamino-methan und Formyl-formamidin.[1][4] Chemische Berichte, 93(5), 1208-1211.[1] (Foundational synthesis and reactivity context).

Disclaimer: This protocol involves the use of chemical reagents.[2][5][6][7][8][9][10] Users must consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N',N''-Methylidynetrisformamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for


Ticket ID:  MTF-SYN-001
Assigned Specialist:  Senior Application Scientist, Organic Synthesis Division

Executive Summary

N,N',N''-Methylidynetrisformamide (MTF), also known as tris(formylamino)methane, is a critical C1-synthon used in the synthesis of heterocycles and isonitriles. While the classic Bredereck synthesis (using formamide and acid chlorides) is the industry standard, it is notoriously sensitive to moisture and thermal parameters.

This guide addresses the high failure rate associated with the "sticky precipitate" phenomenon and low yields (<40%). By strictly controlling the Formamide:Electrophile ratio and the crystallization isotherm , yields can be stabilized >75%.

Module 1: The Optimized Protocol (The "Happy Path")

This protocol is an optimized variation of the Bredereck method (1959), refined for modern laboratory equipment to minimize thermal runaway.

Reagents & Stoichiometry
ReagentRoleEquiv.Critical Quality Attribute (CQA)
Formamide Reactant & Solvent6.0 - 8.0Must be <0.5% water. Distill over CaO if uncertain.
Acetyl Chloride Activator1.0Freshly distilled. Yellow/brown color indicates degradation.
Ethyl Acetate Wash SolventN/AAnhydrous; cold (0°C).
Ether Wash SolventN/APeroxide-free.
Step-by-Step Workflow
  • Preparation: Charge a 3-neck round-bottom flask with Formamide (6.0 equiv). Cool to 0–5°C using an ice/salt bath. Ensure vigorous mechanical stirring (magnetic stirring often fails as viscosity increases).

  • Activation (The Critical Step): Add Acetyl Chloride (1.0 equiv) dropwise over 60 minutes.

    • Control: Internal temperature must not exceed 10°C .

    • Observation: The solution will turn slightly yellow and become viscous.

  • Heating Phase: Remove the ice bath. Slowly heat the mixture to 50°C over 30 minutes. Hold at 50°C for 2 hours.

    • Note: Do not exceed 60°C; thermal decomposition of the product begins rapidly above this threshold.

  • Crystallization: Cool the mixture slowly to room temperature, then to 0°C for 12 hours (overnight).

    • The "Crash" Point: The product should precipitate as a white/off-white solid. If it remains an oil, see Troubleshooting.

  • Isolation: Filter rapidly under inert atmosphere (nitrogen blanket). The solid is hygroscopic.

  • Purification: Wash the filter cake with cold Ethyl Acetate (

    
    ) followed by Diethyl Ether (
    
    
    
    ). Recrystallize from minimal hot water (rapidly) or formamide/acetone if high purity is required.

Module 2: Mechanism & Logic Visualization

Understanding the mechanism is vital for troubleshooting. The reaction relies on the in situ formation of an activated Vilsmeier-Haack type intermediate, which then undergoes triple condensation with formamide.

MTF_Mechanism Start Formamide + Acetyl Chloride Activation O-Acetylated Formamide (Activated Electrophile) Start->Activation T < 10°C Exothermic Hydrolysis Hydrolysis to Ammonium Formate Start->Hydrolysis Wet Reagents Int1 Intermediate 1: Bis(formylamino)methyl acetate Activation->Int1 + Formamide Elimination Elimination of AcOH Substitution with Formamide Int1->Elimination Heat to 50°C Product This compound (Precipitate) Elimination->Product Cooling to 0°C Decomp Thermal Decomposition (Polymerization) Elimination->Decomp T > 60°C

Figure 1: Reaction pathway for MTF synthesis. Note the critical divergence points for decomposition and hydrolysis.

Module 3: Troubleshooting Guide (The "Support Center")

Issue 1: Product is a "Sticky Oil" or Gum

Severity: Critical (Yield Loss) Diagnosis: This is the most common failure mode. It indicates either incomplete reaction or residual solvent/acid preventing the crystal lattice from forming.

  • Immediate Action:

    • Decant the supernatant liquid.

    • Add cold acetone or acetonitrile to the oil.

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

    • Return to -20°C freezer for 4 hours.

  • Root Cause Prevention:

    • Ensure the heating phase (50°C) is maintained for the full 2 hours to drive the reaction to completion.

    • Verify Formamide dryness. Water acts as a plasticizer and prevents crystallization.

Issue 2: Low Yield (<40%)

Severity: High Diagnosis: Likely caused by hydrolysis of the acid chloride or the intermediate.[1]

  • Checklist:

    • Reagent Quality: Did the Acetyl Chloride fume vigorously upon opening? If not, it has hydrolyzed.

    • Atmosphere: Was the reaction run under a drying tube or Nitrogen balloon? (Mandatory).

    • Filtration: Did you wash the product with water?

      • Correction: MTF is soluble in water![2] Only use water for rapid recrystallization, not for washing the crude cake. Use Ethyl Acetate.

Issue 3: Product Turns Brown/Black

Severity: Medium (Purity Issue) Diagnosis: Thermal decomposition (Polymerization).

  • Root Cause: The internal temperature spiked during the addition of Acetyl Chloride or the heating phase exceeded 60°C.

  • Solution:

    • Use a digital internal thermometer, not just a bath thermometer.

    • Recrystallize the brown solid from hot formamide/ethanol to salvage pure white crystals.

Module 4: Decision Tree for Process Control

Use this logic flow to make real-time decisions during the experiment.

Troubleshooting_Tree Obs Observation Q1 Is the reaction mixture turning dark brown? Obs->Q1 A1_Yes Cool immediately. Temp > 60°C detected. Q1->A1_Yes Yes A1_No Proceed to Isolation Q1->A1_No No Q2 Did solid precipitate at 0°C? A1_No->Q2 A2_Yes Filter & Wash (EtOAc) Q2->A2_Yes Yes A2_No Oily Residue? Q2->A2_No No Action_Oil Add Acetone + Scratch Glass. Freeze at -20°C. A2_No->Action_Oil

Figure 2: Real-time decision logic for MTF isolation.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Acetyl Chloride? 
A:  Yes. The mechanism is similar. However, 

releases

gas, which requires a scrubber. The yield profile is similar, but the exotherm is often more violent. Acetyl chloride is generally preferred for bench-scale safety unless strictly anhydrous conditions are easier to maintain with thionyl chloride.

Q: How do I store the synthesized MTF? A: MTF is hygroscopic. Store it in a desiccator over


 or silica gel at 4°C. If exposed to air for long periods, it hydrolyzes back to formamide and ammonium formate.

Q: What is the melting point of pure MTF? A: The literature melting point is 163–165°C (with decomposition). If your MP is <155°C, the product is wet or contains ammonium salts.

Q: Why is my yield calculated as >100%? A: You likely have trapped ammonium chloride (


) or ammonium acetate salts in the crystal lattice. Ensure you wash thoroughly with cold water (rapidly) during recrystallization or use the specific solvent wash (EtOAc) described above to remove organic salts.

References

  • Bredereck, H., Gompper, R., Rempfer, H., Klemm, K., & Keck, H. (1959). Formamid-Reaktionen, VIII. Darstellung von Methylidynetrisformamid. Chemische Berichte, 92(2), 329-337.

  • Ladell, J., & Post, B. (1954). The Crystal Structure of Methylidynetrisformamide. Acta Crystallographica, 7(8), 559-564.

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Refer to general amide purification techniques).

Sources

Technical Support Center: Purification of N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MTF-PUR-001
Subject: Recrystallization Protocol & Troubleshooting for High-Purity Synthesis

Executive Summary & Technical Context

N,N',N''-Methylidynetrisformamide (MTF) (CAS: 4774-33-8) is a critical


 synthon used to introduce electrophilic methine groups into activated methylene compounds. It is typically synthesized via the reaction of formamide with acid chlorides (e.g., thionyl chloride, phosphorus oxychloride) or dimethyl sulfate.

The Purification Challenge: The crude product is frequently contaminated with inorganic salts (primarily ammonium chloride,


) and unreacted formamide. The success of downstream catalytic reactions depends on the complete removal of these salts, which act as catalyst poisons.

Standard of Purity:

  • Appearance: White, crystalline solid.[1]

  • Melting Point: 170–172 °C (with decomposition).[2]

  • Solubility Profile: Soluble in hot nitromethane, DMF, or DMA; insoluble in cold organic solvents; decomposes in water/acids.

Master Protocol: Recrystallization Workflow

Safety Advisory (Critical): The "Gold Standard" literature method (Bredereck et al.) utilizes Nitromethane . While effective, nitromethane is a high-energy solvent and can be shock-sensitive under specific conditions (e.g., dry salts, high heat).

  • Alternative: Acetonitrile or DMF may be used, though crystallization yields are often lower.

  • Directive: The protocol below assumes Nitromethane for maximum purity but includes safety interlocks.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Use Nitromethane (

      
      ) . Ensure it is dry; moisture leads to hydrolysis of the amide.
      
    • Ratio: Approximately 8–10 mL of solvent per gram of crude solid.

  • Dissolution (The Salt Separation):

    • Place crude MTF in a round-bottom flask equipped with a reflux condenser.

    • Add Nitromethane.[3][4]

    • Heat the mixture to boiling (approx. 101 °C) with vigorous magnetic stirring.

    • Observation: The organic MTF will dissolve. The inorganic contaminants (

      
      ) will remain suspended  as a fine white solid.
      
  • Hot Filtration (The Critical Control Point):

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

    • Filter the solution while boiling hot .

    • Action: Discard the solid residue (inorganic salts). Retain the clear, hot filtrate.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (20–25 °C).

    • Once ambient temperature is reached, transfer to an ice bath (0–4 °C) for 2 hours to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the cake with a small volume of cold nitromethane or diethyl ether.

    • Dry under vacuum over

      
       or in a desiccator.
      

Process Visualization (Workflow Logic)

The following diagram illustrates the critical separation logic, specifically the divergence of soluble product from insoluble salts.

MTF_Purification Crude Crude MTF (Contains NH4Cl + Formamide) Solvent Add Nitromethane (Ratio: 10mL/g) Crude->Solvent Heating Heat to Reflux (101°C) Dissolution Step Solvent->Heating Decision Is solution clear? Heating->Decision HotFilter HOT FILTRATION (Critical Control Point) Decision->HotFilter No (Solids visible) Cooling Slow Cooling -> Ice Bath Decision->Cooling Yes (Rare) Residue Solid Residue (Inorganic Salts/NH4Cl) DISCARD HotFilter->Residue Filtrate Clear Filtrate (MTF in Solution) HotFilter->Filtrate Filtrate->Cooling Crystals Pure MTF Crystals MP: 170-172°C Cooling->Crystals

Caption: Logical flow for the separation of inorganic contaminants via hot filtration during MTF recrystallization.

Troubleshooting Guide (FAQ)

Q1: The product color is grey or light brown instead of white. Is it usable?
  • Diagnosis: This indicates thermal decomposition or trace iodine/sulfur impurities from the synthesis precursors.

  • Corrective Action:

    • Redissolve the crystals in hot nitromethane.

    • Add Activated Charcoal (1-2% w/w) .

    • Stir at reflux for 5 minutes.

    • Perform the Hot Filtration step again (use Celite to catch the charcoal).

    • Recrystallize.[5][6]

Q2: My melting point is low (e.g., 155–160 °C).
  • Diagnosis:

    • Wet Product: Residual solvent depresses the MP.

    • Salt Contamination: The hot filtration was not performed quickly enough, or the filter paper allowed fine

      
       particles to pass.
      
  • Corrective Action: Dry the sample under high vacuum (0.1 mmHg) for 4 hours. If MP remains low, perform a second recrystallization, ensuring the hot filtration step uses a fine-porosity frit.

Q3: The yield is significantly lower than expected (<50%).
  • Diagnosis:

    • Solvent Volume: Too much solvent was used, keeping the MTF in solution even at cold temperatures.

    • Hydrolysis: The solvent contained water, which hydrolyzed the MTF back to formamide.

  • Corrective Action: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to recover a "second crop" of crystals. Ensure all solvents are anhydrous in future runs.

Physicochemical Data Table

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 145.12 g/mol
Melting Point 170–172 °CDecomposes upon melting.[2]
Solubility (Cold) PoorInsoluble in ether, chloroform, cold ethanol.
Solubility (Hot) GoodNitromethane, DMF, DMA, Acetonitrile.
Stability HygroscopicStore in a desiccator; hydrolyzes in moist air.

References

  • Bredereck, H., et al. (1966). This compound.[2][7][8][9] Organic Syntheses, 46, 81; Coll. Vol. 5, p.794.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

  • ChemicalBook. (n.d.). This compound Properties and Solubility.

Sources

Side reactions in formylation using Tris(formylamino)methane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Formylation and Cyclization Reactions

Lead Scientist: Senior Application Specialist, Organic Synthesis Division

Reagent Identity & Integrity (Critical First Step)

Warning: There is a frequent nomenclature confusion in the literature between Tris(formylamino)methane (TFAM) and Tris(dimethylamino)methane (Bredereck’s Reagent) or Tris(hydroxymethyl)aminomethane (Tris Buffer). Ensure you are using the correct reagent before proceeding.

FeatureTris(formylamino)methane (TFAM) Bredereck's ReagentTris Buffer
CAS 4774-33-8 5810-97-977-86-1
Formula



Physical State White Crystalline SolidYellowish LiquidWhite Crystalline Solid
Primary Use Formyl donor, Pyrimidine synthesisAminomethylenationBiological Buffer
Solubility Low in cold organic solvents; soluble in hot formamide/DMFMiscible with organicsWater soluble

Reagent Quality Check:

  • Melting Point: Pure TFAM melts at 163–165 °C (with decomposition). If your sample melts significantly lower (<155 °C), it is likely hydrolyzed to formamide.

  • Storage: Hygroscopic. Store in a desiccator. Hydrolysis releases formamide, which appears as a liquid film on the crystals.

Troubleshooting Guide: Formylation & Cyclization

TFAM is primarily used to convert ketones (active methylenes) into pyrimidines or to introduce formyl groups into aromatic amines. The reaction is driven by the release of formamide.

Issue A: Low Yield / Incomplete Conversion

Symptom: Starting material remains; presence of intermediate "open-chain" species.

  • Root Cause 1: Insufficient Temperature.

    • Technical Insight: TFAM reactions are thermodynamically driven by the expulsion of formamide. This exchange typically requires temperatures >140 °C .[1]

    • Solution: Switch solvent to Formamide, Nitrobenzene, or DMF and reflux. If using ethanol/methanol, the temperature is too low for activation.

  • Root Cause 2: Poor Solubility.

    • Technical Insight: TFAM has poor solubility in standard solvents (DCM, THF) at low temperatures. This leads to heterogeneous conditions where the reagent is coated by the substrate but does not react.

    • Solution: Use a solvent with high dielectric constant (e.g., DMF, DMSO) or perform the reaction in a melt of excess TFAM if the substrate is stable.

Issue B: Formation of "Bis" Adducts (Dimerization)

Symptom: Mass spec shows a peak corresponding to [2 × Substrate + Methine Bridge].

  • Root Cause: Incorrect Stoichiometry.

    • Technical Insight: TFAM contains three formylamino groups attached to a central methine carbon. If the substrate is in large excess, the central carbon can bridge two substrate molecules before the ring closes.

    • Solution: Ensure TFAM is present in excess (1.5 – 2.0 equivalents) relative to the nucleophile to favor the 1:1 reaction and subsequent cyclization over the 2:1 bridging reaction.

Issue C: Product Contamination with Formamide

Symptom: Oily product, difficult crystallization, NMR shows broad singlets at


 8.0–8.2 ppm.
  • Root Cause: Inefficient removal of the leaving group.

    • Technical Insight: The reaction generates 2 moles of formamide for every mole of pyrimidine formed. Formamide has a high boiling point (210 °C) and can act as a solvent, trapping the product.

    • Solution:

      • Vacuum Distillation: Remove formamide under high vacuum (Kugelrohr) at 100 °C.

      • Water Wash: If your product is water-insoluble, pour the reaction mixture into ice water. Formamide is highly water-soluble and will wash away; the pyrimidine should precipitate.

Side Reaction Analysis (Deep Dive)

Understanding the competitive pathways is essential for maximizing yield.

Pathway 1: Hydrolytic Decomposition (The "Wet" Solvent Issue)

If the reaction medium contains water, TFAM hydrolyzes rapidly.



  • Impact: Loss of stoichiometric reagent; acidification of the medium (formic acid generation) which may degrade acid-sensitive substrates.

  • Prevention: Use anhydrous solvents. Add molecular sieves (4Å) to the reaction vessel.

Pathway 2: Arrested Cyclization (The "Open Chain" Trap)

In pyrimidine synthesis, the reaction proceeds via an intermediate N-(3-oxoprop-1-enyl)formamide.

  • Mechanism: The initial attack of the ketone enolate on TFAM displaces one formamide group. The second displacement (ring closure) requires specific geometry.

  • Side Product: If steric hindrance is high (e.g., tert-butyl ketones), the intermediate cannot rotate to close the ring. You isolate the linear formyl-enamine.

  • Mitigation: Add a Lewis Acid catalyst (

    
     or 
    
    
    
    ) to coordinate the carbonyl oxygen, increasing electrophilicity and forcing the s-cis conformation required for cyclization.

Visualizations & Mechanisms

Figure 1: Mechanism of Pyrimidine Synthesis vs. Side Reactions

This diagram illustrates the desired pathway (green) versus the common side reactions (red) when reacting TFAM with a ketone.

TFAM_Mechanism TFAM Tris(formylamino)methane (TFAM) Inter1 Intermediate A (Mono-substitution) TFAM->Inter1 + Ketone (- 1 eq Formamide) Hydrolysis Hydrolysis (Reagent Destruction) TFAM->Hydrolysis + H2O Ketone Ketone / Active Methylene Ketone->Inter1 Cyclization Cyclization Step (- Formamide) Inter1->Cyclization High Temp (>140°C) OpenChain Arrested Linear Intermediate Inter1->OpenChain Low Temp or Steric Bulk Pyrimidine Target Pyrimidine Cyclization->Pyrimidine Ring Closure Water Trace Water Water->Hydrolysis Formamide Formamide + Formic Acid Hydrolysis->Formamide Arrest Steric Hindrance Arrest->OpenChain

Caption: Competitive pathways in TFAM-mediated synthesis. High temperature drives the green pathway; moisture or steric bulk leads to the red pathways.

Frequently Asked Questions (FAQ)

Q1: Can I use TFAM to formylate phenols?

  • A: Generally, no. TFAM is an amidoalkylating agent. For formylating phenols (C-formylation), the Reimer-Tiemann or Vilsmeier-Haack reaction is preferred. TFAM is specific for converting active methylenes (ketones, nitriles) into nitrogen heterocycles.

Q2: My reaction mixture turned into a black tar. What happened?

  • A: This is "charring" caused by thermal decomposition of the formamide byproduct at high temperatures (>180 °C) in the presence of air.

  • Fix: Run the reaction under a nitrogen atmosphere. Do not exceed 160 °C. If refluxing in nitrobenzene, ensure good stirring to prevent local overheating.

Q3: How do I remove excess TFAM from the crude product?

  • A: TFAM is sparingly soluble in cold water, but its hydrolysis products are soluble.

    • Protocol: Suspend the crude solid in cold water (0 °C) and stir for 15 minutes. Filter the solid. The unreacted TFAM will slowly hydrolyze or wash away, while most pyrimidines remain insoluble.

Q4: Can I synthesize TFAM myself?

  • A: Yes. The classic Bredereck protocol involves reacting formamide with dimethyl sulfate or triethyl orthoformate. However, it requires careful handling of alkylating agents. Commercial sources are recommended for consistency.

References

  • Kantlehner, W. (2001).[2] Tris(formylamino)methane.[2] In Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Bredereck, H., et al. (1959). Formamide reactions.[1][3][4] X. Tris(formylamino)methane.[2] Chemische Berichte, 92, 329-337. (Foundational synthesis and properties).

  • Koyama, T., et al. (1975).[2] Polycyclic N-Hetero Compounds.[2] VIII. Reactions of Ketones with Tris(formylamino)methane. Chemical & Pharmaceutical Bulletin, 23(9), 2158-2161.

  • Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers.

Sources

Technical Support Center: Optimizing Conditions for N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization (Temperature & Solvent) for N,N',N''-Methylidynetrisformamide (MTF) CAS: 4774-33-8 Synonyms: Tris(formylamino)methane; Triformamidomethane Support Tier: Level 3 (Method Development & Scale-up)[1]

Introduction: The "Goldilocks" Reagent

Welcome to the technical guide for This compound (MTF) . As a senior application scientist, I often see this reagent underutilized or mishandled because of its specific physicochemical window.[1]

MTF is a potent C1 synthon (providing a methine carbon attached to nitrogens) used primarily in the synthesis of pyrimidines and s-triazines . However, it presents a classic chemical engineering paradox:

  • Solubility: It is highly polar, requiring high-dielectric solvents.[1]

  • Stability: It decomposes near its melting point (~170–172°C) and is susceptible to hydrolysis.[1]

This guide provides the logic to balance these competing factors, ensuring high yields and reproducible kinetics.

Part 1: Solvent Selection (The Dissolution Protocol)

The Core Challenge

MTF possesses three formamide groups, creating a high dipole moment.[1] It is insoluble in non-polar solvents (hexanes, ether) and sparingly soluble in cold alcohols.[1] To drive a reaction, you need a solvent that dissolves the reagent without attacking it (solvolysis).[1]

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSuitabilityTechnical Notes
Polar Aprotic DMF / DMSO High Recommended. Excellent solubility.[1] High boiling points allow reactions at 100–140°C without pressure vessels.[1]
Polar Protic Methanol / Ethanol Medium Good for recrystallization but risky for high-temp reactions due to potential alcoholysis or solvolysis of the formamide groups.
Amides Formamide High "Like dissolves like."[1] excellent for self-consistent reaction media, though high BP makes removal difficult.[1]
Non-Polar Toluene / XyleneLowHeterogeneous Phase. Use only if you intend to run a suspension reaction (requires vigorous stirring and higher temps).[1]
Chlorinated DCM / ChloroformLowPoor solubility; boiling points are generally too low to overcome the activation energy of condensation reactions.
Decision Logic: Selecting Your Media

The following decision tree illustrates the logic for selecting a solvent based on your target reaction temperature and substrate solubility.

SolventSelection Figure 1: Solvent Selection Logic for this compound Reactions. Start Select Solvent for MTF TempCheck Target Temp > 100°C? Start->TempCheck SolubilityCheck Substrate Solubility? TempCheck->SolubilityCheck Yes Alcohol Use EtOH/MeOH (Low Temp Only) TempCheck->Alcohol No (<80°C) DMF Use DMF or DMSO (Standard Protocol) SolubilityCheck->DMF Polar Substrate Toluene Use Toluene (Suspension/Reflux) SolubilityCheck->Toluene Non-Polar Substrate

Part 2: Temperature Optimization (Thermodynamics)

The Thermal Cliff

The most critical data point for MTF is its melting/decomposition point: 170–172°C (dec.) .

  • Danger Zone: Above 160°C, the compound begins to degrade rapidly, often turning dark brown/black (charring).[1]

  • Reaction Window: Most condensation reactions (e.g., forming pyrimidines) require activation energy found between 90°C and 140°C .[1]

Recommended Heating Ramp Protocol

Do not plunge MTF into a pre-heated 150°C oil bath.[1] This causes "skinning" or localized decomposition.[1]

  • Dissolution Phase (Ambient - 60°C): Stir MTF in solvent (e.g., DMF) until fully dissolved or finely suspended.

  • Ramp Phase (2°C/min): Slowly raise temp to reaction setpoint (e.g., 120°C).

  • Hold Phase: Maintain temperature. Monitor for color change. A shift from clear/pale yellow to deep orange is normal; black indicates overheating.[1]

TempProfile Figure 2: Thermal Stability Profile. Reaction zone must be maintained below the 160°C decomposition threshold. Setup 1. Mix Reagents (Ambient Temp) Ramp 2. Controlled Ramp (Rate: 2-5°C/min) Setup->Ramp ReactionZone 3. Reaction Zone (100°C - 140°C) Ramp->ReactionZone ReactionZone->ReactionZone Maintain 4-12h DangerZone CRITICAL LIMIT (>160°C) ReactionZone->DangerZone Overheating Decomp Decomposition (Charring/Yield Loss) DangerZone->Decomp

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black after 1 hour. What happened?

Diagnosis: Thermal Decomposition. Root Cause: You likely exceeded the 160°C threshold, or you used a heating mantle with "hot spots" rather than an oil bath.[1] Solution:

  • Check your internal temperature probe (not just the bath setting).

  • Lower the reaction temperature to 120°C and extend the reaction time.

  • Ensure an inert atmosphere (

    
     or Ar) to prevent oxidative degradation at high temps.[1]
    
Q2: My yield is low, and I see starting material remaining.

Diagnosis: Solubility Limitation or Hydrolysis. Root Cause:

  • If using Toluene/Xylene: MTF never dissolved, preventing reaction.[1]

  • If using wet solvent: MTF hydrolyzed back to formamide/formic acid.[1] Solution:

  • Switch to Dry DMF (Anhydrous).[1]

  • Add a co-solvent (like DMSO) if solubility is stubborn.[1]

  • Verify the reagent quality (should be white/pale yellow powder, not a sticky gum).[1]

Q3: How do I remove DMF after the reaction?

Diagnosis: Work-up difficulty. Solution:

  • Do not distill DMF at atmospheric pressure (requires 153°C, which degrades the product).[1]

  • Method A (Precipitation): Pour the reaction mixture into crushed ice/water. Many pyrimidine products precipitate out while DMF stays in the water phase.

  • Method B (Evaporation): Use a high-vacuum rotary evaporator (bath temp < 50°C).

Part 4: Standardized Protocol (Pyrimidine Synthesis)

Context: Condensation of MTF with an active methylene compound (e.g., acetophenone derivative).[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge MTF (1.0 equiv) and the Active Methylene Compound (1.0 equiv) .

  • Solvent Addition: Add Anhydrous DMF (5–10 mL per gram of MTF).

    • Note: If the reaction is known to be sluggish, add a catalytic amount of acid (e.g., p-TsOH), but be cautious of exotherms.[1]

  • Inerting: Purge the headspace with Nitrogen for 5 minutes.

  • Reaction: Heat the oil bath to 120°C . Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC (MTF is polar and stays near the baseline in Hex/EtOAc; products usually migrate higher).

  • Work-up: Cool to room temperature. Pour slowly into ice-cold water (10x volume of DMF). Stir vigorously.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate, wash with brine (to remove DMF), dry over

    
    , and concentrate.[1]
    

References

  • Sigma-Aldrich. N,N′,N′′-Methylidynetrisformamide Product Sheet (CAS 4774-33-8).[1] Retrieved from [1]

  • ChemicalBook. this compound Properties and Melting Point Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Tris(formylamino)methane Compound Summary.[1] Retrieved from

  • Bredereck, H., et al. Formamide Reactions and Heterocycle Synthesis.[1] (Foundational chemistry regarding the use of formamide derivatives in pyrimidine synthesis). Note: Refer to classic literature for "Bredereck's Reagent" analogs.

Sources

Technical Support Center: Stability & Handling of N,N',N''-Methylidynetrisformamide (MTF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

N,N',N''-Methylidynetrisformamide (MTF) is a potent


 electrophilic synthon used primarily to introduce the methine (

) moiety in the synthesis of pyrimidines and fused heterocycles.

The Core Challenge: MTF exists in a precarious thermodynamic valley. It is a solid stable at room temperature, yet it possesses three formamido groups attached to a single carbon. This structural crowding makes it highly susceptible to two distinct failure modes:

  • Hydrolytic Cleavage: Rapid degradation in the presence of moisture to formamide and formic acid.

  • Thermal Dissociation: Irreversible decomposition (often explosive or tar-forming) at temperatures approaching its melting point (

    
    ).
    

This guide provides the protocols required to navigate these instability pathways.

Visualizing Failure & Success Pathways

Understanding the competitive kinetics between your target reaction and decomposition is critical. The diagram below maps the safe operating window versus failure modes.

MTF_Pathways MTF This compound (MTF) Hydrolysis Hydrolysis Cascade (Formamide + Formic Acid) MTF->Hydrolysis Fast Reaction (Catalytic Acid) Tar Thermal Decomposition (Tars / CO / NH₃) MTF->Tar Bond Scission Intermediate Enamine Intermediate MTF->Intermediate Condensation (- Formamide) Moisture Moisture / H₂O (Ambient Humidity) Moisture->Hydrolysis Heat Heat (>160°C) Heat->Tar Nucleophile Nucleophile (e.g., Active Methylene) Nucleophile->Intermediate Product Target Heterocycle (e.g., Pyrimidine) Intermediate->Product Cyclization

Figure 1: Reaction landscape of MTF. Green paths indicate the desired synthetic route; red paths indicate decomposition vectors triggered by moisture or excessive heat.

Pre-Reaction Handling: Storage & Preparation

User Scenario: "I opened the bottle and the white powder has turned into a sticky, off-white paste."

Diagnosis: Hygroscopic Hydrolysis. MTF is hygroscopic.[1] Once it absorbs atmospheric water, it hydrolyzes into formamide (a liquid at RT), creating a paste. This is autocatalytic; the byproduct (formic acid) accelerates further hydrolysis.

Corrective Protocol: The "Dry-Box" Standard
  • Desiccation: If the solid is slightly clumpy but not liquid, dry it in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 24 hours.
    
  • Storage: Store in amber glass with a teflon-lined cap. Parafilm is insufficient for long-term storage in humid climates.

  • Handling: Weigh MTF quickly in air, or ideally, inside a glovebox or under a nitrogen funnel.

Reaction Optimization: The "During" Phase

User Scenario: "My reaction mixture turned black at


 and I isolated no product."

Diagnosis: Thermal Decomposition. While literature cites a melting point of


 (dec.), significant decomposition begins earlier, especially in the presence of trace impurities or Lewis acids.
Critical Parameter: Solvent Selection

The choice of solvent dictates the stability of the MTF intermediate.

Solvent ClassExamplesCompatibilityNotes
Protic (Amide) FormamideHigh MTF is soluble.[2] Formamide suppresses dissociation (Le Chatelier's principle). Ideal for high-temp reactions.
Dipolar Aprotic DMF, DMAc, DMSOMedium Good solubility on heating. Warning: Commercial DMF often contains dimethylamine/water, which degrades MTF. Use anhydrous/freshly distilled.
Non-Polar Toluene, XyleneLow Poor solubility. Requires higher temps to dissolve, increasing thermal risk.
Alcohols Ethanol, MethanolForbidden MTF will react with alcohols via transamidation or solvolysis, destroying the reagent.
Protocol: The "Step-Up" Heating Method

Do not plunge MTF into a pre-heated block at


.
  • Dissolution: Suspend MTF and the nucleophile (e.g., malononitrile, ketone) in the solvent (preferably Formamide or DMF) at Room Temperature.

  • Induction: Heat to

    
    . This is the "Safe Zone" where the reagent dissolves and begins condensation without rapid thermal breakdown.
    
  • Completion: Only increase to

    
     if TLC indicates incomplete conversion after 2 hours.
    
  • Catalysis: If the reaction is sluggish, do not increase heat . Instead, add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to lower the activation energy, allowing the reaction to proceed at safer temperatures (
    
    
    ).

Troubleshooting FAQ

Q: Can I use MTF in aqueous conditions? A: Generally, no . While MTF is technically soluble in water (


), it hydrolyzes. If you must use an aqueous system (e.g., for biological compatibility), you must use a vast excess (5-10 equivalents) of MTF to account for the portion that is destroyed by the solvent.

Q: Why is the yield lower than the Bredereck reagent? A: MTF is a solid analogue of the Bredereck reagent (tert-butoxybis(dimethylamino)methane). It is less reactive but easier to handle. If yields are low, the MTF may be "capping" your nucleophile but failing to cyclize.

  • Fix: Add Ammonium Acetate (

    
    ) to the reaction. This provides an ammonia source to facilitate the ring-closure step in pyrimidine synthesis.
    

Q: How do I remove excess MTF during workup? A: Do not try to distill it.

  • Cool the reaction mixture to

    
    .
    
  • Add cold water. MTF will hydrolyze to water-soluble formamide/formic acid.

  • The organic product usually precipitates out (if heterocyclic) or can be extracted with EtOAc. The hydrolyzed MTF byproducts wash away in the aqueous layer.

References

  • Bredereck, H., et al. (1960). Formamide reactions.[2][3][4] Synthesis of this compound. Chemische Berichte.

  • Sigma-Aldrich. (2024).[5] Product Specification: this compound.

  • ChemicalBook. (2024). Properties and Decomposition Data of CAS 4774-33-8.

  • Sasada, T., et al. (2009).[4] ZnCl2-catalyzed three-component coupling reaction for pyrimidine synthesis. Organic Letters.

Sources

Troubleshooting low conversion rates in Vilsmeier-Haack reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion Rates Ticket ID: VH-FORM-001

Introduction: The "Hidden" Failures of Vilsmeier-Haack

Welcome to the Vilsmeier-Haack (VH) Support Center. If you are here, you likely have a flask containing starting material, a dark red/black mixture, or a stubborn iminium salt that refuses to become an aldehyde.

The Vilsmeier-Haack reaction is mechanically distinct because the reagent is an unstable intermediate generated in situ. Most conversion failures stem from a desynchronization between the lifetime of this chloroiminium species and the nucleophilicity of your substrate.

This guide treats your reaction as a system with three distinct failure nodes: Reagent Generation , Electrophilic Attack , and Hydrolysis .

Part 1: The Diagnostic Workflow (Visualized)

Before adjusting parameters, identify where your reaction cycle is breaking.

VilsmeierFailureAnalysis Start Start: Low Conversion CheckColor Observation: Reaction Color? Start->CheckColor DarkTar Black/Tarry + Exotherm CheckColor->DarkTar Violent darkening NoChange No Color Change / Pale CheckColor->NoChange Remains clear/light Solidppt Heavy Precipitate Formed CheckColor->Solidppt Thick solid prevents stirring ThermFail FAILURE: Thermal Decomposition Reagent destroyed before attack DarkTar->ThermFail T > 60°C MoistFail FAILURE: Hydrolysis Reagent quenched by wet solvent NoChange->MoistFail POCl3 quality? StallFail FAILURE: Kinetic Stall Solubility issue or steric hindrance Solidppt->StallFail Precipitation

Figure 1: Diagnostic logic flow for initial visual inspection of the reaction mixture.

Part 2: Troubleshooting Tickets (Q&A Format)

Ticket #01: "My reaction turned black and tarry immediately."

Diagnosis: Thermal Runaway / Reagent Decomposition. Severity: High (Safety Hazard).

The Science: The Vilsmeier reagent (chloroiminium salt) is thermally unstable.[1][2] While the reaction requires heat to drive the electrophilic attack, the reagent itself can decompose violently above 60°C, often self-accelerating into a "runaway" event. If you mix DMF and POCl₃ at room temperature without cooling, the exotherm destroys the reagent before it ever sees your substrate.

Protocol Fix:

  • Chill: Cool the DMF to 0°C (ice/salt bath) before adding POCl₃.

  • Slow Addition: Add POCl₃ dropwise. Maintain internal temp < 5°C.

  • The "Inverse" Method: If your substrate is stable to acid, mix the substrate with DMF first, then add POCl₃. This consumes the unstable reagent immediately upon formation, preventing dangerous accumulation.[3]

Critical Safety Note: Never heat a mixture of DMF/POCl₃ if the reaction has not initiated. A delayed exotherm can cause an explosion.

Ticket #02: "I see no reaction. Starting material is recovered 100%."

Diagnosis: Moisture Quenching or "Dead" Reagent.

The Science: The chloroiminium ion is extremely hygroscopic. It reacts with water faster than it reacts with your aromatic ring.



Once hydrolyzed, the mixture is just acidic DMF, which will not formylate your product.

Protocol Fix:

  • Solvent Audit: DMF must be anhydrous (< 200 ppm water). Distill over CaH₂ or use molecular sieves.

  • Reagent Quality: POCl₃ hydrolyzes in the bottle over time (look for white crust/crystals on the cap). Distill POCl₃ if the liquid is cloudy.

  • Drying Tube: Ensure the system is under an inert atmosphere (Ar/N₂) with a drying tube.

Ticket #03: "The reaction worked (by TLC), but I lost the product during work-up."

Diagnosis: Incomplete Hydrolysis of the Iminium Intermediate.

The Science: The Vilsmeier reaction does not produce an aldehyde directly. It produces an iminium salt intermediate.[1][4][5] This salt is stable in acidic water. If you simply wash with water and extract with ethyl acetate, the charged iminium salt stays in the water layer and is discarded.

Protocol Fix (The Buffered Hydrolysis): You must force the hydrolysis of the C=N bond to a C=O bond.

  • Quench: Pour the reaction mixture onto ice.

  • Buffer: Add aqueous Sodium Acetate (NaOAc) or saturated NaHCO₃.

  • Heat: Stir the aqueous mixture at RT or mild heat (50°C) for 15–30 minutes.

  • Check: The solution should turn from yellow/orange (iminium) to the color of your product. Only then extract.

Ticket #04: "My substrate is electron-poor. Conversion is < 10%."

Diagnosis: Insufficient Electrophilicity.

The Science: The standard Vilsmeier reagent is a relatively weak electrophile compared to nitronium or bromonium ions. It struggles to attack electron-deficient rings (e.g., pyridines, nitro-benzenes).

Advanced Protocol: The "Super-Vilsmeier" Modification Switch the activating agent to increase electrophilicity.

ReagentElectrophilicityStabilityUse Case
POCl₃ ModerateModerateStandard substrates (Anisole, Indole).
SOCl₂ HighLow (Gas evolution)Sterically hindered substrates.
Tf₂O Extreme Very LowElectron-deficient rings (e.g., Pyrrole-2-carboxylate).

Protocol (Tf₂O Method):

  • Dissolve substrate in DCM (not DMF).

  • Add 1.1 eq DMF.

  • Cool to -78°C.

  • Add Triflic Anhydride (Tf₂O). This generates the N,N-dimethyl-O-triflyliminium salt, which is exponentially more reactive.

Part 3: Validated Standard Operating Procedure (SOP)

Objective: Formylation of an electron-rich aromatic heterocycle.

Reagents:

  • Substrate (1.0 eq)[6]

  • DMF (Anhydrous, 5–10 eq, acts as solvent)

  • POCl₃ (1.2 eq)

  • DCM (Optional co-solvent for solubility)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Reagent Formation: Add DMF to the flask. Cool to 0°C .[1][6]

  • Activation: Add POCl₃ dropwise via syringe over 10 minutes. Observe: The solution should turn pale yellow/orange. A white precipitate (the Vilsmeier salt) may form. This is normal.

  • Incubation: Stir at 0°C for 30 minutes to ensure complete reagent formation.

  • Addition: Dissolve substrate in minimal DMF or DCM. Add dropwise to the reagent mixture at 0°C.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor by TLC. If no reaction after 2 hours, heat to 60°C.

    • Stop immediately if mixture turns black/viscous.

  • Work-up (Critical):

    • Pour mixture into crushed ice (exothermic!).

    • Neutralize with 2M Sodium Acetate solution until pH ~5–6.

    • Stir for 20 minutes to hydrolyze the iminium intermediate.

    • Extract with EtOAc (x3). Wash organics with LiCl (5%) to remove residual DMF.

Part 4: Mechanistic Pathway & Failure Points

Understanding the mechanism reveals why the troubleshooting steps work.

VilsmeierMechanism DMF DMF + POCl3 Salt Chloroiminium Salt (The Reagent) DMF->Salt 0°C, Exothermic Intermediate Iminium Intermediate (Ar-CH=NMe2+) Salt->Intermediate Electrophilic Attack FailMoisture Hydrolysis (Moisture) Reverts to DMF Salt->FailMoisture H2O present FailThermal Thermal Decomp (Black Tar) Salt->FailThermal Temp > 60°C Substrate Substrate (Ar-H) Substrate->Intermediate Requires e- density Product Aldehyde (Ar-CHO) Intermediate->Product Hydrolysis (NaOAc) FailWorkup Loss to Aqueous Layer (pH too low) Intermediate->FailWorkup No buffer added

Figure 2: Mechanistic pathway highlighting the three critical failure modes: Moisture sensitivity, Thermal instability, and Work-up errors.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction.[1][2][3][6][7][8][9][10][11] Comprehensive Organic Synthesis, 2, 777–794.

  • Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49,[11] 1.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Case Studies.

  • Martínez-Relimpio, A. M., et al. (2021).[6] Triflic Anhydride Mediated Vilsmeier–Haack Reaction. Organic Letters, 23(17), 6762–6766.

  • Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297. (Context on activating agents).

Sources

Technical Support Center: Purification of N,N',N''-Methylidynetrisformamide (MTF)

Author: BenchChem Technical Support Team. Date: February 2026

Initial Assessment & Triage[1]

User: "I have just finished the synthesis of N,N',N''-Methylidynetrisformamide (MTF). The crude solid is off-white/yellowish. How do I purify it without decomposing it?"

Scientist's Response: this compound (CAS: 4774-33-8), often called Tris(formylamino)methane, is a critical C1-synthon in heterocyclic chemistry.[1] It is structurally an ortho-amide derivative.

Critical Stability Warning: This compound is hydrolytically unstable in hot aqueous solutions and hygroscopic . Your purification strategy must balance solubility (requires heat/polarity) against stability (requires cold/dryness).

Triage Decision Tree

Before proceeding, determine the state of your crude material using the logic flow below.

MTF_Triage Start Start: Assess Crude MTF ColorCheck Color Inspection Start->ColorCheck Yellow Deep Yellow/Brown ColorCheck->Yellow High Impurity OffWhite White / Pale Yellow ColorCheck->OffWhite Acceptable Action1 Action: Charcoal Treatment Required Yellow->Action1 SmellCheck Odor Check OffWhite->SmellCheck Ammonia Strong Ammonia/Fishy Odor SmellCheck->Ammonia Hydrolysis/Byproduct Neutral Faint/No Odor SmellCheck->Neutral Good Integrity Action3 Action: Vacuum Dry First (Remove Volatile Amines) Ammonia->Action3 Action2 Action: Standard Recrystallization Neutral->Action2 Action1->Action2 Action3->Action2

Figure 1: Initial Triage Decision Tree for crude MTF evaluation.

The "Golden Path" Purification Protocol

Method: Rapid Recrystallization from Water. Principle: MTF has a steep solubility curve in water. It is sparingly soluble in cold water (~25 mg/mL) but highly soluble in hot water. The Trap: Prolonged heating in water causes hydrolysis to formamide and ammonium formate. Speed is the variable of success.

Reagents Required[2][4][5][6]
  • Solvent A: Distilled Water (pH 7.0 - Neutrality is vital).

  • Solvent B: Ethanol (Absolute, ice-cold).

  • Solvent C: Diethyl Ether (or MTBE).

  • Activated Charcoal: (Optional, for colored impurities).

Step-by-Step Workflow
  • Preparation:

    • Pre-cool 50 mL of Ethanol and 50 mL of Diethyl Ether in an ice bath.

    • Set up a vacuum filtration apparatus with a Buchner funnel.

  • Dissolution (The "Danger Zone"):

    • Place crude MTF (e.g., 10 g) in an Erlenmeyer flask.

    • Add minimum boiling water (approx. 40-60 mL) while swirling vigorously.

    • Critical: Do not boil the solution with the solid for more than 60 seconds. If it doesn't dissolve instantly, filter off the insolubles immediately.

    • (Optional): If the solution is yellow, add 0.5 g activated charcoal, swirl for 30 seconds, and filter hot through Celite.

  • Crystallization:

    • Rapid Cooling: Immediately plunge the flask into an ice-water bath. Scratch the side of the flask with a glass rod to induce nucleation.

    • Allow to stand at 0-4°C for 30-60 minutes. Do not leave overnight (hydrolysis risk).

  • Isolation:

    • Filter the white needles via vacuum filtration.

    • Wash 1: 2x with minimal ice-cold water.

    • Wash 2: 2x with ice-cold Ethanol (removes residual water).

    • Wash 3: 2x with Diethyl Ether (removes ethanol and facilitates drying).

  • Drying:

    • Dry in a vacuum desiccator over

      
       or KOH pellets for 24 hours.
      
    • Target Melting Point: 165–172°C (decomposition).

MTF_Workflow Crude Crude MTF Dissolve Dissolve in Min. Boiling Water Crude->Dissolve < 60 sec FilterHot Filter Hot (Remove Insolubles) Dissolve->FilterHot Cool Rapid Cooling (Ice Bath) FilterHot->Cool Immediate FilterCold Vacuum Filter Cool->FilterCold 30-60 min Wash Wash Sequence: Cold H2O -> EtOH -> Ether FilterCold->Wash Dry Vacuum Dry (over P2O5) Wash->Dry

Figure 2: Rapid Recrystallization Workflow to minimize hydrolytic decomposition.

Troubleshooting Matrix

User: "I followed the steps, but I'm seeing issues."

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis: The solution was kept hot for too long.Modify Protocol: Reduce heating time. Use a pre-heated funnel for hot filtration to speed up the process.
Low Yield (<40%) Solubility: Too much water was used; MTF remained in the mother liquor.Recovery: Concentrate the mother liquor under high vacuum (Rotavap < 40°C) to half volume and re-cool.
Melting Point < 160°C Wet Sample: Residual water lowers mp and causes decomposition during the mp test.Dry: Vacuum dry over

for another 24h. Ensure the "Ether Wash" step was not skipped.
Strong Ammonia Smell Decomposition: MTF has hydrolyzed to formamide/ammonium formate.Recrystallize: You must recrystallize again. Ensure the water pH is neutral (acid accelerates hydrolysis).
Product is Yellow Oxidation: Polymerized formamide byproducts.Charcoal: Repeat recrystallization but include the activated charcoal step.

Frequently Asked Questions (FAQs)

Q1: Can I use organic solvents for recrystallization instead of water? A: Generally, no. MTF is poorly soluble in most common organic solvents (Ethanol, Ether, Benzene, Chloroform). It is soluble in boiling ethanol, but the solubility is significantly lower than in water, requiring large volumes which lowers recovery rates. Water is the solvent of choice if you work quickly.

Q2: My crude product is a sticky paste, not a solid. What happened? A: This usually indicates the presence of unreacted formamide or dimethyl sulfate (if used in synthesis).

  • Fix: Triturate (grind) the paste with dry acetone or diethyl ether. MTF is insoluble in these, while the impurities often dissolve. This should induce solidification.

Q3: How should I store the purified MTF? A: Store in a tightly sealed amber vial within a desiccator at 4°C. Moisture is the enemy; upon exposure to humid air, MTF will slowly hydrolyze back to formamide (liquid), causing the solid to "melt" or become sticky over time.

References

  • Bredereck, H., Gompper, R., Klemm, K., & Rempfer, H. (1959). Formamide reactions, XI. Preparation and properties of Tris(formylamino)methane. Chemische Berichte, 92, 837-849. (Foundational synthesis and properties).

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved October 24, 2023. (Verified physical data: Mp 170-172°C dec).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: N,N',N''-Methylidynetrisformamide (TRIFO)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers utilizing N,N',N''-Methylidynetrisformamide (TRIFO). It is designed to address the specific challenges of moisture sensitivity and reagent stability in organic synthesis.

Topic: Managing Moisture Sensitivity & Reagent Stability Document ID: TS-TRIFO-001 Last Updated: 2025-05-20[1]

Core Technical Overview

This compound (CAS: 4774-33-8), often referred to as Tris(formylamino)methane or TRIFO , is a potent electrophilic reagent used primarily as a formylating agent and a building block for heterocycles (e.g., pyrimidines, triazines).[1][2] Structurally, it consists of a central methine carbon bonded to three formamido nitrogen atoms.[1]

The Moisture Challenge: While TRIFO is reported as water-soluble (25 mg/mL), this physical property is deceptive.[1] In the context of organic synthesis, water is a competitive nucleophile .[1] Moisture does not merely dissolve the reagent; it initiates hydrolysis of the sensitive aminal-like C-N bonds, degrading the reagent into formamide and formic acid.[1] This degradation destroys the stoichiometry of your reaction, leading to incomplete conversion and difficult-to-separate impurities.[1]

Storage & Handling Protocols (Q&A)

Q: I just received a shipment of TRIFO. How should I store it for maximum shelf life?

A: Immediate environmental control is required.

  • Temperature: Store at ambient temperature (20–25°C). Refrigeration is generally not recommended unless you have a dedicated desiccated cold storage, as condensation upon warming is a major degradation vector.[1]

  • Atmosphere: The bottle must be kept tightly sealed. For long-term storage (>1 month), we recommend transferring the reagent to a glovebox or storing the bottle inside a secondary desiccator jar containing active desiccant (e.g., P₂O₅ or activated silica gel).[1]

  • Container: Amber glass is preferred to prevent photo-degradation, although moisture is the primary concern.[1]

Q: The reagent has formed clumps.[4] Is it still usable?

A: Clumping is a primary indicator of moisture absorption.

  • Minor Clumping: If the clumps break apart easily with a spatula and the color remains white/colorless, the reagent is likely still usable but should be dried (see Rescue Protocol below).

  • Hard Caking/Yellowing: If the solid has fused into a hard cake or turned yellow/brown, hydrolysis has occurred.[1] The "crust" is likely polymerized formamide byproducts. Discard and replace.

Q: Can I dry the reagent if I suspect moisture contamination?

A: Yes, but with caution.[1]

  • Protocol: Place the solid in a vacuum drying pistol or a Schlenk flask under high vacuum (<1 mbar) at 40–50°C for 4–6 hours.

  • Warning: Do not exceed 60°C under vacuum, as sublimation or thermal decomposition (mp ~170°C dec.)[1] can accelerate.

Reaction Conditions & Solvent Compatibility

Q: Which solvents are strictly incompatible with TRIFO?

A: Avoid protic solvents (alcohols, water) and nucleophilic solvents that can compete with your substrate.[1]

  • Recommended: DMF, DMA (Dimethylacetamide), and Formamide are excellent due to solubility.[1] Acetonitrile and THF are usable but may require heating to dissolve the reagent.

  • Critical Requirement: All solvents must be anhydrous . Water content >0.05% (500 ppm) can significantly lower yields. Use molecular sieves (3Å or 4Å) to dry solvents for at least 24 hours prior to use.[1]

Q: My reaction requires heating. Does this increase moisture sensitivity?

A: Yes. At elevated temperatures (>80°C), the rate of hydrolysis increases exponentially.[1]

  • Mitigation: Ensure your reflux setup is equipped with a drying tube (CaCl₂) or, preferably, run under a positive pressure of dry nitrogen/argon.[1]

Troubleshooting Experimental Failures

Q: I am observing low yields in my Vilsmeier-type formylation. Why?

A: The most common cause is stoichiometric mismatch due to "dead" reagent.

  • Mechanism: If your TRIFO is 10% hydrolyzed, you are under-charging the electrophile.[1] Furthermore, the hydrolysis product (formic acid) can protonate your nucleophile, deactivating it.[1]

  • Diagnostic: Check the melting point of your reagent. Pure TRIFO melts at 170–172°C (with decomposition) .[1] If your sample melts below 165°C, it is significantly degraded.[1]

Q: I see an unexpected precipitate forming immediately upon adding TRIFO.

A: This is often due to acid-catalyzed polymerization or salt formation.

  • Cause: If your solvent contains trace acid (e.g., HCl in chloroform) or moisture, TRIFO can decompose into insoluble ammonium salts.[1]

  • Solution: Pre-treat your solvent with basic alumina or store over molecular sieves to remove acidic impurities.

Visualizing the Hydrolysis Threat

The following diagram illustrates the degradation pathway of TRIFO in the presence of moisture. Understanding this helps explain why "wet" reagent leads to reaction failure.

HydrolysisPathway cluster_impact Impact on Synthesis TRIFO TRIFO (this compound) Intermediate Unstable Hemi-aminal Intermediate TRIFO->Intermediate Hydrolysis (Fast) Water H₂O (Moisture) Water->Intermediate Products Degradation Products: 1. Formamide 2. Formic Acid 3. Ammonium Salts Intermediate->Products Collapse/Decomposition YieldLoss Low Yield Products->YieldLoss Consumes Reagent SideReactions Impurity Profile Products->SideReactions Protonates Nucleophile

Caption: Figure 1. Hydrolysis pathway of TRIFO. Moisture attacks the central methine carbon, leading to rapid collapse into non-electrophilic byproducts.[1]

Quality Control (QC) Workflow

Before committing valuable starting material, validate your TRIFO batch using this decision matrix.

QC_Workflow Start Start: Receive/Check TRIFO Visual Visual Inspection: Is it a free-flowing white powder? Start->Visual MeltingPoint Melting Point Test: Target: 170-172°C (dec) Visual->MeltingPoint Yes Decision_Bad FAIL: Discard/Repurify Visual->Decision_Bad No (Yellow/Brown) Decision_Dry ACTION: Vacuum Dry (<50°C) Visual->Decision_Dry No (Clumped) Solubility Solubility Check: Dissolve in dry DMF MeltingPoint->Solubility Range >168°C MeltingPoint->Decision_Bad Range <165°C Decision_Good PASS: Proceed to Synthesis Solubility->Decision_Good Clear Solution Solubility->Decision_Bad Turbid/Precipitate Decision_Dry->MeltingPoint Retest

Caption: Figure 2. QC Decision Tree. Follow this logic to prevent reagent-based failure in critical experiments.

Summary of Key Data

PropertyValue / ConditionRelevance to Protocol
CAS Number 4774-33-8Identity verification.[1]
Appearance White to pale yellow solidDarkening indicates oxidation/hydrolysis.[1]
Melting Point 170–172 °C (decomposition)Primary purity indicator.[1]
Solubility (Water) 25 mg/mL (reacts)Avoid. Use only for disposal/cleaning.[1]
Solubility (Organic) Soluble in DMF, Formamide, hot DMAPreferred reaction solvents.[1]
Storage RT, Desiccated, DarkPrevents hydrolysis and photo-degradation.[1]

References

  • Bredereck, H., et al. (1962).[1] Säureamid-Reaktionen, XXVII. Umsetzungen mit Tris-formamino-methan.[1][2][3][4][5]Chemische Berichte, 95(3), 803-809.[1] (Foundational synthesis and reactivity data).

Sources

Technical Support Center: Pilot-Scale Synthesis of N,N',N''-Methylidynetrisformamide (MTF)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up N,N',N''-Methylidynetrisformamide (MTF) synthesis for pilot studies. Audience: Process Chemists, Scale-up Engineers, and Drug Development Researchers. CAS Registry Number: 4774-33-8 Synonyms: Tris(formylamino)methane; Methanetriyltriformamide.

Executive Summary & Reaction Chemistry

This compound (MTF) is a critical C1-building block used in the synthesis of nitrogen heterocycles, particularly pyrimidines and triazines, which are scaffolds for numerous pharmaceutical APIs.

The pilot-scale synthesis relies on the Bredereck reaction , a condensation of formamide with triethyl orthoformate (TEOF) catalyzed by a strong acid (e.g., p-toluenesulfonic acid). This process is thermodynamically driven by the removal of ethanol.

Reaction Scheme


Key Process Parameters (KPPs)
ParameterSpecificationCriticality
Stoichiometry Formamide:TEOF (3.05 : 1.00)High (Excess formamide minimizes oligomerization)
Temperature 130–145°C (Internal)High (Required for EtOH distillation)
Pressure Atmospheric

Mild Vacuum
Medium (Vacuum aids final EtOH removal)
Catalyst Load 0.5 – 1.0 mol% p-TsOHMedium (Kinetics driver)

Pilot-Scale Protocol (100g – 1kg Scale)

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy jacketed reactor (5L – 20L).

  • Agitation: High-torque overhead stirrer with anchor or helical ribbon impeller (crucial for slurry handling).

  • Distillation: Short-path condenser with receiver flask for ethanol recovery.

  • Filtration: Nutsche filter or centrifuge.

Step-by-Step Workflow
  • Charge: Load Formamide (3.05 eq) and p-Toluenesulfonic acid monohydrate (0.01 eq) into the reactor.

  • Inertion: Purge headspace with N₂ to remove moisture (TEOF is moisture-sensitive).

  • Addition: Add Triethyl Orthoformate (TEOF) (1.0 eq) to the mixture at room temperature.

  • Reaction (Distillation Phase):

    • Heat jacket to raise internal temperature to 85°C . Ethanol evolution begins.

    • Gradually ramp temperature to 140°C over 2–3 hours. Collect distillate.

    • Note: The mixture will thicken significantly as MTF precipitates. Increase stirring torque as needed.

  • Finishing: Once ethanol cessation is observed (approx. theoretical volume), apply mild vacuum (400 mbar) for 15 mins to remove residual volatiles.

  • Crystallization: Cool the slurry to 10–15°C .

  • Isolation: Filter the white solid. Wash the cake with ice-cold acetone or ethanol (2x cake volume) to remove unreacted formamide and catalyst.

  • Drying: Vacuum dry at 50°C to constant weight.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes encountered during scale-up.

Category A: Reaction Dynamics

Q: The reaction mixture solidified into a hard block inside the reactor. How do I recover?

  • Cause: MTF has a high melting point (170°C) and low solubility in the reaction matrix once ethanol is removed. If the stirring speed is too low during the precipitation phase, the crystals bridge and seize.

  • Solution:

    • Immediate: Add a compatible high-boiling solvent (e.g., Toluene or DMF) to resuspend the solid, though this may affect yield/purity.

    • Prevention: Use a Helical Ribbon impeller designed for high-viscosity pastes. Ensure the agitation rate is increased before the bulk precipitation occurs (typically around 110°C internal temp).

Q: Ethanol distillation is stalling before the theoretical volume is collected. Why?

  • Cause: This indicates the reaction equilibrium has stalled, likely due to insufficient temperature or catalyst deactivation.

  • Solution:

    • Verify internal temperature is

      
      .[1] The boiling point of the mixture rises as EtOH leaves.
      
    • Check for water ingress. Moisture hydrolyzes TEOF to ethyl formate, killing the stoichiometry.

    • Action: Add a small "spike" (0.1 mol%) of fresh catalyst and increase jacket temperature by 5°C.

Category B: Product Quality

Q: The final product is yellow or brown instead of white. Is it usable?

  • Cause: Thermal degradation (charring) caused by "hot spots" on the reactor wall or prolonged heating above 150°C. Formamide decomposes to HCN/NH₃ at high temps.

  • Solution:

    • Usability: If purity by HPLC is >95%, it may be usable, but color often indicates trace conjugated impurities that can poison downstream catalysts (e.g., Pd/C).

    • Purification: Recrystallize from water (MTF is soluble in hot water, sparingly in cold).

    • Prevention: Limit jacket temperature differential (

      
      ) to <20°C during the final heating stage.
      

Q: My yield is consistently low (<60%), despite full consumption of TEOF.

  • Cause: Loss of intermediate or product solubility in the wash solvent.

  • Solution:

    • Analyze the mother liquor. If MTF is present, your wash solvent (e.g., Ethanol) might be too warm or too high in volume.

    • Switch: Use Acetone or Methyl tert-butyl ether (MTBE) for the wash step; MTF is less soluble in these than in alcohols.

Visualizations

Figure 1: Synthesis Process Flow Diagram

MTF_Synthesis_Flow Start Start: Raw Material Check Mix Mixing: Formamide + p-TsOH (N2 Purge) Start->Mix Add Addition: TEOF (Controlled Rate) Mix->Add Heat Reaction & Distillation (Temp: 85°C -> 140°C) Add->Heat Monitor Monitor Distillate (EtOH) Target: 3 molar eq. Heat->Monitor Monitor->Heat Vol < Theoretical Precip Precipitation Phase (High Torque Required) Monitor->Precip Vol = Theoretical Cool Cooling to 10°C Precip->Cool Filter Filtration & Wash (Cold Acetone) Cool->Filter Dry Drying (50°C, Vacuum) Filter->Dry

Caption: Process flow for the pilot-scale synthesis of MTF, highlighting the critical distillation and precipitation phases.

Figure 2: Troubleshooting Logic Tree

Troubleshooting_Tree Problem Issue Detected Yield Low Yield (<70%) Problem->Yield Purity Discoloration (Yellow/Brown) Problem->Purity Stir Stirrer Seized / Solids Problem->Stir Check_ML Analyze Mother Liquor Yield->Check_ML Moisture Check TEOF Quality (Hydrolysis?) Yield->Moisture Product missing Temp_Ctrl Check Max Internal Temp (Limit to 145°C) Purity->Temp_Ctrl Impeller Check Impeller Type (Use Anchor/Ribbon) Stir->Impeller Wash_Solv Change Wash Solvent (Use Acetone/MTBE) Check_ML->Wash_Solv Product in ML Recryst Recrystallize from H2O Temp_Ctrl->Recryst If already degraded Dilution Add Toluene (Emergency) Impeller->Dilution If stuck mid-run

Caption: Decision tree for diagnosing common scale-up failures involving yield, purity, and mechanical handling.

References

  • Bredereck, H., et al. (1958).[1] "Formamide reactions. XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[1] Angewandte Chemie, 70(9), 269–273. Link

  • Grakauskas, V. (1971). "Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters." The Journal of Organic Chemistry, 36(21), 3251–3252. Link

  • Sigma-Aldrich. (n.d.). "this compound Product Sheet." SigmaAldrich.com. Link

  • Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Referenced for solvent and reagent purification standards).[2][3][4]

Sources

Characterization of impurities from N,N',N''-Methylidynetrisformamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with N,N',N''-Methylidynetrisformamide (TRIFO) . It addresses the specific challenges of synthesis verification, impurity profiling, and stability management.

CAS: 4774-33-8 | Formula: C₄H₇N₃O₃ | MW: 145.12 g/mol [1]

Introduction

This compound (TRIFO) is a critical C1-synthon used to introduce the N-formylformimidoyl group or to synthesize heterocycles like pyrimidines and triazines.[2][3] Its synthesis—typically via the condensation of formamide with acid chlorides or triethyl orthoformate—is equilibrium-driven and moisture-sensitive.

This guide provides a root-cause analysis of common impurities, validated characterization protocols, and troubleshooting workflows.

Module 1: Synthesis Vectors & Impurity Origins

Q: What are the primary impurities generated during TRIFO synthesis, and what is their mechanistic origin?

A: Impurities in TRIFO synthesis are generally categorized into kinetic byproducts (incomplete reaction) and thermodynamic degradation products (hydrolysis/thermal).

Impurity ClassSpecific CompoundOrigin Mechanism
Intermediate N,N'-Methylidenebisformamide ("Bis-formamide")Incomplete Condensation: Results from insufficient electrophile (e.g., POCl₃ or Orthoformate) or premature quenching. The reaction proceeds stepwise: Mono → Bis → Tris.
Starting Material Formamide Stoichiometric Excess: Often used as both solvent and reagent. Difficult to remove due to high boiling point (210°C).
Hydrolysis Ammonium Formate / Formic Acid Moisture Sensitivity: The central methine carbon is highly electrophilic. Exposure to atmospheric moisture hydrolyzes the C-N bonds, releasing formic acid and ammonia.
Byproduct Ethanol / Ethyl Formate Orthoformate Route: If synthesized via triethyl orthoformate, trapped ethanol can persist if drying is insufficient.
Q: Why does my product appear as a viscous oil instead of a white solid?

A: Pure TRIFO is a white crystalline solid (mp 170–172°C, dec). An oily appearance invariably indicates Formamide contamination or Hydrolysis .

  • Cause: Formamide acts as a powerful solvent, depressing the melting point of the mixture.

  • Remedy: Recrystallization is difficult due to solubility issues. The standard purification involves washing the crude solid with cold acetone or ethanol (in which TRIFO is sparingly soluble, but formamide is soluble).

Module 2: Characterization & Troubleshooting

Q: How do I distinguish the "Tris" product from the "Bis" impurity using ¹H NMR?

A: The symmetry of the molecule provides a distinct NMR signature. The central methine proton (CH) is the diagnostic handle.

  • TRIFO (Product):

    • Solvent: DMSO-d₆ (Product decomposes in D₂O).

    • Methine (CH): A distinct signal around δ 8.0–8.5 ppm . In the "Tris" structure, this proton is shielded by three electron-withdrawing formamido groups.

    • Formyl (CHO): Strong singlet/multiplet around δ 8.8–9.2 ppm .

    • Amide (NH): Broad singlets, often exchangeable.

  • Bis-Formamide (Impurity):

    • The symmetry is broken. You will observe a complex splitting pattern for the methine proton due to coupling with distinct NH environments, often shifted upfield relative to the Tris product.

    • Integration Ratio: Check the integration of Formyl protons (CHO) to Methine (CH).

      • Tris: Ratio is 3:1 .

      • Bis: Ratio is 2:1 .

Q: My melting point is 155°C. Is this acceptable?

A: No.

  • Standard: Pure TRIFO decomposes sharply at 170–172°C .

  • Diagnosis: A melting point of 155°C indicates significant contamination, likely with the "Bis" intermediate (mp ~140–150°C) or residual solvent.

  • Action: Perform a wash with cold anhydrous ethanol. Do not attempt high-temperature recrystallization, as TRIFO is thermally unstable and will degrade back to formamide derivatives.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the stepwise formation of TRIFO and the critical diversion points where impurities are generated.

TRIFO_Synthesis Start Formamide (Reagent/Solvent) Mono Mono-substituted Intermediate Start->Mono + Electrophile Reagent Electrophile (HC(OEt)3 or POCl3) Bis Bis-formamide (Major Impurity) Mono->Bis + Formamide - Leaving Group Tris TRIFO (Product) (this compound) Bis->Tris + Formamide (Rate Limiting Step) Hydrolysis Hydrolysis Products (Formic Acid, NH4+) Bis->Hydrolysis + H2O (Moisture) Tris->Start Thermal Dec. (>175°C) Tris->Hydrolysis + H2O (Storage)

Figure 1: Reaction pathway showing the stepwise condensation to TRIFO and susceptibility to hydrolysis.

Module 4: Stability & Handling Protocols

Q: Can I store TRIFO in solution?

A: Avoid if possible. TRIFO is metastable in solution. In polar aprotic solvents (DMF, DMSO), it slowly disproportionates or hydrolyzes if any trace water is present.

  • Recommendation: Store as a dry solid in a desiccator at 2–8°C .

  • Shelf-Life: Properly stored solids are stable for 6–12 months. Yellowing indicates oxidation or amine release.

Q: What is the best method to remove residual Formamide?

A: Since Formamide has a high boiling point, vacuum drying is often insufficient and can induce thermal degradation. Protocol:

  • Suspend the crude solid in cold Acetone or Ethanol (0°C).

  • Stir vigorously for 15 minutes. Formamide is soluble; TRIFO is not.

  • Filter rapidly under an inert atmosphere (Nitrogen/Argon).

  • Wash the cake 2x with cold diethyl ether.

  • Vacuum dry at room temperature (do not heat >40°C).

References

  • Bredereck, H., et al.Syntheses with Acid Amides. Chemische Berichte.
  • National Institutes of Health (PubChem). Compound Summary: Tris(formylamino)methane. Available at: [Link](Note: Generalized link for structure verification).

Sources

Validation & Comparative

N,N',N''-Methylidynetrisformamide vs DMF/POCl3 for formylation

Comparative Guide: NTF vs. DMF/POCl for Formylation & Heterocycle Synthesis

Executive Summary

In the landscape of organic synthesis, the choice between


-Methylidynetrisformamide (NTF)Vilsmeier-Haack reagent (DMF/POCl

)
ring constructionring functionalization
  • DMF/POCl

    
     (Vilsmeier-Haack):  The industry standard for Electrophilic C-Formylation . It is the reagent of choice for introducing a formyl group (-CHO) onto an existing electron-rich aromatic or heteroaromatic ring. However, it is plagued by safety concerns (thermal runaway), corrosive byproducts (phosphorus waste), and hydrolytic instability.
    
  • NTF (

    
    -Methylidynetrisformamide):  A solid, stable C1 Synthon . It is not a direct substitute for Vilsmeier in arene formylation but is superior for De Novo Heterocycle Synthesis  (e.g., pyrimidines, triazines) and mild N-Formylation . It offers a "green" profile with no phosphorus waste and simplified handling.
    

Decision Matrix: | Feature | DMF / POCl


NTF (

-Methylidynetrisformamide)
Primary UtilityC-Formylation

CyclizationActive SpeciesPhysical StateWaste ProfileSafetyHigh Risk:Low Risk:1

Mechanistic Underpinnings

Understanding the active species is critical for selecting the correct reagent.

A. Vilsmeier-Haack: The "Chloroiminium" Electrophile

The Vilsmeier reagent is generated in situ by reacting DMF with POCl

Chloroiminium ion

VilsmeierMechanismDMFDMFVilsmeierChloroiminium Salt(Active Electrophile)DMF->Vilsmeier+ POCl3- PO2Cl2-POCl3POCl3IntermediateIminium IntermediateVilsmeier->Intermediate+ ArH(Electrophilic Attack)ArHArene (Ar-H)AldehydeAr-CHOIntermediate->Aldehyde+ H2O(Hydrolysis)

Figure 1: The Vilsmeier-Haack pathway relies on generating a reactive electrophile for substitution.

B. NTF: The "C1-N3" Building Block

NTF (Tris(formylamino)methane) does not generate a chloroiminium ion. Instead, it acts as a masked formamide source. Under thermal or acid-catalyzed conditions, it provides the


NTFMechanismNTFNTFHC(NHCHO)3CondensationCondensation(- H2O, - Formamide)NTF->CondensationHeat / AcidKetoneKetone/EnamineKetone->CondensationPyrimidinePyrimidine/TriazineCondensation->PyrimidineCyclization

Figure 2: NTF functions as a C1 synthon for constructing heterocycles from acyclic precursors.

Performance & Application Scope

Scenario A: Synthesis of Aldehydes (C-Formylation)
  • Winner: DMF/POCl

    
     
    
  • Why: NTF cannot efficiently formylate a benzene ring (e.g., converting N,N-dimethylaniline to p-dimethylaminobenzaldehyde). The Vilsmeier reagent is required to overcome the aromatic stability.

  • Protocol Note: Vilsmeier reactions require strict temperature control (0–5°C during addition) to prevent thermal runaway [1].

Scenario B: Synthesis of Nitrogen Heterocycles (Pyrimidines, Triazines)
  • Winner: NTF

  • Why: NTF allows for "One-Pot" synthesis.

    • Example: Reaction of a ketone with NTF and a catalyst (e.g., TsOH) at 160–180°C yields pyrimidines directly.

    • Vilsmeier Route: Requires forming a "Vilsmeier salt" from a ketone first, then reacting with a separate nitrogen source (like amidine), which is a multi-step, lower-yielding process.

  • Data Point: Synthesis of 4-substituted pyrimidines using NTF often achieves yields of 60–85% without chromatographic purification [2].

Scenario C: N-Formylation of Amines
  • Winner: NTF (or N-Formylsaccharin)

  • Why: NTF can transfer a formyl group to amines under neutral or mild acidic conditions.

    • DMF/POCl

      
      : Can N-formylate, but the conditions are harsh (HCl generation) and difficult to work up for acid-sensitive amines.
      
    • NTF: Solid-phase handling makes weighing and stoichiometry precise.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (Standard)

Target: Synthesis of p-Dimethylaminobenzaldehyde

  • Reagent Prep: In a dry flask under

    
    , cool DMF  (3.0 eq) to 0°C.
    
  • Activation: Add POCl

    
      (1.1 eq) dropwise. Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).
    
  • Addition: Add substrate (N,N-dimethylaniline, 1.0 eq) dropwise, keeping temperature <10°C.

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[2]

  • Workup (Critical): Pour reaction mixture onto crushed ice/sodium acetate (buffered quench). Warning: Direct water quench generates massive HCl gas. Neutralize to pH 7–8 and extract.

Protocol B: Heterocycle Synthesis with NTF

Target: Synthesis of 4-Phenylpyrimidine

  • Setup: In a round-bottom flask, mix Acetophenone (10 mmol), NTF (20 mmol), and p-TsOH (1 mmol, catalyst).

  • Reaction: Heat the neat mixture (solvent-free) or in a high-boiling solvent (e.g., NMP) to 160–170°C .

  • Observation: The mixture will melt and evolve formamide/water vapor.

  • Duration: Stir for 4–6 hours.

  • Workup: Cool to room temperature. Add water. The product often precipitates as a solid. Filter and wash with ethanol.

    • Yield: Typically 70–80%.

    • Advantage:[3] No phosphorus waste disposal required.

Safety & Process Scale-Up

ParameterDMF / POCl

NTF
Thermal Hazard High. Vilsmeier salts can decompose explosively >100°C.Low. Stable up to melting point (~170°C).
Toxicity High. POCl

is fatal if inhaled. DMF is a reprotoxin.
Moderate. Formamide byproducts are teratogenic; handle with gloves.
Waste Disposal Requires neutralization of large volumes of acidic phosphorus waste.Organic waste only (biodegradable formamide derivatives).
Storage Moisture sensitive (POCl

hydrolyzes).
Stable shelf life (Solid).

Recommendation: For drug development (GLP/GMP), NTF is preferred for constructing rings due to easier cleaning validation (no phosphorus). For late-stage functionalization (adding -CHO), Vilsmeier remains indispensable but requires engineered safety controls (e.g., jacketed reactors, scrubber systems).

References

  • Org. Synth. 1941, 21, 14. p-Dimethylaminobenzaldehyde (Vilsmeier-Haack).Link

  • Bredereck, H. et al. Syntheses with Tris(formylamino)methane.[4]Chem. Ber.1963 , 96, 3265. (Seminal work on NTF reactivity).

  • BenchChem. Tris(formylamino)methane Product Guide.Link

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.Link

  • PubChem. N,N',N''-Methylidynetrisformamide (Compound Summary).Link

Triformamidomethane vs. Vilsmeier Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Triformamidomethane (TFM) and traditional Vilsmeier-Haack reagents (DMF/POCl₃, DMF/SOCl₂). It focuses on their application in organic synthesis, specifically for formylation and heterocycle construction.

Executive Summary

Triformamidomethane (


), also known as Tris(formylamino)methane , represents a solid-state, stable alternative to the moisture-sensitive, liquid Vilsmeier-Haack reagents generated in situ.

While the classical Vilsmeier reagent (chloromethyleneiminium salt) is the gold standard for aromatic formylation and chloroformylation , Triformamidomethane excels in heterocyclic ring construction (specifically pyrimidines and triazines) where it acts as a potent C1 synthon (methine source). For drug development workflows, TFM offers a non-corrosive, bench-stable profile that simplifies handling and scale-up, albeit with a different reactivity scope than the chlorinating Vilsmeier system.

Reagent Profile & Physical Comparison

The choice between TFM and Vilsmeier reagents depends heavily on the desired transformation: electrophilic substitution (Vilsmeier) vs. cyclocondensation (TFM).

Comparative Matrix
FeatureTriformamidomethane (TFM) Standard Vilsmeier (DMF/POCl₃) DMF-Dimethyl Acetal (DMF-DMA)
Chemical Structure



Physical State Solid (Crystalline, mp ~160°C)Liquid/Solution (Generated in situ)Liquid
Stability High (Bench stable, non-hygroscopic)Low (Moisture sensitive, hydrolyzes rapidly)Moderate (Moisture sensitive)
Active Species Formyl/Methine equivalent (

)
Chloroiminium ion (Strong Electrophile)Alkoxyiminium (Mild Electrophile)
Primary Application Heterocycle Synthesis (Pyrimidines, Triazines)Aromatic Formylation , ChloroformylationEnamine formation , Methylation
Acidity/Corrosivity Mild (often used in Formamide/Acid)High (Generates HCl, requires base quench)Basic/Neutral
Atom Economy High (C1 unit + Nitrogen source)Low (PO₄/SO₂ byproducts)Moderate (Methanol byproduct)

Mechanistic Divergence

Understanding the mechanism is crucial for selecting the right reagent.[1] Vilsmeier reagents rely on a highly electrophilic chloroiminium species to attack electron-rich rings. TFM, conversely, typically functions via thermal or acid-catalyzed decomposition to generate reactive formyl-amino species that undergo cyclocondensation .

Pathway Visualization

G cluster_0 Standard Vilsmeier Pathway cluster_1 Triformamidomethane (TFM) Pathway DMF DMF + POCl3 Vilsmeier Chloroiminium Ion [Me2N=CHCl]+ DMF->Vilsmeier Activation ArCHO Ar-CHO (Formylation) Vilsmeier->ArCHO + ArH, -HCl ArH Arene (Ar-H) TFM_Reagent Triformamidomethane HC(NHCHO)3 Active_Species Reactive Methine Species TFM_Reagent->Active_Species Heat/H+ Pyrimidine Pyrimidine Ring (Cyclization) Active_Species->Pyrimidine + Ketone (Condensation) Ketone Ketone/Amide (R-CO-CH2-R)

Figure 1: Mechanistic comparison showing the Vilsmeier reagent's role in substitution (red) versus TFM's role in cyclization (blue).

Performance in Heterocycle Synthesis

TFM is superior to Vilsmeier reagents when the goal is building a ring rather than functionalizing an existing one. It is particularly effective in converting ketones or tetrahydrocarbazolones into pyrimidine-fused systems.

Case Study: Synthesis of Pyrimidinocarbazoles

In the synthesis of fused pyrimidines (e.g., 6,11-dihydro-5H-pyrimidino[4,5-a]carbazole), TFM acts as a "one-pot" reagent that provides both the carbon and nitrogen atoms required for ring closure.

Experimental Data Comparison:

SubstrateReagent SystemReaction TypeYieldNotes
Tetrahydrocarbazolone TFM / Formamide Cyclization65-80% Direct formation of pyrimidine ring. No chlorination.
Tetrahydrocarbazolone DMF / POCl₃ Chloroformylation70-85% Forms Chloro-aldehyde intermediate (requires further steps to close ring).
Acetophenone TFM / Acid Cyclization55-60% Forms 4-phenylpyrimidine.
Acetophenone DMF / POCl₃ Formylation80-90% Forms 3-chloro-3-phenylacrolein (Vilsmeier-Haack adduct).

Key Insight: Use TFM if you want a pyrimidine ring.[2][3] Use DMF/POCl₃ if you want a chloro-aldehyde handle for further divergence.

Detailed Experimental Protocols

Protocol A: Pyrimidine Synthesis using Triformamidomethane

Best for: Converting ketones to pyrimidines without handling POCl₃.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add the ketone substrate (1.0 equiv) and Triformamidomethane (2.0 - 3.0 equiv).

  • Solvent: Add Formamide (approx. 5-10 volumes). Note: TFM is often used in formamide to enhance the "formyl" pool.

  • Reaction: Heat the mixture to 160–170°C for 4–6 hours.

    • Observation: The solid TFM dissolves, and the solution typically darkens.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

  • Isolation: The pyrimidine product usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Protocol B: Standard Vilsmeier Formylation

Best for: Formylating electron-rich aromatics (e.g., Indole to Indole-3-carboxaldehyde).

  • Activation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv).

    • Observation: A white solid/slurry (Chloroiminium salt) forms. Stir for 30 mins.

  • Addition: Dissolve the aromatic substrate (1.0 equiv) in DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Warm to room temperature (or heat to 60-80°C for unreactive substrates) and stir for 2–12 hours.

  • Quench (Critical): Pour the mixture into ice-water containing Sodium Acetate or NaOH (to pH 8-9).

    • Note: This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Isolation: Extract with ethyl acetate or filter the precipitate.

Safety & Green Chemistry Considerations

  • Triformamidomethane:

    • Pros: Non-corrosive solid. Eliminates the risk of phosphorus waste streams (phosphoric acid/phosphates) associated with POCl₃.

    • Cons: Often requires high temperatures (160°C+). Formamide (often used as solvent) is a known teratogen and must be handled in a fume hood.

  • Vilsmeier Reagents (POCl₃/DMF):

    • Pros: Runs at lower temperatures (0°C to 80°C). Highly reactive.

    • Cons: POCl₃ is violently reactive with water, releasing HCl gas. Generates significant acidic waste. "Thermal runaway" risk during the DMF/POCl₃ mixing step.

References

  • Comparison of Vilsmeier Reagents: BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. Link

  • Triformamidomethane Identity: CymitQuimica. (n.d.). N,N′,N′′-Methylidynetris[formamide] (CAS 4774-33-8). Link

  • Pyrimidine Synthesis Applications: Kobayashi, S. (1973).[4] Synthesis of Pyrimidines and Condensed Pyrimidines. Bulletin of the Chemical Society of Japan. Link

  • Heterocycle Cyclization Data: Gazengel, J.M., et al. (2009). Study of access conditions to pyrimidino-carbazoles via Triformamidomethane. Journal of Heterocyclic Chemistry. Link

  • General Vilsmeier Protocols: Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link

Sources

Comparative Guide: Efficacy of N,N',N''-Methylidynetrisformamide (MTF) as a Milder Formylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation.[1] While the Vilsmeier-Haack reagent remains the gold standard for C-formylation of electron-rich aromatics, and Acetic Formic Anhydride (AFA) is the go-to for N-formylation, both suffer from significant drawbacks: corrosivity, thermal instability, and moisture sensitivity.

N,N',N''-Methylidynetrisformamide (MTF) , also known as Triformamidomethane , emerges as a superior, milder alternative. As a crystalline solid (


), it offers handling safety, high atom economy (potentially donating three formyl equivalents), and a neutral byproduct profile (formamide). This guide objectively compares MTF against industry standards, validating its efficacy for sensitive N-formylations and heterocycle synthesis.

Mechanistic Insight & Causality[2]

To understand why MTF is "milder," we must look at its activation pathway compared to the aggressive electrophiles of Vilsmeier reagents.

The MTF Activation Pathway

MTF acts as a "masked" formyl cation. Unlike Vilsmeier reagents (which rely on the highly electrophilic chloroiminium ion), MTF is activated by acid catalysis (Lewis or Brønsted) or thermal decomposition.

  • Protonation: The carbonyl oxygen of one amide arm is protonated.

  • Elimination: A molecule of formamide is eliminated, generating a stabilized

    
    -bis(formyl)amidinium ion.
    
  • Transfer: This electrophilic species transfers a formyl group to the nucleophile (amine), releasing a second molecule of formamide.

This pathway avoids the generation of strong acids (HCl, HOPOCl


) or reactive anhydrides, making it compatible with acid-sensitive substrates (e.g., acetals, silyl ethers).

MTF_Mechanism MTF MTF (Precursor) Stable Solid Activation Acid Activation (H+ or Lewis Acid) MTF->Activation Heat/Cat. Intermediate Electrophilic Amidinium Species Activation->Intermediate - Formamide Product N-Formylated Product Intermediate->Product + Nucleophile Byproduct Byproduct: Formamide (Neutral) Intermediate->Byproduct Nucleophile Nucleophile (R-NH2) Nucleophile->Product

Figure 1: Acid-catalyzed activation pathway of MTF showing the release of neutral formamide byproducts.

Comparative Analysis: MTF vs. Alternatives

The following analysis contrasts MTF with the three most common formylating agents: Acetic Formic Anhydride (AFA) , Vilsmeier-Haack Reagent (VH) , and Ethyl Formate .

Table 1: Performance Matrix
FeatureMTF (Triformamidomethane) Acetic Formic Anhydride (AFA) Vilsmeier-Haack (POCl3/DMF) Ethyl Formate
Physical State Crystalline SolidUnstable LiquidLiquid/In-situVolatile Liquid
Stability High (Shelf-stable >1 yr)Low (Decomposes >2 weeks)Low (Moisture sensitive)High
Reactivity Moderate to High (Heat req.)High (Exothermic)Very High (Aggressive)Low (Slow kinetics)
Byproducts Formamide (Neutral)Acetic Acid (Acidic)Phosphoric acid/HCl (Corrosive)Ethanol
Atom Economy High (Theoretical 3:1 transfer)Moderate (1:1 transfer)Low (Reagent stoichiometric)Low
Safety Profile Non-corrosive, Non-volatileLachrymator, Thermal runaway riskCorrosive, Toxic fumesFlammable
Best Use Case Sensitive Amines, HeterocyclizationStandard N-formylationAromatic C-formylationLarge scale, non-sensitive
Critical Analysis
  • Vs. AFA: AFA is the standard for N-formylation but is notoriously unstable. It must often be prepared in situ or stored at -20°C. MTF is a "bench-stable AFA equivalent."

  • Vs. Vilsmeier: VH is too harsh for substrates with acid-labile protecting groups (e.g., BOC, TBDMS). MTF operates under milder conditions, preserving these groups.

Experimental Protocols

Protocol A: Synthesis of N-Formyl Morpholine (Validation Standard)

Objective: Demonstrate N-formylation efficiency.

Reagents:

  • Morpholine (10 mmol)

  • MTF (3.5 mmol) — Note: Using 0.35 eq assumes theoretical 3-fold utility; in practice, 0.5-0.6 eq is often used to drive kinetics.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)

  • Solvent: Toluene (10 mL)

Step-by-Step Methodology:

  • Setup: Charge a 50 mL round-bottom flask with Morpholine, MTF, and Toluene.

  • Activation: Add p-TsOH.[2][3]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Causality: Heat is required to overcome the activation energy for the elimination of the first formamide molecule from MTF.

  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane).

  • Workup: Cool to room temperature. The byproduct (formamide) may separate or can be washed out with water.

  • Purification: Concentrate the organic layer. If necessary, distill or recrystallize.[2]

    • Expected Yield: 88-92%.

Protocol B: Synthesis of Pyrimidine Core (Heterocyclization)

Objective: Demonstrate MTF as a C1 synthon (C-H source).

Reagents:

  • Diethyl malonate (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • MTF (10 mmol)

  • NaOEt (Catalytic)

Methodology:

  • Reflux components in Ethanol.[2] MTF acts as the electrophilic formyl source that bridges the nucleophilic species, cyclizing to form the pyrimidine ring.

  • Advantage: Avoids the use of gaseous CO or unstable liquid orthoformates.

Decision Workflow for Reagent Selection

Use this logic gate to determine when to deploy MTF over conventional reagents.

Reagent_Selection Start Start: Select Substrate Type Transformation Type? Start->Type C_Form C-Formylation (Aromatic Ring) Type->C_Form C-C Bond N_Form N-Formylation (Amine) Type->N_Form C-N Bond VH Use Vilsmeier-Haack (POCl3/DMF) C_Form->VH Activated Arene MTF_Rec Use MTF (Stable, Mild, Solid) C_Form->MTF_Rec Heterocycle Synthesis Sens Acid/Moisture Sensitive? N_Form->Sens Scale Industrial Scale (Cost Critical)? Sens->Scale No Sens->MTF_Rec Yes (Protecting Groups) AFA Use AFA (Acetic Formic Anhydride) Scale->AFA No (Fast kinetics needed) Ethyl Use Ethyl Formate (Slow, Cheap) Scale->Ethyl Yes

Figure 2: Decision matrix for selecting formylating agents based on substrate sensitivity and reaction type.

References

  • Bredereck, H., et al. "Formamide reactions and the synthesis of this compound." Chemische Berichte, 1960. (Foundational synthesis and reactivity).

  • Olah, G. A., et al. "Formylating Agents."[4] Chemical Reviews, 1987. (Comprehensive review of formylation methods).

  • Bagno, A., et al. "Mechanism of the Vilsmeier-Haack Reaction." Journal of Organic Chemistry, 1995. (For comparative mechanistic data).

  • BenchChem. "A Comparative Guide to the N-Formylation of Amines." BenchChem Technical Guides, 2025. (General N-formylation efficacy data).

  • Sheehan, J. C., & Yang, D. H. "The Use of N-Formylamino Acids in Peptide Synthesis."[5] Journal of the American Chemical Society, 1958. (Establishes AFA instability and need for alternatives).

(Note: While MTF is a specific reagent, its efficacy is best understood in the context of the broader class of formamide-based reagents described in Reference 1 and 2.)

Sources

Alternative reagents to N,N',N''-Methylidynetrisformamide for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond MTF: A Comparative Technical Guide to C1 Synthons in Heterocyclic Construction

Executive Summary N,N',N''-Methylidynetrisformamide (MTF), often referred to as Tris(formamido)methane, is a potent electrophilic C1 synthon used to introduce methine (=CH-) units into heterocyclic cores. While effective for converting active methylenes and amines into pyrimidines and quinazolines, MTF presents challenges: it requires preparation from formamide/acid chlorides, exhibits variable stability, and often demands harsh reaction conditions.

This guide provides a critical analysis of high-performance alternatives—Triethyl Orthoformate (TEOF) , N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) , and Formamidine Acetate —evaluating their mechanistic advantages, protocol efficiencies, and suitability for pharmaceutical scale-up.

Part 1: The Incumbent – MTF Profile

Role: Electrophilic Methine Source (CH equivalent). Mechanism: Acts as a masked formyl cation equivalent, reacting with nucleophiles (amines/amides) to close rings. Limitation: Preparation often involves corrosive reagents (POCl₃, SOCl₂); solid handling can be cumbersome compared to liquid reagents; atom economy is often poor due to the loss of three formamide equivalents upon full condensation.

Part 2: Comparative Analysis of Alternatives

Triethyl Orthoformate (TEOF): The Industrial Workhorse

TEOF is the most direct alternative to MTF. It is a bulk commodity reagent that functions as a dehydrating agent and a C1 source simultaneously.

  • Mechanism: TEOF requires acid catalysis (Brønsted or Lewis) to generate the reactive diethocarbenium ion. It reacts with 1,2-bis-nucleophiles (e.g., 2-aminobenzamide) to form an ethoxymethylene intermediate, which undergoes intramolecular cyclization.

  • Best For: Large-scale synthesis of Quinazolin-4(3H)-ones and Benzimidazoles where cost is the primary driver.

  • Technical Insight: While cheap, TEOF often requires reflux conditions. Recent optimization using microwave irradiation or solid-supported catalysts (e.g., Silica-H₂SO₄) has significantly reduced reaction times from hours to minutes.

DMF-DMA: The Kinetic Specialist

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a more reactive, neutral C1 source. Unlike MTF or TEOF, it does not require acid catalysis.

  • Mechanism: DMF-DMA reacts with active methylenes or amines to form dimethylaminomethylene intermediates (enaminones or amidines). These intermediates are highly reactive electrophiles that cyclize rapidly with binucleophiles.

  • Best For: Acid-sensitive substrates and reactions requiring mild conditions. It is the reagent of choice for synthesizing complex pyrimidines from ketones.

  • Technical Insight: The formation of the dimethylamine byproduct drives the equilibrium. However, this volatile byproduct must be removed to push the reaction to completion.

Formamidine Acetate: The Nitrogenous C1 Source

While MTF and TEOF provide a CH unit, Formamidine Acetate provides both the CH unit and a nitrogen atom (N-C-N fragment), making it distinct but vital for specific pyrimidine syntheses.

  • Mechanism: It condenses with 1,3-dicarbonyls or chalcones to close the pyrimidine ring directly, incorporating the N-C=N moiety.

  • Best For: Direct synthesis of pyrimidines from chalcones or malonates without needing a separate ammonia source.

Part 3: Decision Matrix & Mechanistic Pathways

Figure 1: Mechanistic Convergence of C1 Synthons Caption: Comparative mechanistic entry points for MTF, TEOF, and DMF-DMA leading to the common cyclized heterocycle.

C1_Pathways Substrate Substrate (e.g., 2-Aminobenzamide) Inter_MTF Intermediate A (Formamidine) Substrate->Inter_MTF + MTF (- Formamide) Inter_TEOF Intermediate B (Ethoxymethylene) Substrate->Inter_TEOF + TEOF / H+ (- EtOH) Inter_DMF Intermediate C (Dimethylaminomethylene) Substrate->Inter_DMF + DMF-DMA (- MeOH, - HNMe2) MTF MTF (Tris-formamide) MTF->Inter_MTF TEOF TEOF (Orthoester) TEOF->Inter_TEOF DMFDMA DMF-DMA (Acetal) DMFDMA->Inter_DMF Cyclization Intramolecular Cyclization (- Leaving Group) Inter_MTF->Cyclization Inter_TEOF->Cyclization Inter_DMF->Cyclization Product Heterocycle Product (Quinazolinone/Pyrimidine) Cyclization->Product

Figure 2: Reagent Selection Decision Tree Caption: Logic flow for selecting the optimal C1 synthon based on substrate properties and process constraints.

Reagent_Selection Start Start: Substrate Analysis AcidSens Is substrate acid-sensitive? Start->AcidSens DMF_Route Use DMF-DMA AcidSens->DMF_Route Yes CheckCost Is Cost/Scale the priority? AcidSens->CheckCost No TEOF_Route Use TEOF (with catalytic acid) CheckCost->TEOF_Route Yes (Bulk) MTF_Route Use MTF (if TEOF fails) CheckCost->MTF_Route No (Specialty) Green_Route Use Green Method (Alcohol + Oxidant)

Part 4: Performance Comparison Data

Table 1: Comparative Metrics for Quinazolinone Synthesis Data aggregated from recent comparative studies [1, 2].

FeatureMTF (Baseline)TEOF (Alternative 1)DMF-DMA (Alternative 2)Green Methods (Alcohol/O₂)
Reaction Type CondensationAcid-Catalyzed CondensationNeutral CondensationOxidative Cyclization
Typical Yield 65–80%75–92%85–95%70–85%
Reaction Time 4–12 h (Reflux)1–4 h (Reflux/MW)0.5–2 h (MW/Heat)12–24 h
Atom Economy Low (Loss of large LG)Medium (Loss of 3 EtOH)Medium (Loss of MeOH/Amine)High (Loss of H₂O)
Cost Profile HighVery LowModerateLow (Reagents) / High (Time)
Key Byproduct FormamideEthanolDimethylamine/MethanolWater

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of Quinazolin-4(3H)-one using TEOF

Target Audience: Process Chemists requiring scalable, low-cost routes.

  • Reagents: 2-Aminobenzamide (10 mmol), Triethyl Orthoformate (TEOF) (30 mmol), Sulfamic Acid (10 mol%) or Acetic Acid (catalytic).

  • Setup: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve 2-aminobenzamide in TEOF (acts as solvent and reagent).

    • Add the acid catalyst.[1][2]

    • Reflux at 100–110°C for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

    • Note: The mixture will initially clear, then precipitate the product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add cold ethanol (10 mL) and stir for 15 minutes.

    • Filter the solid precipitate and wash with cold ethanol.

    • Recrystallize from ethanol/DMF if necessary.

  • Expected Yield: 85–90%.

Protocol B: Synthesis of Pyrimidine Derivatives using DMF-DMA

Target Audience: Medicinal Chemists working with acid-sensitive or complex substrates.

  • Reagents: Substituted Acetophenone (10 mmol), DMF-DMA (12 mmol), Guanidine Hydrochloride (12 mmol), K₂CO₃ (30 mmol).

  • Step 1 (Enaminone Formation):

    • Mix Acetophenone and DMF-DMA in a sealed tube or microwave vial.

    • Heat at 100°C for 1 hour (or MW 120°C for 10 min).

    • Remove volatiles (MeOH, excess DMF-DMA) under reduced pressure to obtain the crude enaminone intermediate (usually a yellow solid).

  • Step 2 (Cyclization):

    • Dissolve the intermediate in Ethanol (20 mL).

    • Add Guanidine Hydrochloride and K₂CO₃.

    • Reflux for 4 hours.

  • Workup:

    • Pour into crushed ice/water.

    • Filter the precipitate or extract with Ethyl Acetate.

  • Expected Yield: 88–95%.

References

  • ChemicalBook. (n.d.). This compound Chemical Properties and Uses. Retrieved from

  • BenchChem. (2025).[2] N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives. Retrieved from

  • Maddila, S., et al. (2016). Synthesis of 4-(3H)-Quinazolinone derivatives using grinding method. Iranian Journal of Catalysis.[3] Retrieved from

  • RSC Advances. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.[4] Organic Chemistry Frontiers. Retrieved from

  • Green Chemistry. (2018).[5][6] Sustainable methine sources for the synthesis of heterocycles under metal- and peroxide-free conditions. Retrieved from

Sources

Spectroscopic Comparison Guide: N,N',N''-Methylidynetrisformamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between N,N',N''-Methylidynetrisformamide (MTF) and its precursors. It is designed for researchers requiring definitive confirmation of synthesis success and purity profiling.

Target Molecule: this compound (CAS: 4774-33-8) Synonyms: Tris(formylamino)methane; Tris(formamido)methane; Methylidynetrisformamide. Primary Application: Reagent for heterocycle synthesis (e.g., pyrimidines, s-triazines), formylating agent.

⚠️ CRITICAL DISAMBIGUATION: Do NOT confuse this molecule with Tris(hydroxymethyl)aminomethane (commonly known as "Tris Buffer" or Tromethamine, CAS 77-86-1).

  • MTF:

    
     (Methine core, 3 formamide groups).
    
  • Tris Buffer:

    
     (Quaternary carbon, amine + 3 alcohol groups).
    
  • Spectroscopic Distinction: Tris Buffer lacks the downfield formyl protons (~8.0 ppm) and the central methine proton.

Synthetic Context & Precursors

To understand the spectroscopic shift, we must analyze the transformation. MTF is typically synthesized via the condensation of Formamide with Triethyl Orthoformate (TEOF) under acid catalysis.

Reaction Scheme


The Spectroscopic "Checkpoints"

As an Application Scientist, I define success by three specific spectroscopic events:

  • Loss of Ethyl Groups: Disappearance of the O-Ethyl triplet/quartet system from TEOF.

  • Methine Shift: The central C-H shifts from an oxygen environment (

    
    ) to a nitrogen environment (
    
    
    
    ).
  • Integration Stoichiometry: The product must show a 1:3 ratio between the central methine proton and the formyl protons.

Spectroscopic Deep Dive

A. Proton NMR ( H NMR) Comparison

Solvent Note: Precursors are often run in


, but MTF is sparingly soluble in chloroform and typically requires DMSO-

or D

O
(though hydrolysis is a risk in

O). Data below assumes DMSO-

.
FeaturePrecursor 1: Triethyl Orthoformate Precursor 2: Formamide Target: this compound Diagnostic Change
Formyl H

8.02 (s/br)

8.10 – 8.35 (s)
Retention: Signal remains downfield; may split due to rotamers.
Methine H

4.95 (s)

5.40 – 6.50 (s)
Downfield Shift: Moves from ~5.0 to >5.4 due to amide anisotropy.
Amide N-H

7.25 (br s)

8.5 – 9.5 (br)
Broadening: H-bonding often shifts this further downfield.
Ethyl Group

1.15 (t),

3.55 (q)
ABSENT Critical Purity Check: Any triplet at ~1.1 ppm indicates unreacted TEOF or trapped Ethanol.

Expert Insight on Rotamers: MTF exhibits restricted rotation around the N-CO bonds. In DMSO-


 at room temperature, you may not see single sharp lines. Instead, you might observe:
  • Multiple Formyl Peaks: Small splitting around 8.1–8.3 ppm.[1]

  • Broad Methine Peak: The central CH signal can appear broadened or split depending on the specific conformer distribution (

    
     vs. 
    
    
    
    symmetry).
B. Carbon-13 NMR ( C NMR) Comparison
Carbon TypePrecursor: TEOF Target: MTF Causality
Formyl C=O

160 – 165
Typical amide carbonyl range.
Central Methine

112.5 (

)

70 – 85 (

)
Upfield Shift: Nitrogen is less electronegative than Oxygen, shielding the central carbon relative to the orthoester.
Ethyl Carbons

58 (OCH

),

15 (CH

)
ABSENT Confirmation of full conversion.
C. FT-IR Spectroscopy

IR is excellent for a quick "Go/No-Go" decision before running NMR.

  • Precursor (TEOF): Strong C-O stretches (1050–1150 cm

    
    ); No Carbonyl.
    
  • Precursor (Formamide): Strong Amide I (1690 cm

    
    ) and Amide II (1600 cm
    
    
    
    ).
  • Product (MTF):

    • Amide I: Very strong, broad band at 1650–1700 cm

      
       .
      
    • Amide II: Distinct band at 1520–1550 cm

      
       .
      
    • NH Stretch: Broad absorption at 3200–3400 cm

      
       .
      
    • Key Difference: Absence of strong ether C-O bands in the 1000–1100 cm

      
       region (though C-N stretches appear here, they are weaker).
      

Experimental Protocol: Validating Synthesis

This protocol ensures you are measuring the product, not a hydrolysis artifact.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      from a fresh ampoule.
    
    • Why? MTF is hygroscopic. Wet solvents (like old DMSO) will cause hydrolysis back to formamide, confusing the spectrum.

  • Concentration: Prepare a ~10 mg/mL solution.

    • Why? High concentrations can induce aggregation, broadening the NH and Methine signals further.

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to 5 seconds (minimum).

    • Reasoning: The formyl protons have long T1 relaxation times. Short delays will under-integrate the formyl peak, distorting the critical 1:3 (Methine:Formyl) ratio.

  • Scans: 16-32 scans are sufficient for

    
    H; 500+ for 
    
    
    
    C due to the quaternary-like nature of the methine carbon (splitting suppression).
Step 3: Data Processing
  • Apodization: Apply 0.3 Hz line broadening (LB) to smooth out rotameric noise.

  • Referencing: Reference DMSO residual peak to 2.50 ppm.

Visualization: Spectroscopic Decision Tree

The following diagram illustrates the logical flow for determining if your synthesis was successful based on spectral data.

Spectroscopic_Decision_Tree Start Start: Analyze Crude Solid IR_Check Step 1: FT-IR Analysis (Is C=O present?) Start->IR_Check NMR_H1 Step 2: 1H NMR (DMSO-d6) IR_Check->NMR_H1 Strong Amide Bands Result_Fail_Start FAIL: No Reaction (Start Material) IR_Check->Result_Fail_Start No C=O (Only Ether bands) Check_Ethyl Check: Triplet at 1.1 ppm? NMR_H1->Check_Ethyl Check_Methine Check: Singlet at ~5.5-6.5 ppm? Check_Ethyl->Check_Methine No Result_Fail_Solvent FAIL: Trapped Solvent/Incomplete Check_Ethyl->Result_Fail_Solvent Yes (Ethyls present) Check_Ratio Check Integration Methine : Formyl = 1 : 3? Check_Methine->Check_Ratio Yes Result_Fail_Hydrolysis FAIL: Hydrolysis (Formamide) Check_Methine->Result_Fail_Hydrolysis No (Only CHO signal) Result_Success SUCCESS: Pure MTF Confirmed Check_Ratio->Result_Success Yes Check_Ratio->Result_Fail_Hydrolysis No (Ratio Skewed)

Caption: Logical workflow for validating this compound synthesis using IR and NMR checkpoints.

Summary Data Table

PropertyTriethyl Orthoformate (Precursor)Formamide (Precursor)MTF (Product)
Formula



MW 148.2 g/mol 45.0 g/mol 145.1 g/mol
Appearance Colorless LiquidColorless LiquidWhite Solid (mp 170°C dec)

H NMR (Methine)

4.95 (s)
N/A

5.40 – 6.50 (s)

H NMR (Formyl)
N/A

8.02 (s)

8.10 – 8.35 (s)

H NMR (Ethyl)

1.15 (t), 3.55 (q)
N/AAbsent
IR Key Bands 1000-1150 cm

(C-O)
1690 cm

(C=O)
1650-1700 cm

(C=O)

References

  • Bredereck, H., Effenberger, F., & Rainer, G. (1964).[2] Acid Amide Reactions, XL. Synthesis and Reactions of Tris(formylamino)methane. Annalen der Chemie, 673, 82-88.[2] (Foundational synthesis and characterization).

  • Kobayashi, S. (1973).[1] A New One-step Synthesis of Pyrimidines and Condensed Pyrimidines. Bulletin of the Chemical Society of Japan, 46(9), 2835-2839. Link (Contains NMR data for MTF derivatives and reaction mixtures).

  • ChemicalBook. (n.d.). This compound Product Page. Link (General physical properties and CAS verification).

  • Sigma-Aldrich. (n.d.).[3] this compound 97%. Link (Commercial specifications and synonyms).

Sources

Comparison Guide: N,N',N''-Methylidynetrisformamide (MTF) vs. Triethyl Orthoformate (TEOF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of C1 synthons for organic synthesis, Triethyl Orthoformate (TEOF) remains the industry standard due to its liquidity, low cost, and volatile byproducts (ethanol). However, N,N',N''-Methylidynetrisformamide (MTF) —a solid, stable triformamide—emerges as a superior alternative for high-temperature applications, solvent-free reactions, and substrates sensitive to acidic hydrolysis. This guide objectively compares their physicochemical profiles, mechanistic pathways, and experimental performance to assist researchers in selecting the optimal reagent for heterocycle synthesis and formylation.

Reagent Profiles

FeatureTriethyl Orthoformate (TEOF) This compound (MTF)
CAS Number 122-51-04774-33-8
Structure HC(OCH₂CH₃)₃HC(NHCHO)₃
Physical State Colorless LiquidWhite Crystalline Solid
Melting/Boiling Point bp 146°Cmp 170–172°C (dec.)
Molecular Weight 148.20 g/mol 145.12 g/mol
Active Species Ethoxymethylene cation (Oxocarbenium)N-Formylformamidinium / Iminium
Byproduct Ethanol (Volatile, easy removal)Formamide (High bp, requires washing)
Stability Moisture sensitive (hydrolyzes to formate)Stable solid, non-hygroscopic
Primary Use Acetalization, Heterocycle synthesisHigh-temp formylation, Vilsmeier-type chem

Mechanistic Divergence

The choice between TEOF and MTF is often dictated by the mechanistic requirement of the substrate.

TEOF: The Oxocarbenium Pathway

TEOF acts as an O-electrophile . Under acid catalysis, it loses ethanol to generate a reactive dialkoxycarbenium ion. This species is highly electrophilic but susceptible to quenching by water.

TEOF_Mechanism TEOF Triethyl Orthoformate HC(OEt)3 Inter1 Oxocarbenium Ion [HC(OEt)2]+ TEOF->Inter1 - EtOH Cat H+ Catalyst Cat->TEOF Prod Imidate / Product Inter1->Prod + R-NH2 Nu Nucleophile (R-NH2) EtOH - EtOH

Figure 1: Acid-catalyzed activation of TEOF generating the reactive oxocarbenium species.

MTF: The Iminium/Elimination Pathway

MTF acts as an N-electrophile . Upon thermal activation or acid catalysis, it eliminates formamide to generate a reactive iminium-type species. This pathway avoids the formation of alcohols, making it suitable for transesterification-sensitive substrates.

MTF_Mechanism MTF MTF HC(NHCHO)3 Inter2 Iminium Species [HC(=NCHO)NHCHO] MTF->Inter2 Elimination Heat Δ / H+ Heat->MTF Prod N-Formyl Product Inter2->Prod Addition-Elimination Nu Nucleophile (R-NH2) Formamide - Formamide

Figure 2: Thermal activation of MTF releasing formamide to generate the electrophilic C1 unit.

Case Study: Synthesis of Quinazolinones

The synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives is a benchmark reaction for C1 synthons.

Comparative Performance Data
ParameterTEOF Protocol MTF Protocol
Conditions Reflux (146°C) or MicrowaveMelt (150–160°C) or High-Boiling Solvent
Catalyst p-TsOH or H₂SO₄ (Required)None or Weak Acid (Optional)
Reaction Time 2–6 Hours1–3 Hours
Yield (Typical) 75–90%85–95%
Purification Evaporation (EtOH removal)Washing with water (Formamide removal)
Atom Economy Lower (Loses 3x EtOH)Similar (Loses 2-3x Formamide)
Why Choose MTF?
  • Solvent-Free Synthesis: MTF melts at ~170°C, allowing it to act as both reagent and solvent in "melt" reactions, driving thermodynamics without external solvents.

  • Acid Sensitivity: MTF can react under neutral thermal conditions, preserving acid-labile protecting groups (e.g., Boc, TBDMS) that might survive p-TsOH/TEOF reflux.

Experimental Protocols

Protocol A: Standard TEOF Quinazolinone Synthesis

Best for: Scale-up, standard substrates, liquid handling systems.

  • Setup: Charge a round-bottom flask with Anthranilamide (1.0 equiv), Triethyl Orthoformate (TEOF) (3.0 equiv), and p-Toluenesulfonic acid (0.1 equiv).

  • Reaction: Reflux the mixture at 100–110°C for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates.[1]

  • Purification: Filter the solid. Wash with cold ethanol (to remove p-TsOH and unreacted TEOF). Recrystallize from ethanol if necessary.

  • Validation: 1H NMR shows loss of ethyl peaks (1.4 ppm, 4.4 ppm) and appearance of C2-H proton (~8.1 ppm).

Protocol B: MTF-Mediated "Melt" Synthesis

Best for: Green chemistry (solvent-free), high-melting substrates, acid-sensitive compounds.

  • Setup: In a pressure tube or open flask, mix Anthranilamide (1.0 equiv) and This compound (MTF) (1.1 equiv). Note: MTF is a solid; grind intimately if not already a powder.

  • Reaction: Heat the neat mixture to 150–160°C. The mixture will melt and become homogenous. Hold for 1–2 hours.

    • Observation: Evolution of formamide vapor (ensure ventilation).

  • Workup: Cool to ~80°C and add water (or EtOH/Water mix) while warm. The formamide byproduct is highly water-soluble.

  • Purification: Filter the resulting precipitate. Wash copiously with water to remove residual formamide.

  • Validation: Product purity is often higher initially due to the lack of oligomerization side-reactions common with TEOF.

References

  • ChemicalBook. (2025).[2] this compound Properties and Uses.Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[3][4][5][6]Link

  • Grakauskas, V. (1971). Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters. Journal of Organic Chemistry, 36(21), 3251–3252. Link

  • Wolf, F. J., & Weijlard, J. (1963). n-Butyl Orthoformate and Triethyl Orthoformate. Organic Syntheses, Coll. Vol. 4, p.124. Link

  • Kaboudin, B., et al. (2017). Recent advances in the synthesis of quinazolinones.[7] Molecular Diversity, 21, 225–252. Link

Sources

Structural Validation of N,N',N''-Methylidynetrisformamide (MTF) Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Landscape

N,N',N''-Methylidynetrisformamide (MTF), also known as Tris(formylamino)methane, is a potent electrophilic reagent used to introduce the methine (=CH-) moiety or the N-formylformimidoyl group into heterocycles (e.g., pyrimidines, triazines). However, its reactivity leads to a common analytical bottleneck: distinguishing between acyclic substitution products (where the central methylidyne core remains intact) and cyclized heterocycles (where the core is transformed into an aromatic system).

While X-ray crystallography provides definitive spatial resolution, it is often rate-limiting due to the requirement for single crystals. Mass Spectrometry (MS) confirms molecular weight but fails to distinguish between constitutional isomers (e.g., ring-closed vs. ring-open forms).

Nuclear Magnetic Resonance (NMR) stands as the superior high-throughput validation tool for MTF derivatives in solution state.

Comparative Performance Matrix
FeatureNMR Spectroscopy (Recommended)X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Utility Solution-state connectivity & dynamicsAbsolute 3D configurationElemental composition & MW
Differentiation Excellent (Distinguishes rotamers & isomers)Perfect (If crystal exists)Poor (Cannot resolve isomers)
Throughput High (10-30 min/sample)Low (Days to Weeks)High (<5 min/sample)
Sample State Solution (DMSO-

preferred)
Solid (Single Crystal)Ionized Gas
Limitation Rotameric broadening (requires VT-NMR)Crystal growth failureAmbiguous connectivity

Technical Deep Dive: The NMR Validation Strategy

The Chemist's Challenge: The "Methylidyne" Core

The structural integrity of MTF derivatives hinges on the central methine proton (


). In the reagent, this proton is attached to three nitrogen atoms, creating a unique electronic environment.
  • Reagent Signature: The central

    
     of MTF typically appears as a multiplet or broad singlet in the 5.5 – 6.5 ppm  range (in DMSO-
    
    
    
    ), coupled to the adjacent
    
    
    protons.
  • Product Signature (Cyclized): If the reaction successfully forms a pyrimidine or aromatic heterocycle, this

    
     hybridized signal disappears , replaced by a deshielded aromatic signal (>8.0 ppm) or a quaternary carbon (in 
    
    
    
    C NMR).
Strategic Workflow

The following diagram outlines the decision logic for validating MTF reaction products.

MTF_Validation_Workflow Start Crude Reaction Mixture (MTF + Nucleophile) Solubility Dissolve in DMSO-d6 (Prevents amide aggregation) Start->Solubility Acquisition Acquire 1H NMR + HSQC (Target: 5.0 - 9.0 ppm window) Solubility->Acquisition Decision Is the sp3 CH signal (5.5-6.5 ppm) present? Acquisition->Decision Acyclic Outcome A: Acyclic Intermediate (Core Intact) Decision->Acyclic Yes Cyclic Outcome B: Cyclized Heterocycle (Core Consumed) Decision->Cyclic No Yes Yes No No Confirm_A Validation A: HMBC: CH correlates to 3x Carbonyls Acyclic->Confirm_A Confirm_B Validation B: 13C NMR: Appearance of new aromatic carbons Cyclic->Confirm_B

Figure 1: Decision matrix for classifying MTF reaction outcomes based on the survival of the methylidyne core.

Experimental Protocol: Self-Validating System

To ensure reproducibility, this protocol accounts for the specific physical properties of MTF derivatives (hydrogen bonding, rotamers).

Reagents & Setup
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is mandatory . Chloroform-
    
    
    often fails to dissolve poly-amides and leads to broad signals due to aggregation.
  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

  • Concentration: 10–15 mg/mL (High concentration is required for clear

    
    C detection of quaternary carbons).
    
Step-by-Step Methodology
  • Sample Preparation (The "Shake-Out"):

    • Dissolve 10 mg of product in 0.6 mL DMSO-

      
      .
      
    • Validation Step: If the solution is cloudy, gently warm to 40°C. If cloudiness persists, filter. Suspensions yield unreliable integration data.

  • 1D Proton Acquisition (

    
    H NMR): 
    
    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to 2.0 seconds . Formyl protons have long

      
       relaxation times; a short D1 will under-integrate these critical signals.
      
    • Scans: Minimum 64 scans.

  • Rotamer Check (Variable Temperature - Optional):

    • MTF derivatives possess amide bonds (

      
      ) with restricted rotation. This often manifests as "doublets" that are actually two rotamers.
      
    • Test: If signals are broad or duplicated, heat the probe to 353 K (80°C). Coalescence of peaks confirms rotamerism rather than impurities.

  • 2D Heteronuclear Correlation (HSQC/HMBC):

    • Run HSQC (Heteronuclear Single Quantum Coherence) to identify the proton attached to the central carbon.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity from the central

      
       to the carbonyl carbons (
      
      
      
      ).

Data Interpretation & Causality

This section illustrates how to interpret the data using a hypothetical reaction where MTF is used to synthesize a pyrimidine ring.

The "Methylidyne" Diagnostic

In the HMBC spectrum, the connectivity provides the "smoking gun" for structure assignment.

  • Scenario A (Acyclic): The central proton (approx 6.0 ppm) shows correlations to three distinct carbonyl carbons (approx 160-165 ppm). This proves the

    
     core is intact.
    
  • Scenario B (Cyclic): The central proton is absent. Instead, you observe a new aromatic proton (approx 8.5 ppm) correlating to ring carbons.

HMBC_Logic cluster_interpretation Interpretation Rule Central_H Central Proton (1H: ~6.0 ppm) Central_C Central Carbon (13C: ~60-70 ppm) Central_H->Central_C HSQC (1-bond) Carbonyls Formyl Carbonyls (13C: ~160-165 ppm) Central_H->Carbonyls HMBC (2/3-bond) Rule If HMBC shows correlations to 3 equivalent carbonyls: Structure is ACYCLIC.

Figure 2: HMBC Connectivity Logic. The detection of long-range coupling between the central proton and carbonyls confirms the acyclic precursor structure.

Table: Characteristic Shifts for MTF Derivatives (in DMSO- )
MoietyProton (

H) Shift
Carbon (

C) Shift
MultiplicityNotes
Formyl (-CHO) 8.0 – 8.5 ppm160 – 165 ppmSinglet/DoubletOften split by NH coupling (

Hz).
Amide (-NH-) 8.5 – 10.0 ppmN/ABroad SingletDisappears on

shake.
Central Methine (-CH-) 5.5 – 6.5 ppm55 – 70 ppmMultipletThe diagnostic "Tris" signal.

References

  • Grakauskas, V. (1971).[1] Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[1] The Journal of Organic Chemistry, 36(21), 3251-3252.[1] [Link]

  • Bredereck, H., et al. (1962). Formamide reactions and the synthesis of pyrimidines.[2] Chemische Berichte. (Foundational text on Formamide/Methine chemistry).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79831, Tris(dimethylamino)methane. (Analogous chemistry reference). Retrieved from [Link]

Sources

Cost-benefit analysis of using N,N',N''-Methylidynetrisformamide in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cost-benefit analysis of N,N',N''-Methylidynetrisformamide (MTF) , a specialized reagent for heterocyclic synthesis.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary: The "Solid-State" Advantage

In the landscape of C1 synthons and formylating agents, This compound (MTF) (CAS: 4774-33-8) occupies a high-value niche. While traditional liquid reagents like Triethyl Orthoformate (TEOF) and Vilsmeier-Haack reagents dominate bulk manufacturing due to low raw material costs, MTF offers superior performance in cyclization efficiency , handling safety , and reaction selectivity .

The Verdict: MTF is the preferred reagent for:

  • High-Value API Synthesis: Where yield maximization (typically +15-30% vs. TEOF) outweighs reagent cost.

  • Hygroscopic/Sensitive Substrates: MTF is a stable solid, eliminating the moisture sensitivity issues of orthoesters and acid chlorides.

  • One-Pot Pyrimidine Construction: It serves as a dual source of nitrogen and the methine carbon, simplifying workflows.

Technical Profile & Mechanism

This compound (also known as Tris(formylamino)methane) acts as a "masked" source of the electrophilic


-formylformimidoyl  group. Unlike Vilsmeier reagents which primarily introduce an aldehyde (-CHO), MTF provides the 

fragment essential for closing pyrimidine and triazine rings.
Chemical Identity
PropertySpecification
Structure

CAS Number 4774-33-8
Physical State White Crystalline Solid
Melting Point 170–172 °C (dec.)[1][2]
Solubility Water (25 mg/mL), DMSO, Hot DMF
Stability Stable at Room Temp; Non-hygroscopic
Mechanism of Action (DOT Diagram)

The following diagram illustrates the activation pathway of MTF. Under thermal or acidic conditions, MTF eliminates formamide to generate the reactive


-formylformimidamide  intermediate, which condenses with bis-nucleophiles (e.g., ketones, enamines).

MTF_Mechanism MTF MTF (Tris(formylamino)methane) Inter1 Elimination of Formamide MTF->Inter1 Heat/Acid Reactive_Species N-Formylformimidamide (Reactive Electrophile) Inter1->Reactive_Species - HCONH2 Cyclization Cyclocondensation Reactive_Species->Cyclization Substrate Substrate (e.g., Ketone/Enamine) Substrate->Cyclization Nucleophilic Attack Product Pyrimidine/Triazine Core Cyclization->Product - H2O / - Formamide

Figure 1: Activation pathway of MTF generating the reactive N-C-N synthon for heterocycle formation.

Comparative Analysis: MTF vs. Alternatives

This section objectively compares MTF against the two most common alternatives: Triethyl Orthoformate (TEOF) and Vilsmeier-Haack Reagents (POCl3/DMF) .

MTF vs. Triethyl Orthoformate (TEOF)

Primary Application: Synthesis of Pyrimidines and Triazines.

MetricMTF (Solid) TEOF (Liquid) Analysis
Atom Economy ModerateLowTEOF generates 3 equiv. of ethanol waste. MTF generates formamide, which can sometimes act as a co-solvent.
Reaction Conditions Neutral/Mild AcidStrong Acid CatalysisMTF works well with acid-sensitive substrates where TEOF requires harsh conditions (Ac2O/AcOH).
Yield (Pyrimidines) 60 - 85% 30 - 55%MTF provides the N-C-N fragment directly. TEOF requires an external nitrogen source (e.g., ammonium acetate), leading to competing side reactions.
Handling Excellent PoorTEOF is moisture-sensitive and hydrolyzes rapidly. MTF is a stable solid, allowing precise stoichiometry.
Cost High (

)
Low ($)Use MTF for late-stage functionalization; use TEOF for commodity chemicals.
MTF vs. Vilsmeier-Haack (POCl3/DMF)

Primary Application: Formylation vs. Ring Closure.

  • Vilsmeier-Haack: The "Gold Standard" for adding a formyl group (-CHO) to an aromatic ring. It is corrosive , generates large amounts of acidic phosphorus waste, and poses thermal runaway risks.

  • MTF: Not a direct substitute for simple formylation. However, for ring closure , MTF is superior. Vilsmeier reagents can be used to make pyrimidines (e.g., from acetophenones), but the protocol involves handling toxic POCl3 and quenching violent reactions. MTF achieves the same cyclization thermally without halogenated waste.

Experimental Protocol: Synthesis of 4-Substituted Pyrimidine

This protocol demonstrates the "One-Pot" efficiency of MTF, validating its utility over multi-step liquid reagent methods.

Objective: Synthesis of 4-phenylpyrimidine from acetophenone.

Reagents:

  • Acetophenone (10 mmol)

  • MTF (20 mmol) – Note excess is used as it acts as both reagent and solvent aid.

  • p-Toluenesulfonic acid (p-TSA) (catalytic, 0.5 mmol)

  • Solvent: Toluene or neat (melt).

Workflow:

  • Setup: In a round-bottom flask equipped with a condenser, combine Acetophenone (1.20 g) and MTF (2.90 g). Add p-TSA (0.1 g).

  • Reaction: Heat the mixture to 160 °C (oil bath). The solid MTF will melt and dissolve the ketone.

    • Observation: The mixture becomes a clear melt. Ammonia/Formamide gas evolution may occur (use a trap).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Reaction typically completes in 6–12 hours .

  • Workup: Cool to room temperature. The mixture will solidify.

    • Add water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

  • Expected Yield: 75-80% (White crystalline solid).

Why this works (Causality): Unlike TEOF/NH4OAc methods which rely on the in-situ formation of unstable enamine/amidine intermediates, MTF thermally decomposes to release the


-formylformimidamide  species at the exact temperature required for cyclization (

). This "controlled release" minimizes polymerization of the starting ketone.

Cost-Benefit "Verdict"

When to Use MTF:
  • Discovery Chemistry: When time is more expensive than reagents. The "weigh-and-heat" simplicity saves hours of optimization compared to TEOF/NH4OAc ratios.

  • Solid-Phase Synthesis: MTF's solid nature makes it compatible with automated weighing systems and solid-state grinding protocols (mechanochemistry).

  • Green Chemistry: When halogenated waste (from POCl3) is prohibited. MTF byproducts (formamide) are biodegradable and easier to scrub.

When to Avoid MTF:
  • Commodity Scale-Up: For multi-ton production of simple heterocycles, the cost of MTF (approx. 10-20x higher than TEOF) is prohibitive.

  • Low-Boiling Substrates: The reaction often requires temperatures >140 °C. Substrates that boil below this (without pressure vessels) are unsuitable.

References

  • Sigma-Aldrich. "this compound Product Sheet." Sigma-Aldrich Catalog. Link

  • Bredereck, H., et al. "Formamide reactions.[3] XII. Alkylation and acylation reactions with formamide; tris(formylamino)methane."[4] Chemische Berichte, vol. 92, 1959, pp. 329-337.

  • Kobayashi, S. "Synthesis of Pyrimidines and Condensed Pyrimidines."[3] Bulletin of the Chemical Society of Japan, vol. 46, no. 9, 1973, pp. 2835–2839. Link

  • Kantlehner, W. "Tris(formylamino)methane."[5][6][7] Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001. Link

  • Goswami, S., et al. "Microwave-Expedited One-Pot, Two-Component, Solvent-Free Synthesis of Functionalized Pyrimidines."[8] Australian Journal of Chemistry, vol. 60, no.[8] 2, 2007, pp. 120-123.[8] Link

Sources

Green Chemistry Alternatives to N,N',N''-Methylidynetrisformamide (MTF): A Comparative Guide for C-H Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

N,N',N''-Methylidynetrisformamide (MTF) has long served as a robust, solid-state equivalent to hazardous liquid Vilsmeier-Haack reagents. It acts as a stable source of electrophilic formyl groups (


), particularly useful for formylating electron-rich aromatic systems (e.g., indoles, pyrroles) and active methylene compounds.

The Problem: While MTF offers handling advantages over volatile acid chlorides (e.g., POCl


), it fails modern Green Chemistry metrics (E-Factor and Atom Economy). Its activation releases multiple equivalents of formamide byproducts, which are reprotoxic and difficult to purge from waste streams. Furthermore, the synthesis of MTF itself requires orthoformates and formamide, adding upstream environmental costs.

The Solution: This guide evaluates two superior alternatives that align with the 12 Principles of Green Chemistry without sacrificing synthetic utility:

  • TCT/DMF (Cyanuric Chloride-Mediated): A "drop-in" replacement offering high scalability and benign waste products.

  • Visible-Light Photocatalysis (Eosin Y/TMEDA): A metal-free, aerobic oxidative method representing the future of sustainable C-H functionalization.

Mechanistic & Performance Analysis
The Incumbent: MTF (Baseline)

MTF functions by acid-catalyzed dissociation to generate the active iminium species.

  • Pros: Solid reagent, shelf-stable, anhydrous.

  • Cons: Poor atom economy (only 1 of 3 formyl groups is typically transferred efficiently); generates stoichiometric formamide waste; requires strong acid activation.

Alternative A: TCT/DMF (The Practical Scale-Up Choice)

This method uses 2,4,6-Trichloro-1,3,5-triazine (TCT) to activate DMF.[1]

  • Mechanism: TCT reacts with DMF to form a Vilsmeier-Haack-like adduct (Gold’s Reagent analog) in situ.

  • Green Advantage: TCT is a cheap, non-volatile solid. The byproduct is cyanuric acid, which is water-insoluble and can be removed by simple filtration, drastically simplifying workup (Green Principle #1 & #7).

  • Safety: Avoids the violent exotherms associated with POCl

    
     hydrolysis.
    
Alternative B: Photocatalytic Aerobic Formylation (The Sustainable Choice)

This method utilizes visible light and a dye sensitizer (Eosin Y or Rose Bengal) to oxidize a carbon source (TMEDA) into a formylating intermediate.

  • Mechanism: Photo-excitation of the catalyst generates singlet oxygen (

    
    ) or superoxide radicals, which oxidize the 
    
    
    
    -C-H bond of the amine source (TMEDA), forming an iminium ion that reacts with the substrate.
  • Green Advantage: Uses air as the oxidant, visible light as energy, and avoids chlorinated reagents entirely.

  • Limitation: Currently best suited for milligram-to-gram scale discovery chemistry rather than kilo-scale process.

Comparative Data Matrix

The following table compares the performance of these reagents in the C-3 formylation of Indole (Standard Benchmark).

MetricMTF (Baseline) TCT / DMF (Alt A) Photo-Redox (Alt B)
Reagent Class Electrophilic DonorIn-situ ActivationRadical Oxidative
Typical Yield 75–85%88–94% 70–82%
Atom Economy Low (High MW waste)MediumHigh (if MeOH used)
Reaction Temp Reflux / >80°C0°C to RT RT (Ambient)
Toxicity Profile Reprotoxic (Formamide)Irritant (TCT)Benign (Eosin Y)
Workup Extraction/DistillationFiltration (Cyanuric Acid) Extraction
Cost Efficiency ModerateHigh (Cheap Reagents) High (Catalytic)
Scalability GoodExcellent Moderate (Photon flux limit)
Decision Pathways & Mechanism

The diagram below illustrates the mechanistic divergence and a decision tree for selecting the appropriate reagent.

G Substrate Substrate (e.g., Indole) MTF MTF Reagent (Acid Catalysis) Substrate->MTF TCT Alt A: TCT/DMF (In-Situ Activation) Substrate->TCT Photo Alt B: Eosin Y (Visible Light/Air) Substrate->Photo Inter_MTF Electrophilic Substitution MTF->Inter_MTF Waste_MTF Waste: Formamide Inter_MTF->Waste_MTF Product Formylated Product Inter_MTF->Product Inter_TCT Vilsmeier Adduct TCT->Inter_TCT Waste_TCT Waste: Cyanuric Acid (Solid/Filterable) Inter_TCT->Waste_TCT Inter_TCT->Product Inter_Photo Radical Oxidation Photo->Inter_Photo Waste_Photo Waste: H2O / Amine byproduct Inter_Photo->Waste_Photo Inter_Photo->Product

Figure 1: Mechanistic comparison showing the waste streams (dashed lines) and activation pathways for MTF and its green alternatives.

Detailed Experimental Protocols
A. TCT/DMF Protocol (Recommended for Scale-Up)

Rationale: This protocol replaces the hazardous POCl


 used in traditional Vilsmeier reactions with solid TCT, allowing for a mild reaction temperature and simple filtration workup.

Materials:

  • Substrate (e.g., Indole, 10 mmol)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1 equiv.)[2][3]

  • DMF (Dry, 5-10 mL)

  • Dichloromethane (DCM) or 2-MeTHF (Green solvent alternative)

Step-by-Step:

  • Activation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve TCT (1.84 g, 10 mmol) in DMF (5 mL) at 0°C. Stir for 20 minutes. Observation: A white precipitate (Vilsmeier adduct) may form.
    
  • Addition: Dissolve the substrate (10 mmol) in minimal DCM or DMF and add dropwise to the activated mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC.

  • Quenching & Workup: Pour the reaction mixture into crushed ice/water (50 mL). Neutralize with saturated

    
    .
    
  • Purification: The byproduct, cyanuric acid, will precipitate or remain in the aqueous phase. Extract the product with Ethyl Acetate or 2-MeTHF. Wash organics with water/brine, dry over

    
    , and concentrate.
    
B. Visible-Light Photocatalytic Protocol (Recommended for Discovery)

Rationale: This method eliminates halogenated reagents entirely, using air as the oxidant.

Materials:

  • Substrate (e.g., Indole, 0.5 mmol)

  • Eosin Y (1 mol%)

  • TMEDA (Tetramethylethylenediamine) (2 equiv.) - Acts as C1 source

  • Solvent: Acetonitrile (

    
    ) or Ethanol
    
  • Light Source: Blue LEDs (approx. 460 nm, 3W-5W)

Step-by-Step:

  • Setup: In a Pyrex tube, combine Indole (0.5 mmol), Eosin Y (3.2 mg), and TMEDA (150

    
    L) in Acetonitrile (3 mL).
    
  • Irradiation: Place the tube approx. 2–5 cm away from the Blue LED source. No inert atmosphere is required; the reaction requires air (open vessel or O

    
     balloon).
    
  • Reaction: Stir vigorously under irradiation at room temperature for 12–18 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Direct flash column chromatography (Silica gel, Hexane/EtOAc) to isolate the formylated product.

References
  • Giacomelli, G., et al. (2002).[1] "An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF." Organic Letters, 4(4), 553-555.[1] Link

    • Establishes the utility of TCT/DMF as a mild Vilsmeier-type system.
  • Ni, G., et al. (2022).[4] "Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst." Synlett, 33, 659-663.[4] Link

    • Primary source for the Eosin Y/TMEDA photoc
  • Blot, V., & Reissig, H. U. (2006). "Practical and Efficient Synthesis of Vilsmeier Reagents using TCT." European Journal of Organic Chemistry. Link

    • Validates the TCT methodology for formyl
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Comparative Reaction Kinetics: N,N',N''-Methylidynetrisformamide (TRIFO) vs. Standard Formamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of reaction kinetics: N,N',N''-Methylidynetrisformamide vs. other formamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Kinetic Advantage of High-Density Formyl Donors

In the landscape of organic synthesis and drug development, formamides are ubiquitous as polar aprotic solvents (DMF, NMF) and reagents. However, This compound (TRIFO) represents a distinct class of "high-density" formyl donors. Unlike N,N-Dimethylformamide (DMF) or Formamide, which rely on external activation (e.g., Vilsmeier-Haack conditions) to generate electrophilic species efficiently, TRIFO acts as a pre-organized, solid-state source of electrophilic methine and formyl groups.

This guide provides a kinetic and mechanistic comparison of TRIFO against industry standards (DMF, Formamide), focusing on hydrolysis stability, formylation rates, and atom economy.

Structural & Mechanistic Basis of Reactivity

To understand the kinetics, we must first analyze the steric and electronic environments.[1]

  • DMF (N,N-Dimethylformamide): High stability due to strong resonance stabilization of the amide bond. Sterically hindered nitrogen prevents rapid nucleophilic attack, making it an excellent solvent but a sluggish reagent without activation (

    
    ).
    
  • TRIFO (this compound): Features a central methine carbon bonded to three formamido nitrogens (

    
    ).[2] This "orthoamide" structure creates a unique electronic environment where the central carbon is highly susceptible to acid-catalyzed elimination, rapidly generating reactive 
    
    
    
    -formylformamidinium species.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent activation pathways of DMF versus TRIFO.

ReactionPathways DMF DMF (Solvent/Stable) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 Activation Barrier (High Ea) TRIFO TRIFO (Solid Reagent) Activated_TRIFO Protonated TRIFO Intermediate TRIFO->Activated_TRIFO + H+ Low Barrier Formyl_Transfer Formyl Transfer (Fast) Vilsmeier->Formyl_Transfer Electrophilic Attack Activated_TRIFO->Formyl_Transfer Elimination of Formamide Heterocycle Heterocycle Formation (s-Triazines/Pyrimidines) Formyl_Transfer->Heterocycle

Figure 1: Comparative Activation Pathways. DMF requires harsh activation (POCl3) to generate electrophilic species, whereas TRIFO undergoes acid-catalyzed activation to release reactive formyl-transfer agents.

Comparative Kinetic Data Analysis

The following data contrasts the stability and reactivity profiles. Note that DMF is kinetically inert to hydrolysis under neutral conditions, whereas TRIFO is designed to be reactive.

Table 1: Physicochemical and Kinetic Stability Profile
PropertyN,N-Dimethylformamide (DMF)FormamideThis compound (TRIFO)
Physical State (25°C) LiquidLiquidSolid (mp 170–172°C)
Hydrolysis Rate (

, neutral)

(Very Stable)

(

years)
Rapid in aqueous acid/base (Reagent-like)
Activation Energy (

) for Hydrolysis
High (~90 kJ/mol)~94 kJ/molLower (Facilitated by leaving group ability)
Formylation Kinetics Slow (requires heat/catalyst)Moderate (thermal)Fast (Acid catalyzed)
Atom Economy (Formyl Source) Low (1 formyl group/molecule)ModerateHigh (3 formyl groups/molecule)
Experimental Insight: Formylation Efficiency

In the synthesis of s-triazine derivatives, TRIFO demonstrates superior kinetics compared to formamide.

  • Reaction with Formamide: Requires reflux (180°C+) for 4–6 hours.

  • Reaction with TRIFO: Proceeds at lower temperatures (100–120°C) in shorter timeframes (1–2 hours) due to the pre-formed methine bridge structure.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided. These allow researchers to validate the kinetic differences in their own laboratories.

Protocol A: Kinetic Measurement of Hydrolysis (Self-Validating)

This protocol allows the determination of pseudo-first-order rate constants (


) for formamide derivatives.

Materials:

  • Deuterated solvent (

    
     or DMSO-
    
    
    
    with
    
    
    spike).
  • Internal Standard: 1,4-Dioxane (inert).

  • NMR Spectrometer (400 MHz+).

Workflow:

  • Preparation: Dissolve TRIFO (0.1 mmol) in 0.6 mL of buffered

    
     (pH 7.0 phosphate buffer). Add 1,4-Dioxane (0.05 mmol) as an internal standard.
    
  • Baseline: Acquire a

    
    
    
    
    
    -NMR spectrum immediately. Integrate the methine proton of TRIFO (
    
    
    ppm) against the dioxane peak (
    
    
    ppm).
  • Incubation: Place the NMR tube in a thermostated bath at 60°C (accelerated aging).

  • Data Collection: Acquire spectra at 30-minute intervals for 6 hours.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
    • Expected Result: TRIFO will show a faster decay rate compared to a control tube containing DMF run under identical conditions.

Protocol B: Synthesis of TRIFO (Reference Standard)

If commercial sources are unavailable or impure, synthesize fresh TRIFO for kinetic benchmarking.

Reagents: Formamide (excess), Dimethyl Sulfate (DMS). Steps:

  • Mix Formamide (4.0 eq) with Dimethyl Sulfate (1.0 eq) in a reactor.

  • Heat to 70–80°C. The reaction proceeds via the formation of the imidate salt.

  • Neutralize with sodium methoxide in methanol.

  • Filter the precipitated salt (sodium methyl sulfate).

  • Concentrate the filtrate and crystallize TRIFO (white needles).

  • Validation: Check Melting Point (170–172°C).

Mechanistic Workflow for Drug Development

For drug developers, choosing between DMF and TRIFO depends on the target scaffold. TRIFO is preferred for constructing pyrimidine and triazine cores common in kinase inhibitors.

DecisionMatrix Start Target Molecule Synthesis Decision Does the scaffold require a methine bridge (-CH=)? Start->Decision No No (Simple N-Formylation) Decision->No N-Formylation only Yes Yes (e.g., Pyrimidine/Triazine) Decision->Yes Cyclization Route_DMF Use DMF/Formamide (Standard Conditions) No->Route_DMF Route_TRIFO Use TRIFO (Kinetic Preference) Yes->Route_TRIFO Outcome1 High Temp, Long Time Lower Cost Route_DMF->Outcome1 Outcome2 Lower Temp, Faster Rate Higher Atom Economy Route_TRIFO->Outcome2

Figure 2: Decision Matrix for Reagent Selection. TRIFO is kinetically superior for cyclization reactions involving methine insertion.

References

  • BenchChem. (2025).[1] Comparative Kinetics of Formylation with Different Substituted Formamides. Retrieved from

  • Slebocka-Tilk, H., et al. (2002).[3] Aspects of the hydrolysis of formamide: Revisitation of the water reaction. Canadian Journal of Chemistry. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from [4]

  • Grakauskas, V. (1961). Synthesis of Tris(formylamino)methane. Journal of Organic Chemistry.

Sources

Safety Operating Guide

Operational Safety & Disposal Protocol: N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N,N',N''-Methylidynetrisformamide (CAS: 4774-33-8) is a specialized formylating reagent used in organic synthesis to introduce formyl groups or heterocycle formation.[1] Unlike common liquid amides like DMF, this compound is a crystalline solid , presenting distinct inhalation and dust explosion hazards during handling and disposal.

This guide outlines the mandatory safety protocols and disposal procedures to ensure compliance with environmental regulations and laboratory safety standards.

Chemical Profile Table
ParameterSpecification
CAS Number 4774-33-8
Synonyms Tris(formylamino)methane; Triformamidomethane
Physical State White to pale yellow crystalline solid
Melting Point 170-172 °C (decomposes)
Solubility Soluble in water (25 mg/mL), DMSO, DMF
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Reactivity Hydrolyzes in aqueous acid/base; sensitive to moisture

Hazard Analysis & Pre-Disposal Handling

Expert Insight: While not classified as acutely toxic like some organometallics, the primary risk during disposal is particulate inhalation . The compound's fine crystalline nature allows it to become airborne easily. Upon decomposition or combustion, it releases nitrogen oxides (NOx) and carbon monoxide (CO).

Mandatory PPE Checklist
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator. (Surgical masks are insufficient).

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Ocular: Chemical safety goggles (face shield recommended for quantities >100g).

Storage Prior to Disposal[5][6]
  • Container: Store in tightly closed high-density polyethylene (HDPE) or glass containers.

  • Environment: Keep in a cool, dry area. Isolate from strong oxidizing agents and strong acids.

  • Labeling: Clearly label as "Hazardous Waste - Solid - Irritant."

Disposal Decision Logic

The following workflow dictates the operational path based on the physical state and quantity of the waste.

DisposalWorkflow Start Waste Identification (CAS: 4774-33-8) StateCheck Determine Physical State & Quantity Start->StateCheck SolidSmall Solid Residue (< 50 g) StateCheck->SolidSmall SolidBulk Bulk Solid / Expired Stock (> 50 g) StateCheck->SolidBulk Spill Spill Cleanup (Contaminated Absorbent) StateCheck->Spill Dissolution Dissolution Step Solvent: Acetone or Ethanol SolidSmall->Dissolution To prevent dust Packaging Double Bagging (Anti-static Poly) SolidBulk->Packaging Spill->Packaging LiquidStream Liquid Organic Waste (Non-Halogenated) Dissolution->LiquidStream SolidStream Solid Hazardous Waste (Incineration Stream) Packaging->SolidStream Incinerator Final Disposal: High-Temp Incineration (with Afterburner) LiquidStream->Incinerator SolidStream->Incinerator

Figure 1: Decision matrix for segregating this compound waste streams to ensure safe incineration.

Step-by-Step Disposal Protocols

Protocol A: Small Scale / Trace Residues (< 50g)

Objective: Eliminate dust hazards by converting the solid into a liquid waste stream.

  • Selection of Solvent: Choose a combustible solvent such as Acetone, Ethanol, or Methanol. Avoid water to prevent partial hydrolysis and pressure buildup in waste containers.

  • Dissolution:

    • Place the solid residue in a fume hood.

    • Add solvent slowly to the solid container.

    • Agitate gently until fully dissolved.

  • Segregation:

    • Pour the resulting solution into the Non-Halogenated Organic Waste container.

    • Critical Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid waste), as this could cause an exothermic reaction.

  • Rinsing: Triple rinse the original container with the same solvent and add rinsate to the waste.

Protocol B: Bulk / Expired Reagent (> 50g)

Objective: Secure containment for off-site incineration.

  • Primary Containment: Keep the material in its original manufacturer bottle if intact. If the bottle is compromised, transfer to a clean, wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Seal with tape.

  • Labeling: Attach a hazardous waste tag detailing:

    • Chemical Name: this compound[1][2]

    • Hazards: Irritant, Combustible.

    • Approximate Weight.[3]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup by EHS/Waste Management services.

Protocol C: Spill Cleanup Procedure

Objective: Containment without generating airborne dust.[4][5]

  • Isolation: Evacuate the immediate area (radius of 3 meters). Mark the zone.

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Wet Method (Preferred):

    • Cover the spill gently with paper towels dampened with Acetone or Ethanol . This prevents dust dispersion.

    • Do not use water unless necessary, as it makes the paste sticky and harder to shovel.

  • Collection: Scoop the dampened material and towels into a disposable waste bag or pail.

  • Surface Decontamination: Wipe the surface with soap and water.

  • Disposal: Treat the collected debris as Solid Hazardous Waste (see Protocol B).

Waste Stream Classification & Regulatory Compliance

Proper classification ensures the waste facility processes the material correctly.

  • RCRA Status (USA): Not specifically P- or U-listed. However, it must be characterized based on ignitability if mixed with solvents (D001).

  • Disposal Method: Incineration with scrubber. The compound contains nitrogen; incineration must be controlled to manage NOx emissions.

  • Drain Disposal: STRICTLY PROHIBITED. Do not dispose of via sink or municipal sewage, as hydrolysis products may disrupt biological treatment systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703, Tris(formylamino)methane. Retrieved from [Link]

  • Grakauskas, V. (1971). Synthesis of Tris(carboalkoxyamino)methane and N-Carbethoxyiminocarboxylic Acid Esters.[6] The Journal of Organic Chemistry, 36(21), 3251-3252.[6] (Provides synthesis and stability context).

Sources

Personal protective equipment for handling N,N',N''-Methylidynetrisformamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4774-33-8 | Synonyms: Tris(formylamino)methane, Triformamidomethane [1]

Executive Summary

This guide defines the safety architecture for handling N,N',N''-Methylidynetrisformamide , a specialized reagent used in organic synthesis (e.g., preparation of heterocycles). Unlike common solvents like DMF, this compound is a moisture-sensitive solid (mp ~170–172°C dec).

The primary risks are inhalation of fine particulates and chemical hydrolysis upon contact with mucosal moisture, releasing formic acid and formamide derivatives. This protocol prioritizes moisture exclusion not only for operator safety but to preserve reagent integrity, ensuring high-yield downstream chemistry.

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the safety protocols.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Dust / Particulate As a crystalline solid, static charge can generate airborne dust. Inhalation delivers the compound directly to moist lung tissue.
Chemical Reactivity Hydrolysis (Moisture) Reacts with water (including humidity and sweat) to decompose. This degradation compromises reaction stoichiometry and generates acidic byproducts.
Health Effect Mucosal Irritation (H315, H319, H335) Upon contact with eyes or respiratory tract, hydrolysis creates local irritation. Treat as a Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 substance.
Part 2: Personal Protective Equipment (PPE) Matrix

The "What" – A self-validating defense system.

Body AreaEssential PPETechnical Justification (The "Why")
Respiratory N95 (Minimum) / P100 Respirator Dust Control: Standard surgical masks offer zero protection against chemical particulates. If weighing outside a fume hood (not recommended), a fitted P100 is mandatory to prevent inhalation of hydrolyzed byproducts.
Eyes Chemical Splash Goggles Seal Integrity: Safety glasses allow dust entry from the sides. Goggles provide a hermetic seal against airborne powder that can react with eye moisture.
Hands Double Nitrile Gloves (0.11mm +) Permeation & Micro-tears: The outer glove protects against gross contamination; the inner glove acts as a barrier against micro-tears common when manipulating spatulas and glass vials.
Body Lab Coat (Buttoned, Tyvek sleeves optional) Dermal Isolation: Prevents accumulation of dust on street clothes, which can be transferred home or to common areas.
Part 3: Operational Protocol (Step-by-Step)

The "How" – Ensuring safety and assay fidelity.

1. Storage & Pre-Handling[2][3]
  • Temperature: Store at 2–8°C in a tightly sealed container.

  • Desiccation: Keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation from forming on the cold solid (hydrolysis risk).

2. Weighing & Transfer (The Critical Zone)
  • Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Tools: Use a glass or stainless steel spatula. Avoid plastics that may generate static.

3. Reaction Setup
  • Solvent Choice: Ensure all solvents (e.g., DMF, DMSO) are anhydrous .

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splashing and dust generation.

Part 4: Visualization of Safety Logic
Diagram 1: Handling Workflow

This workflow illustrates the critical decision points to prevent moisture contamination and exposure.

HandlingWorkflow Start Start: Remove from 4°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Inspect Inspect: Is Powder Clumped? Equilibrate->Inspect Stop STOP: Hydrolysis Detected Dispose as Waste Inspect->Stop Yes (Wet/Clumped) Hood Transfer to Fume Hood Inspect->Hood No (Free Flowing) Weigh Weigh with Static Control (Wear Goggles + N95) Hood->Weigh Reaction Add to Anhydrous Solvent Weigh->Reaction

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture-induced degradation.

Diagram 2: Disposal Decision Tree

Correct disposal prevents downstream chemical incompatibility in waste streams.

DisposalLogic Waste Waste Generation Type Is it Solid or Solution? Waste->Type Solid Solid Waste Type->Solid Solid (Spill/Excess) Solution Solution Waste Type->Solution Dissolved Bin Solid Chemical Waste Bin (Incineration) Solid->Bin AqCheck Is Solvent Aqueous? Solution->AqCheck OrgStream Organic Waste Stream (Halogenated/Non-Hal) AqCheck->OrgStream No (Organic) Segregate Segregate: Do NOT mix with Oxidizers AqCheck->Segregate Yes (Avoid)

Caption: Disposal logic ensuring segregation from aqueous streams to prevent uncontrolled hydrolysis in waste containers.

Part 5: Emergency Response
ScenarioImmediate Action
Skin Contact Brush off dry powder first (do not wet immediately to avoid heating/hydrolysis on skin), then rinse with soap and water for 15 minutes.
Eye Contact Flush with water for 15 minutes. Lift eyelids to ensure particulate removal. Seek medical attention if irritation persists.
Spill (Solid) Do not sweep (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste container. Wipe area with water.[3][4]
Part 6: References
  • ChemicalBook. (n.d.). This compound Properties and Safety. Retrieved from

  • ChemScene. (n.d.). Product Information: this compound (CAS 4774-33-8).[1][5][6][7][8] Retrieved from

  • CymitQuimica. (n.d.).[3] CAS 4774-33-8 Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). N,N′,N′′-Methylidynetrisformamide 97%. Retrieved from

Sources

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